molecular formula C16H24O2 B092660 Octyl phenylacetate CAS No. 122-45-2

Octyl phenylacetate

Cat. No.: B092660
CAS No.: 122-45-2
M. Wt: 248.36 g/mol
InChI Key: VGYPAVUJUMQTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl phenylacetate (CAS 122-45-2) is an organic compound belonging to the class of fatty alcohol esters . It is a colorless, clear, and viscous liquid with a complex odor profile described as rooty, orange, basil, bois de rose, earthy, and honey . It is characterized by a high boiling point of 315°C to 318°C and a specific gravity of 0.950-0.956 at 25°C . With a calculated logP of approximately 5.5, it is highly lipophilic and exhibits very low solubility in water but is soluble in alcohol and oils . As a flavoring agent, it is listed under FEMA 2812 and is approved for use in food flavors under FDA regulation 21CFR172.515 . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded there is no safety concern at current levels of intake when used as a flavouring agent . In research, Octyl phenylacetate serves as a valuable reference standard and building block in organic synthesis. Its primary research applications include use as a key analytical standard in gas chromatography-mass spectrometry (GC-MS) for flavor and fragrance analysis, studying the metabolism and physiological effects of phenylacetate esters, and investigating structure-activity relationships in ester compounds . This product is intended for research and analysis purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-18-16(17)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPAVUJUMQTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059542
Record name Benzeneacetic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless viscous liquid; mild sweet-floral odour of woody-orange-rose type
Record name Octyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/950/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Octyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/950/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.956
Record name Octyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/950/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

122-45-2
Record name Octyl phenylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, octyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTYL PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDN0NV3W9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Octyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

octyl phenylacetate CAS number 122-45-2 details

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Octyl Phenylacetate (CAS No. 122-45-2)

Executive Summary

Octyl phenylacetate (CAS No. 122-45-2) is an organic ester recognized for its distinctive aromatic properties. Formed from the esterification of octanol and phenylacetic acid, this compound presents as a colorless to pale yellow viscous liquid.[1][2] Its primary commercial value lies in its application as a fragrance and flavoring agent in a wide array of consumer products, including cosmetics, perfumes, and food items.[1] The molecule's low volatility and pleasant, long-lasting fruity-floral scent profile make it a valuable component in fragrance formulations.[1][3] This guide provides a comprehensive technical overview of octyl phenylacetate, encompassing its chemical properties, synthesis methodologies, analytical characterization, applications, and safety profile, tailored for researchers and professionals in chemical and drug development fields.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application and study. Octyl phenylacetate is classified as a fatty alcohol ester.[4]

Chemical Structure and Identifiers

The molecular structure of octyl phenylacetate consists of an octyl ester of phenylacetic acid.

Caption: Chemical Structure of Octyl Phenylacetate.

Table 1: Chemical Identifiers for Octyl Phenylacetate

Identifier Value Source(s)
CAS Number 122-45-2 [1][2][5]
IUPAC Name octyl 2-phenylacetate [2]
Synonyms Benzeneacetic acid, octyl ester; Phenylacetic acid octyl ester; Octyl 2-phenylethanoate [1][5][6]
Molecular Formula C16H24O2 [1][2][5]
Molecular Weight 248.36 g/mol [2][5]
InChIKey VGYPAVUJUMQTGE-UHFFFAOYSA-N [1][2]
SMILES CCCCCCCCOC(=O)CC1=CC=CC=C1 [2]
FEMA Number 2812 [2]

| JECFA Number | 1017 |[5] |

Physicochemical Properties

The physical and chemical properties of octyl phenylacetate dictate its behavior in various matrices and are crucial for formulation, processing, and safety assessments.

Table 2: Physicochemical Data for Octyl Phenylacetate

Property Value Source(s)
Appearance Colorless to pale yellow, clear viscous liquid. [1][2]
Odor Profile Mild sweet-floral, with notes of honey, rose, orange, and earth. [2]
Boiling Point 315.00 to 318.00 °C (at 760 mm Hg)
Melting Point 50-53 °C [5]
Flash Point 110.00 °C (230.00 °F) TCC
Density 0.950 - 0.963 g/cm³ [2][5]
Refractive Index 1.479 - 1.487 [2]
Vapor Pressure 0.000161 mmHg @ 25.00 °C (estimated)
Solubility Insoluble in water (0.4678 mg/L @ 25 °C est.); Soluble in alcohol and oils. [2]

| logP (o/w) | 5.477 (estimated) | |

Synthesis and Manufacturing

The primary industrial synthesis of octyl phenylacetate is achieved through Fischer-Speier esterification. This acid-catalyzed reaction provides a direct and efficient pathway to the target ester.

Synthesis Pathway: Fischer Esterification

The reaction involves the condensation of phenylacetic acid with 1-octanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Phenylacetic_Acid Phenylacetic Acid Reaction Esterification (Heat, Reflux) Phenylacetic_Acid->Reaction + Octanol 1-Octanol Octanol->Reaction + Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Octyl_Phenylacetate Octyl Phenylacetate Water Water Reaction->Octyl_Phenylacetate Reaction->Water +

Caption: Fischer esterification synthesis of octyl phenylacetate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard laboratory procedure for synthesizing octyl phenylacetate. The causality for each step is explained to provide a deeper understanding of the process.

  • Apparatus Setup:

    • Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

    • Rationale: This setup is crucial for efficiently removing water, the byproduct of the esterification. Le Chatelier's principle dictates that removing a product will shift the reaction equilibrium to favor the formation of more products, thus maximizing the yield of the ester.

  • Reagent Charging:

    • To the round-bottom flask, add phenylacetic acid (1.0 eq), 1-octanol (1.1 eq), and a suitable solvent for azeotropic distillation (e.g., toluene or cyclohexane, ~2 mL per gram of phenylacetic acid).

    • Rationale: A slight excess of the alcohol (1-octanol) is used to further drive the reaction towards completion. Toluene forms a low-boiling azeotrope with water, facilitating its removal.

  • Catalyst Addition:

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 1-2% of the mass of phenylacetic acid).

    • Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This significantly increases the reaction rate.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark apparatus. The reaction is typically complete when water ceases to collect.

    • Rationale: Refluxing provides the necessary activation energy for the reaction while preventing the loss of volatile reactants and solvent.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

    • Rationale: The bicarbonate wash is a critical step to remove the acid catalyst, preventing potential product decomposition during distillation. The subsequent water and brine washes remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure octyl phenylacetate.

    • Rationale: Vacuum distillation is necessary because of the high boiling point of octyl phenylacetate. Distilling at atmospheric pressure would require excessively high temperatures that could lead to thermal decomposition.

Applications and Functional Use

Octyl phenylacetate's value is primarily derived from its olfactory characteristics and chemical stability.

Fragrance and Flavor Industry

The compound is widely used as a fragrance component in perfumes, cosmetics, and personal care products.[1] Its scent is described as having earthy, rooty, orange, basil, and bois de rose notes with a honey background.

  • Mechanism of Action: In perfumery, its relatively high molecular weight and low vapor pressure contribute to its function as a middle-to-base note. This provides substantivity and long-lastingness to a fragrance blend, anchoring more volatile top notes.[3] The phenyl group contributes to the overall tenacity of the scent.[3]

  • Flavor Profile: As a flavoring agent, it imparts a floral and honey-like character.[2][7] It is approved for use in food products by regulatory bodies such as the FDA.[2]

Table 3: Recommended Usage Levels in Food Products

Food Category Average Maximum ppm
Baked Goods 4.0
Beverages (non-alcoholic) 1.3
Frozen Dairy 1.0
Fruit Ices 1.0
Hard Candy 4.0
Reconstituted Vegetables 0.2

Source: The Good Scents Company

Other Industrial Applications

While primarily a fragrance and flavor ingredient, related esters find use as solvents and intermediates in the production of other chemicals.[8]

Analytical Methodologies

Accurate identification and quantification of octyl phenylacetate are essential for quality control, regulatory compliance, and research.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for this compound. The non-polar nature and volatility of octyl phenylacetate make it ideally suited for gas chromatography.

  • Workflow: The sample is injected into the GC, where the compound is separated from other components based on its boiling point and affinity for the stationary phase of the column. It then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and the fragments are detected based on their mass-to-charge ratio (m/z).

Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC Ionization Ionization Source (e.g., Electron Impact) GC->Ionization Analyte Mass_Analyzer Mass Analyzer (Fragment Separation) Ionization->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: General workflow for GC-MS analysis.

Table 4: Characteristic EI-MS Fragments for Octyl Phenylacetate

Mass-to-Charge (m/z) Interpretation Source(s)
91 Tropylium ion ([C7H7]+), characteristic fragment for benzyl-containing compounds. [2]
57 Butyl cation ([C4H9]+), fragment from the octyl chain. [2]
43 Propyl cation ([C3H7]+), fragment from the octyl chain. [2]
71 Pentyl cation ([C5H11]+), fragment from the octyl chain. [2]

| 41 | Allyl cation ([C3H5]+), fragment from the octyl chain. |[2] |

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used for definitive structural elucidation and purity assessment.

  • Infrared (IR) Spectroscopy: FTIR analysis will show characteristic peaks for the ester carbonyl group (C=O stretch) and the aromatic ring.[2]

Safety and Toxicology

Octyl phenylacetate is generally considered to have a low toxicity profile.[8]

Hazard Classification and Handling
  • GHS Classification: According to aggregated data from ECHA C&L inventory notifications, this chemical does not meet the criteria for GHS hazard classification.[2]

  • Handling Precautions: Despite the low hazard classification, standard laboratory safety practices should be observed. It may cause irritation upon contact with skin or eyes.[1] Some safety data sheets indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin irritation or an allergic reaction.[9] Therefore, wearing protective gloves, clothing, and eye protection is recommended during handling.[9][10]

Table 5: Key Safety and Regulatory Information

Parameter Value Source(s)
Flash Point 110 °C (230 °F)
GHS Hazard Statements None (Aggregated); H302, H312, H315, H317, H319, H332 (Some suppliers) [2][9]
Personal Protective Equipment Protective gloves, eye protection, lab coat. [9][10]

| Regulatory Status (Flavor) | FEMA GRAS (Generally Recognized as Safe), 21 CFR 172.515 |[2][7] |

Toxicological Profile

The toxicological properties have not been exhaustively investigated.[9] However, its inclusion in the FEMA GRAS list for use as a flavoring ingredient indicates a consensus on its safety at the low levels found in food.[7] The FEMA expert panel's assessment of phenethyl alcohol and related esters provides a foundation for its safety evaluation.[7]

Conclusion

Octyl phenylacetate (CAS 122-45-2) is a well-characterized ester with significant utility in the fragrance and flavor industries. Its synthesis is straightforward via Fischer esterification, and its identity can be confirmed using standard analytical techniques like GC-MS. The compound's value is rooted in its desirable olfactory profile and its physical properties, such as low volatility, which contribute to scent longevity. While it possesses a favorable safety profile, particularly for its intended use in consumer products, adherence to standard chemical handling procedures is necessary to mitigate any potential for irritation.

References

  • Methyl Phenylacetate (101-41-7) – Premium Honey-Floral Synthetic Ingredient for Perfumery - Scentspiracy. Available at: [Link]

  • octyl phenyl acetate, 122-45-2 - The Good Scents Company. Available at: [Link]

  • Octyl phenylacetate | C16H24O2 | CID 61050 - PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of octyl esters and alcohols - Google Patents (US3534088A).
  • Method for preparing phenylacetate - Google Patents (CN101811966A).
  • Showing Compound Octyl phenylacetate (FDB016841) - FooDB. Available at: [Link]

  • octyl 2-phenylethanoate - ChemBK. Available at: [Link]

  • Octyl Acetate: Properties, Uses, and Benefits - Acme-Hardesty. Available at: [Link]

  • OCTYL PHENYLACETATE | FEMA - Flavor & Extract Manufacturers Association. Available at: [Link]

  • octyl acetate, 112-14-1 - The Good Scents Company. Available at: [Link]

  • SID 135018861 - Octyl phenylacetate - PubChem, National Institutes of Health. Available at: [Link]

  • Some Aspects of Qualitative Structure-Odor Relationships - Perfumer & Flavorist. Available at: [Link]

  • para-cresyl phenyl acetate, 101-94-0 - The Good Scents Company. Available at: [Link]

Sources

solubility of octyl phenylacetate in various organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Octyl Phenylacetate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of octyl phenylacetate, an ester widely utilized in the fragrance, flavor, and pharmaceutical industries. For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is fundamental to its application, formulation, and synthesis. This document delineates the physicochemical properties of octyl phenylacetate, explores the theoretical principles governing its solubility, presents qualitative and predicted solubility data in various organic solvents, and provides a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction to Octyl Phenylacetate

Octyl phenylacetate (CAS No. 122-45-2) is an organic ester formed from phenylacetic acid and octanol.[1] It is a colorless to pale yellow, viscous liquid recognized for its characteristic sweet, fruity, and floral odor.[1][2][3] Its primary applications are as a fragrance and flavoring agent in cosmetics, perfumes, and various consumer products.[1] Beyond these roles, its properties make it a compound of interest in chemical synthesis and as a potential excipient or solvent in pharmaceutical formulations, where precise solubility data is critical for ensuring product stability, efficacy, and manufacturability.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Octyl phenylacetate's structure features a polar ester functional group, a nonpolar eight-carbon alkyl (octyl) chain, and a nonpolar benzene ring. This amphipathic nature dictates its interaction with different solvents.

The large, nonpolar surface area contributed by the octyl chain and phenyl group is the dominant feature of the molecule. This predicts poor solubility in highly polar solvents like water and high solubility in nonpolar organic solvents. The estimated high octanol-water partition coefficient (logP) of approximately 5.5 further corroborates its lipophilic (oil-loving) and hydrophobic (water-fearing) character.[3][4]

Table 1: Physicochemical Properties of Octyl Phenylacetate

PropertyValueSource
CAS Number 122-45-2[1][5]
Molecular Formula C₁₆H₂₄O₂[1][2]
Molecular Weight 248.36 g/mol [2]
Appearance Colorless to pale yellow viscous liquid[1][2][3]
logP (o/w) ~5.5 (estimated)[3][4]
Water Solubility Very low; ~0.47 mg/L at 25°C (estimated)[3]
Hydrogen Bond Donor 0[4]
Hydrogen Bond Acceptor 2 (at ester oxygens)[4]

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] It posits that substances with similar intermolecular forces are likely to be soluble in one another.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit weak London dispersion forces. The large nonpolar regions of octyl phenylacetate (the octyl chain and phenyl ring) can interact effectively with these solvents via the same forces, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments. The polar ester group of octyl phenylacetate can engage in dipole-dipole interactions with these solvents, while the nonpolar sections interact via dispersion forces. Good solubility is expected.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds and have significant dipole moments. Octyl phenylacetate is miscible with ethanol at room temperature.[2][3] This is because while octyl phenylacetate cannot donate a hydrogen bond, its ester oxygens can act as hydrogen bond acceptors. Furthermore, the ethyl group of ethanol has nonpolar character, allowing for favorable interactions with the nonpolar parts of the ester.

Below is a diagram illustrating the key intermolecular forces governing solubility.

Fig. 1: Intermolecular Interactions cluster_0 Scenario 1: Nonpolar Solvent (e.g., Hexane) cluster_1 Scenario 2: Polar Protic Solvent (e.g., Ethanol) OPA1 Octyl Phenylacetate Hexane Hexane OPA1->Hexane Strong van der Waals Forces Result1 Result: High Solubility Hexane->Result1 OPA2 Octyl Phenylacetate Ethanol Ethanol OPA2->Ethanol H-Bonding (Acceptor) + van der Waals Result2 Result: High Solubility / Miscible Ethanol->Result2

Caption: Dominant intermolecular forces between octyl phenylacetate and different solvent types.

Solubility Profile of Octyl Phenylacetate

Table 2: Predicted and Observed Solubility of Octyl Phenylacetate in Common Organic Solvents

SolventSolvent ClassPolarityPredicted/Observed SolubilityRationale / Citation
HexaneAliphatic HydrocarbonNonpolarVery High / Miscible"Like dissolves like"; strong van der Waals interactions.
TolueneAromatic HydrocarbonNonpolarVery High / Miscible"Like dissolves like"; π-stacking and van der Waals forces.
Diethyl EtherEtherSlightly PolarHigh / MiscibleGood balance for interacting with both polar and nonpolar parts.
AcetoneKetonePolar AproticHighDipole-dipole interactions with ester group are favorable.
Ethyl AcetateEsterPolar AproticVery High / MiscibleStructurally similar; excellent "like dissolves like" example.
EthanolAlcoholPolar ProticMiscible Experimentally confirmed.[2][3]
MethanolAlcoholPolar ProticGood to HighMore polar than ethanol, may be slightly less effective.
DichloromethaneHalogenatedPolar AproticVery High / MiscibleEffective at dissolving a wide range of organic compounds.
WaterPolar ProticVery PolarInsoluble Experimentally confirmed.[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorous experimental method must be employed. The isothermal shake-flask method is a globally recognized standard, forming the basis of the OECD Test Guideline 105 for determining water solubility, and its principles are directly applicable to organic solvents.[7][8] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution.

Causality and Trustworthiness in Protocol Design

This protocol is designed as a self-validating system. The extended equilibration time (Step 3) is critical to ensure the system reaches a true saturation point, avoiding the reporting of artificially low, kinetically limited solubility values. The inclusion of a centrifugation step (Step 4) provides a robust method for phase separation, which is crucial for preventing contamination of the sample with undissolved microparticles. The use of a calibrated analytical technique (Step 6) ensures the final measurement is accurate and reproducible.

Fig. 2: Experimental Workflow prep 1. Preparation Add excess octyl phenylacetate to a known volume of solvent. equil 2. Equilibration Seal and agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep 3. Phase Separation Let stand or centrifuge to settle undissolved solid/liquid. equil->sep sample 4. Sampling Withdraw a clear aliquot of the saturated supernatant. sep->sample quant 5. Quantification Dilute aliquot and analyze concentration via GC-FID or HPLC-UV. sample->quant calc 6. Calculation Calculate solubility in g/100mL or mol/L. quant->calc

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology
  • Materials Preparation:

    • Use high-purity (>98%) octyl phenylacetate.[3]

    • Use analytical grade or HPLC grade solvents.

    • Prepare several glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners).

  • Addition of Solute and Solvent:

    • To each flask, add a known volume of the test solvent (e.g., 10.0 mL).

    • Add an excess amount of octyl phenylacetate. The key is to ensure a visible amount of undissolved ester remains after equilibration, confirming saturation.

  • Equilibration:

    • Seal the flasks securely.

    • Place the flasks in an isothermal environment, such as a temperature-controlled shaker bath, set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the flasks for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] Preliminary studies can be run to confirm that solubility does not increase after 24 hours.

  • Phase Separation:

    • Remove the flasks from the shaker and place them in a temperature-controlled bath at the same temperature for several hours to allow undissolved material to settle.

    • For finer suspensions, transfer the contents to a centrifuge tube and centrifuge at a moderate speed until a clear supernatant is obtained.

  • Sampling:

    • Using a calibrated pipette, carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL). Be extremely careful not to disturb the undissolved layer. It is advisable to filter the sample through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm) as an added precaution.

  • Analysis and Quantification:

    • Accurately dilute the sampled aliquot with the same solvent to a concentration suitable for the chosen analytical method.

    • Determine the concentration of octyl phenylacetate using a pre-calibrated analytical instrument. Gas Chromatography with Flame Ionization Detection (GC-FID) is often suitable for such an ester.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as g/100 mL, mg/L, or mol/L.

Applications and Implications for the Target Audience

  • For Drug Development Professionals: The high solubility of octyl phenylacetate in nonpolar to moderately polar solvents makes it a candidate for use as a co-solvent or excipient in non-aqueous formulations, particularly for lipid-based drug delivery systems designed to enhance the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

  • For Researchers and Scientists: This solubility profile is critical for practical laboratory work. It informs the choice of solvents for:

    • Chemical Synthesis: As a reaction medium or for workup procedures involving extractions.

    • Purification: For selecting appropriate mobile phases in normal-phase chromatography or as a solvent for recrystallization (if applicable at different temperatures).

    • Product Formulation: In the cosmetics and food industries, knowing its solubility is essential for creating stable and homogeneous emulsions or solutions.[1]

Conclusion

Octyl phenylacetate is a predominantly nonpolar ester, a characteristic that defines its solubility behavior. It exhibits high solubility, and often complete miscibility, with a wide range of nonpolar and moderately polar organic solvents, including hydrocarbons, ethers, ketones, and alcohols. Conversely, it is practically insoluble in water. This guide provides the theoretical framework, predictive data, and a robust experimental protocol to empower researchers and formulation scientists to effectively utilize and characterize octyl phenylacetate in their work. Quantitative determination using the detailed shake-flask method is strongly recommended for obtaining precise data for critical applications.

References

  • Octyl phenylacetate | C16H24O2 | CID 61050. PubChem, National Institutes of Health. [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone, YouTube. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. [Link]

  • New Substances Notification. Government of Canada Publications. [Link]

  • octyl phenyl acetate, 122-45-2. The Good Scents Company. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Mansoura University. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Showing Compound Octyl phenylacetate (FDB016841). FooDB. [Link]

  • SID 135018861 - Octyl phenylacetate. PubChem, National Institutes of Health. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • Ester Solubility and Preparation Lab Report. Scribd. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

  • Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

Sources

physical description and odor profile of octyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Octyl Phenylacetate: Physicochemical Properties and Odor Profile

Abstract

Octyl phenylacetate (CAS No. 122-45-2) is an aromatic ester valued for its unique sensory characteristics and physicochemical properties. This technical guide provides a comprehensive overview for researchers, scientists, and formulation professionals. We will delve into its chemical identity, detailed physical properties, and complex odor profile. Furthermore, this document outlines a standard synthetic pathway and presents a robust analytical methodology for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS), supported by field-proven insights to ensure self-validating protocols. The guide is structured to serve as an essential reference for the application of octyl phenylacetate in fragrance, flavor, and other relevant industries.

Chemical Identity and Physicochemical Properties

Octyl phenylacetate, also known as octyl 2-phenylacetate or benzeneacetic acid, octyl ester, is the ester formed from the reaction of octanol and phenylacetic acid.[1] Its chemical structure and properties make it a stable and versatile ingredient in various formulations.

Chemical Structure

The molecular structure consists of a phenyl group attached to an acetyl group, which is ester-linked to an eight-carbon octyl chain. This combination of an aromatic ring and a moderately long aliphatic chain dictates its characteristic properties, including its scent, solubility, and volatility.

Caption: Chemical structure of octyl phenylacetate.

Physicochemical Data

The key physical and chemical properties of octyl phenylacetate are summarized in the table below. These values are critical for predicting its behavior in different matrices, determining appropriate storage conditions, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 122-45-2[1][2]
Molecular Formula C₁₆H₂₄O₂[1][2][3]
Molecular Weight 248.36 g/mol [2][3]
Appearance Colorless to pale yellow, clear viscous liquid.[1][2][4]
Boiling Point 315 to 318 °C at 760 mm Hg[4]
Density 0.950 - 0.956 g/cm³[2]
Refractive Index 1.479 - 1.487 (at 20°C)[2]
Flash Point 230 °F / 110 °C (Tag Closed Cup)[4]
Vapor Pressure 0.000161 mmHg at 25 °C (estimated)[4]
Solubility Insoluble in water; soluble in alcohol and oils.[1][2][4]
logP (o/w) ~5.3 - 5.5 (estimated)[2][4][5]

Sensory Profile and Applications

The odor of octyl phenylacetate is complex and multifaceted, making it a valuable component in fine fragrances and flavor systems. Its low volatility contributes to its substantivity, allowing it to function as a middle or base note in fragrance compositions.

Odor Description

The primary scent is often described as a mild, sweet-floral fragrance with distinct fruity undertones.[1][2] More detailed sensory analysis reveals a richer profile with multiple facets.

Odor TypeDescriptorsSource(s)
Floral Mild sweet-floral, rose, bois de rose (rosewood)[2][4]
Fruity Fruity, orange[1][4]
Earthy/Green Earthy, rooty, basil[4]
Gourmand Honey[4]
Woody Woody[2]

This complex profile, combining floral sweetness with earthy, green, and honeyed notes, allows for its use in creating sophisticated accords. For instance, the honey and rose facets blend well in floral-oriental compositions, while its earthy and basil notes can add a natural, herbaceous quality to green or chypre fragrances.

Applications

Due to its pleasant and persistent aroma, octyl phenylacetate is primarily used as a fragrance ingredient in a wide range of consumer products, including perfumes, cosmetics, soaps, and detergents.[1] It also serves as a flavoring agent in the food industry, where it can impart subtle fruity and honey notes.[4] The recommended usage level in fragrance concentrates is typically up to 1.0%.[4]

Synthesis and Manufacturing

The most common and industrially viable method for producing octyl phenylacetate is through Fischer-Speier esterification. This process involves the acid-catalyzed reaction between a carboxylic acid (phenylacetic acid) and an alcohol (n-octanol).

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Phenylacetic_Acid Phenylacetic Acid Reaction_Vessel Reaction Vessel (Heating & Stirring) Phenylacetic_Acid->Reaction_Vessel Octanol n-Octanol Octanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Water_Removal Water Removal (Dean-Stark) Reaction_Vessel->Water_Removal Equilibrium Shift Crude_Ester Crude Octyl Phenylacetate Reaction_Vessel->Crude_Ester Water_Removal->Reaction_Vessel Purification Purification (Neutralization, Washing, Vacuum Distillation) Crude_Ester->Purification Final_Product Pure Octyl Phenylacetate Purification->Final_Product

Caption: Workflow for the synthesis of octyl phenylacetate.

The reaction is an equilibrium process. To drive it towards the product side and achieve a high yield, the water formed as a byproduct is continuously removed, typically using a Dean-Stark apparatus. After the reaction is complete, the crude ester is purified through a series of steps including neutralization of the acid catalyst, washing to remove unreacted starting materials and salts, and finally, vacuum distillation to obtain the high-purity final product.

Analytical Characterization

To ensure the identity and purity of octyl phenylacetate, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique. It provides both qualitative (mass spectrum) and quantitative (peak area) data.

GC-MS Analysis Workflow

The workflow involves sample preparation, injection into the GC system for separation, and detection by the mass spectrometer for identification.

G Sample Octyl Phenylacetate Sample Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution GC_Injection GC Injection (Split/Splitless) Dilution->GC_Injection GC_Column Separation on Capillary Column (e.g., DB-5ms) GC_Injection->GC_Column MS_Ionization MS Ionization (Electron Impact) GC_Column->MS_Ionization Elution MS_Detection Mass Analyzer & Detector MS_Ionization->MS_Detection Data_Analysis Data Analysis: - Retention Time - Mass Spectrum MS_Detection->Data_Analysis Result Identification & Purity Report Data_Analysis->Result

Caption: Analytical workflow for GC-MS characterization.

Experimental Protocol: GC-MS Purity Assay

This protocol describes a self-validating system for the routine quality control of octyl phenylacetate.

  • Objective: To confirm the identity and determine the purity of an octyl phenylacetate sample.

  • Materials:

    • Octyl phenylacetate sample

    • Hexane (analytical grade)

    • Calibrated autosampler vials with caps

    • GC-MS system equipped with a non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness DB-5ms or equivalent)

  • Procedure:

    • Sample Preparation:

      • Prepare a ~1000 ppm (0.1%) solution by accurately weighing ~10 mg of the octyl phenylacetate sample into a 10 mL volumetric flask.

      • Dissolve and dilute to the mark with hexane. Cap and mix thoroughly.

      • Causality: This concentration ensures the detector is not saturated while providing a strong signal-to-noise ratio. Hexane is an ideal solvent due to its volatility and low interference.

    • Instrument Setup (Example Parameters):

      • Injector: Split mode (50:1 ratio), 250°C

      • Carrier Gas: Helium, constant flow at 1.0 mL/min

      • Oven Program:

        • Initial temperature: 100°C, hold for 1 minute.

        • Ramp: 10°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

        • Causality: The temperature program is designed to provide good separation between any potential volatile impurities (eluting early) and the main analyte, while ensuring the high-boiling point ester elutes in a reasonable time with good peak shape.

      • Mass Spectrometer:

        • Ionization Mode: Electron Impact (EI) at 70 eV.

        • Scan Range: 40-400 m/z.

        • Source Temperature: 230°C.

        • Quadrupole Temperature: 150°C.

    • Analysis:

      • Inject 1 µL of the prepared sample into the GC-MS system.

      • Acquire the data.

    • Data Interpretation (Self-Validation):

      • Identity Confirmation: Locate the major peak in the chromatogram. Compare its mass spectrum with a reference library (e.g., NIST). The spectrum should show characteristic fragments of octyl phenylacetate, notably the tropylium ion at m/z 91.[2] A high match factor (>90%) provides strong evidence of identity.

      • Purity Assessment: Integrate the area of all peaks in the chromatogram. Calculate the purity by the area percent method:

        • Purity (%) = (Area of Octyl Phenylacetate Peak / Total Area of All Peaks) x 100

      • Trustworthiness: This protocol is self-validating because identity is confirmed by the unique mass spectrum "fingerprint" before purity is calculated. Any significant impurity will appear as a separate peak with its own mass spectrum, allowing for its potential identification and ensuring the purity calculation is reliable.

Safety and Handling

Safety information for octyl phenylacetate varies slightly between suppliers. One Safety Data Sheet (SDS) indicates it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6] Conversely, aggregated GHS information from multiple suppliers suggests the chemical does not meet GHS hazard criteria.[2] Given this discrepancy, it is prudent to handle the substance with care.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Octyl phenylacetate is a significant aromatic compound with well-defined physicochemical properties and a desirable, complex odor profile. Its stability and unique sensory characteristics make it a versatile ingredient in the fragrance and flavor industries. Understanding its synthesis, proper analytical characterization via GC-MS, and safe handling procedures are essential for its effective and responsible use in research and product development.

References

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 157(S1). (Note: This reference is for a related compound but provides context on safety assessments in the fragrance industry). Retrieved from [Link]

  • Scentspiracy. (n.d.). Isobutyl Phenylacetate (CAS 102-13-6). Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-anisyl phenyl acetate, 102-17-0. Retrieved from [Link]

  • FooDB. (2015). Showing Compound Octyl phenylacetate (FDB016841). Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl phenyl acetate, 122-45-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61050, Octyl phenylacetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl acetate, 112-14-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 135018861, Octyl phenylacetate. Retrieved from [Link]

  • Smutny, E. J. (1970). U.S. Patent No. US3534088A - Synthesis of octyl esters and alcohols. Google Patents.
  • precisionFDA. (n.d.). OCTYL PHENYLACETATE. Retrieved from [Link]

  • Wang, Y., et al. (2013). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Analytical Methods, 5(19), 5364-5370. Retrieved from [Link]

  • Bennett, E. R., & Metcalfe, C. D. (1997). Determination of nonylphenol and octylphenol ethoxylates in effluent by liquid chromatography with fluorescence detection. Journal of AOAC International, 80(2), 401-408. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENYL ACETATE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Mechanism of Action of Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Octyl phenylacetate is an aromatic ester widely utilized in the fragrance and flavor industries. While its commercial applications are well-documented, a comprehensive understanding of its mechanism of action within biological systems is not directly established in the scientific literature. This guide posits that the biological activity of octyl phenylacetate is primarily mediated through its metabolic hydrolysis into phenylacetic acid and 1-octanol . The subsequent, distinct pharmacodynamic actions of these two metabolites constitute the core of its biological impact. Phenylacetate is a well-characterized molecule with potent activity as a nitrogen scavenger, a histone deacetylase (HDAC) inhibitor, and a ligand for peroxisome proliferator-activated receptors (PPARs). These actions give it therapeutic potential in urea cycle disorders and oncology. 1-octanol, a long-chain fatty alcohol, exhibits its own set of biological effects, including membrane interactions and potential neurological activity. This document provides a detailed examination of these proposed pathways, synthesizes the evidence for each, and presents experimental protocols to validate this metabolic-mechanistic hypothesis.

Part 1: Introduction to Octyl Phenylacetate

Octyl phenylacetate (CAS 122-45-2) is the ester formed from the reaction of phenylacetic acid and 1-octanol.[1] It is a colorless to pale yellow liquid valued for its pleasant, fruity, and honey-like odor, leading to its use in perfumes, cosmetics, and as a food flavoring agent.[2] Despite its widespread use, direct investigation into its specific molecular interactions in a physiological context is limited. The central premise of this guide is that its biological effects are not a result of the parent ester but of its metabolic products.

Property Value Source
Molecular Formula C₁₆H₂₄O₂PubChem[2]
Molecular Weight 248.36 g/mol PubChem[2]
Appearance Colorless viscous liquidJECFA[2]
Odor Mild sweet-floral, honey-likeThe Good Scents Company[3]
Solubility Insoluble in water; soluble in oils and ethanolJECFA[2]
logP (o/w) ~5.3 - 5.5The Good Scents Company[3]

Part 2: The Central Hypothesis: Enzymatic Hydrolysis

The chemical structure of octyl phenylacetate, a carboxylic ester, makes it a prime substrate for enzymatic hydrolysis in biological systems.[2] Carboxylesterases (EC 3.1.1.1) are a ubiquitous class of enzymes found in various tissues, including the liver, intestines, and blood plasma.[4] Their primary function is to catalyze the hydrolysis of ester bonds, often in xenobiotic compounds, thereby facilitating their metabolism and excretion.

It is therefore hypothesized that upon entering a biological system (e.g., via ingestion), octyl phenylacetate is rapidly cleaved by these esterases into its constituent alcohol and carboxylic acid: 1-octanol and phenylacetic acid. This hydrolysis is the critical initiating step of its mechanism of action.

G cluster_hydrolysis Metabolic Hydrolysis OPA Octyl Phenylacetate Esterase Carboxylesterases (Liver, Plasma, Gut) OPA->Esterase PA Phenylacetic Acid OCT 1-Octanol Esterase->PA Metabolite 1 Esterase->OCT Metabolite 2

Caption: Proposed metabolic activation of octyl phenylacetate.

Part 3: Pharmacodynamics of the Metabolite Phenylacetate

Once liberated, phenylacetic acid (PA) and its conjugate base phenylacetate are biologically active molecules with multiple, well-defined mechanisms of action.

Nitrogen Scavenging Pathway

In a clinical setting, sodium phenylacetate is used as a nitrogen-scavenging drug for the treatment of urea cycle disorders.[5] This mechanism is crucial for removing excess ammonia from the bloodstream.

  • Activation: Phenylacetate is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by the enzyme phenylacetate-CoA ligase.[6][7]

  • Conjugation: In the liver mitochondria, the enzyme glutamine N-acetyltransferase catalyzes the conjugation of phenylacetyl-CoA with the amino acid L-glutamine.[8]

  • Excretion: This reaction forms phenylacetylglutamine (PAGN), a nitrogen-rich molecule that is then excreted in the urine.[9] Each mole of phenylacetate effectively removes two moles of nitrogen, providing an alternative pathway to the urea cycle for waste nitrogen disposal.[5]

G cluster_pathway Phenylacetate Nitrogen Scavenging Pathway PA Phenylacetate PA_CoA Phenylacetyl-CoA PA->PA_CoA Phenylacetate-CoA Ligase + ATP, CoA PAGN Phenylacetylglutamine (Excreted in Urine) PA_CoA->PAGN Glutamine N-acetyltransferase Glutamine Glutamine (Excess Nitrogen) Glutamine->PAGN

Caption: Metabolic pathway of phenylacetate for nitrogen scavenging.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Phenylacetate and its prodrug, phenylbutyrate, are recognized as histone deacetylase inhibitors (HDACi).[10][11] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to condensed chromatin and transcriptional repression.[12][13]

By inhibiting HDACs, phenylacetate causes an accumulation of acetylated histones.[12] This "opens" the chromatin structure (euchromatin), making it more accessible to transcription factors and resulting in the altered expression of a subset of genes.[12] The downstream consequences of this epigenetic modulation are profound and form the basis of phenylacetate's anti-cancer properties:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors.[13]

  • Differentiation: Induction of cellular differentiation programs.[10]

  • Apoptosis: Activation of pro-apoptotic pathways in tumor cells.[10][13]

G cluster_epigenetics HDAC Inhibition Mechanism PA Phenylacetate HDAC Histone Deacetylase (HDAC) PA->HDAC Inhibits Histones_A Acetylated Histones (Active Chromatin) Histones_D Deacetylated Histones (Condensed Chromatin) Histones_A->Histones_D HDAC action Transcription Gene Transcription (e.g., Tumor Suppressors) Histones_A->Transcription Histones_D->Histones_A HAT action

Caption: Mechanism of gene activation via HDAC inhibition by phenylacetate.

Nuclear Receptor Activation: PPAR Agonism

Studies have identified phenylacetate and its analogs as ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression related to lipid metabolism and cell growth.[14][15] Gene transfer experiments have shown that phenylacetate can activate human PPAR (hPPAR), leading to the expression of PPAR-responsive genes.[14] The potency is lower than other analogs, but the effect is significant and correlates with drug-induced cytostasis in cancer cell lines.[14] This activation suggests that some of the biological effects of phenylacetate, particularly concerning metabolism and cell proliferation, may be mediated through the PPAR signaling pathway.[14][15]

Part 4: Pharmacodynamics of the Metabolite 1-Octanol

1-Octanol (also known as octyl alcohol) is a straight-chain fatty alcohol with its own distinct biological profile.[16]

  • Neurological Effects: 1-Octanol has been investigated for its ability to control essential tremor.[17] It is believed to have sedative and anesthetic effects, possibly by modulating neuronal membrane fluidity or ion channel function, at doses lower than ethanol.[17]

  • Antifungal/Antimicrobial Activity: As a component of various essential oils, 1-octanol contributes to their antimicrobial properties.[16][18]

  • Toxicological Profile: It is considered a mild skin irritant and a serious eye irritant.[3][19] At higher concentrations or upon prolonged contact, it can defat the skin.[19] It is not classified as a carcinogen or mutagen.[3] Its primary role in toxicology and pharmacology is as a standard solvent to determine the partition coefficient (logP) of drug molecules, a measure of their lipophilicity.[17]

Part 5: Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action, two key experiments are necessary. The following protocols provide a framework for this validation.

Protocol 1: In Vitro Esterase Hydrolysis Assay

This protocol is designed to confirm that octyl phenylacetate is a substrate for carboxylesterases. A titrimetric method is described, which measures the production of phenylacetic acid by quantifying the amount of base required to maintain a constant pH.

  • Objective: To quantify the rate of hydrolysis of octyl phenylacetate into phenylacetic acid and 1-octanol by a purified esterase or a biological matrix (e.g., liver microsomes).

  • Methodology:

    • Reagent Preparation:

      • Prepare a 10 mM Borate Buffer and adjust to pH 8.0.[20]

      • Prepare a stock solution of Octyl Phenylacetate in a suitable solvent like DMSO.

      • Prepare a standardized 0.01 N NaOH titrant solution.[20]

      • Reconstitute a commercial esterase (e.g., Porcine Liver Esterase) in cold buffer to a working concentration (e.g., 50 units/mL).[20]

    • Assay Setup:

      • In a thermostated titration vessel at 25°C, combine the Borate Buffer and an aliquot of the Octyl Phenylacetate stock solution.[20]

      • Use a pH meter to adjust the initial pH to 8.0 using the NaOH titrant.

    • Reaction Initiation:

      • Initiate the reaction by adding the Esterase Enzyme Solution to the vessel and simultaneously start a timer.[20]

    • Rate Determination:

      • As the esterase hydrolyzes the substrate, it produces phenylacetic acid, causing the pH to drop.

      • Maintain the pH at exactly 8.0 by the controlled, automated or manual addition of the 0.01 N NaOH titrant.

      • Record the volume of NaOH added over time (e.g., every 30 seconds for 5-10 minutes).

    • Data Analysis:

      • Plot the volume of NaOH consumed versus time. The slope of the linear portion of this curve represents the reaction rate.

      • Calculate the specific activity in units, where one unit hydrolyzes 1.0 µmol of octyl phenylacetate per minute.[20]

Caption: Experimental workflow for the titrimetric esterase hydrolysis assay.

Protocol 2: Cell-Based HDAC Activity/Inhibition Assay

This protocol uses a colorimetric or fluorometric approach to determine if treating intact cells with octyl phenylacetate results in the inhibition of endogenous HDAC activity, which would only occur if it is first metabolized to phenylacetate.

  • Objective: To measure the inhibition of HDAC activity in a cell line (e.g., a human cancer cell line like HeLa or LN-229) following treatment with octyl phenylacetate.

  • Methodology:

    • Cell Culture and Treatment:

      • Culture cells in a 96-well plate to approximately 80% confluence.[21]

      • Treat cells with varying concentrations of octyl phenylacetate (and phenylacetate as a positive control) for a predetermined time (e.g., 24 hours). Include an untreated control.

    • Nuclear Extraction:

      • Lyse the cells and prepare nuclear extracts according to a standardized protocol. This isolates the HDAC enzymes, which are primarily nuclear.[22]

    • HDAC Activity Assay (Colorimetric Principle):

      • Use a commercial HDAC Activity Assay Kit. These kits typically use a 96-well plate pre-coated with an acetylated histone substrate.[22][23][24]

      • Add the prepared nuclear extracts to the wells. The HDACs in the extract will deacetylate the substrate.[24]

      • Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[24]

    • Detection:

      • Add a specific antibody that only recognizes the acetylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[23]

      • Add a colorimetric substrate (e.g., TMB). The amount of color produced is inversely proportional to HDAC activity (more color = less deacetylation = more inhibition).

    • Data Analysis:

      • Read the absorbance on a microplate reader.[24]

      • Compare the absorbance values from the octyl phenylacetate-treated cells to the untreated control and the phenylacetate positive control to determine the extent of HDAC inhibition.

G cluster_assay HDAC Inhibition Assay Principle Substrate Plate-bound Acetylated Substrate Reaction Deacetylation Reaction (HDACs remove acetyl groups) Substrate->Reaction Extract Nuclear Extract (Contains HDACs) Extract->Substrate Antibody Add Acetyl-Specific Antibody Reaction->Antibody Less substrate for antibody Signal Colorimetric Signal Antibody->Signal Signal is inversely proportional to HDAC activity Inhibitor Inhibitor Present (Phenylacetate) Inhibitor->Reaction Blocks

Caption: Principle of the colorimetric cell-based HDAC inhibition assay.

Part 6: Conclusion and Future Directions

The biological mechanism of action of octyl phenylacetate is best understood not as a direct effect of the parent molecule, but as the combined pharmacodynamic effects of its metabolites, phenylacetic acid and 1-octanol. The primary event is rapid hydrolysis by systemic esterases. The resulting phenylacetate then engages in multiple well-defined molecular pathways, including nitrogen scavenging, HDAC inhibition, and PPAR activation, which have significant implications for metabolic regulation and cell fate. Concurrently, 1-octanol may exert effects on neuronal membranes and other cellular functions.

This guide provides a robust, evidence-based framework for understanding this indirect mechanism. However, direct experimental validation is crucial. Future research should focus on performing the outlined hydrolysis and cell-based assays to confirm this hypothesis. Furthermore, detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of octyl phenylacetate and its metabolites in vivo. Such studies will be essential for accurately assessing its potential therapeutic applications and toxicological risks.

Part 7: References

  • Phenylacetylglutamine (Wikipedia) - [Link]

  • Phenylacetylglutamine – Knowledge and References (Taylor & Francis) - [Link]

  • 1-Octanol | C8H18O | CID 957 (PubChem) - [Link]

  • Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line (PMC - NIH) - [Link]

  • A simple activity staining protocol for lipases and esterases (ResearchGate) - [Link]

  • Activation of a human peroxisome proliferator-activated receptor by the antitumor agent phenylacetate and its analogs (PubMed) - [Link]

  • Safety Data Sheet: 1-Octanol (Carl ROTH) - [Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development (PMC) - [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) (EpigenTek) - [Link]

  • Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury (PMC - NIH) - [Link]

  • 1-octanol (AERU - University of Hertfordshire) - [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol (Nature) - [Link]

  • Role of PPARγ in HCC – Video abstract 48512 (YouTube) - [Link]

  • Histone deacetylase inhibitor (Wikipedia) - [Link]

  • Octanol – Knowledge and References (Taylor & Francis) - [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain (PMC - NIH) - [Link]

  • 1-Octanol (Wikipedia) - [Link]

  • Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis (MDPI) - [Link]

  • Histone deacetylase (HDAC) inhibitors (YouTube) - [Link]

  • ICSC 1030 - 1-OCTANOL (ILO/WHO) - [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs (PMC - NIH) - [Link]

  • Identification of phenylbutyrylglutamine, a new metabolite of phenylbutyrate metabolism in humans (ResearchGate) - [Link]

  • Characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus (PubMed) - [Link]

  • Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators (PMC - NIH) - [Link]

  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis (ACS Publications) - [Link]

  • Phytochemical variation and biological activities of Zosima absinthifolia during various stages of growth (ResearchGate) - [Link]

  • Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases (YouTube) - [Link]

  • SID 135018861 - Octyl phenylacetate (PubChem) - [Link]

  • Concentration of phenylacetate (PA) and phenylacetyl-glutamine (PAGN) in arterial blood of PCA + GIB rats. (ResearchGate) - [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT (PMC - NIH) - [Link]

  • Quantitation of Phenylbutyrate Metabolites by UPLC-MS/MS Demonstrates Inverse Correlation of Phenylacetate:phenylacetylglutamine Ratio With Plasma Glutamine Levels (PubMed) - [Link]

  • Octyl phenylacetate | C16H24O2 | CID 61050 (PubChem) - [Link]

Sources

Unlocking the Therapeutic Potential of Octyl Phenylacetate: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Classic Fragrance Molecule for Modern Therapeutics

Octyl phenylacetate, a long-standing constituent of the fragrance and flavor industry, presents a compelling yet underexplored opportunity for therapeutic innovation.[1] Traditionally valued for its pleasant, fruity-floral aroma, the inherent chemical structure of this ester—the conjugation of the biologically active molecule phenylacetic acid (PAA) with an eight-carbon alkyl chain—positions it as a prime candidate for prodrug development.[1][2] PAA, the parent acid, has demonstrated notable preclinical anticancer and antimicrobial properties. However, its clinical utility is hampered by unfavorable pharmacokinetic properties, including rapid metabolism and excretion.[3]

This technical guide delineates the scientific rationale and provides actionable experimental frameworks for investigating octyl phenylacetate as a novel therapeutic agent. We will explore its potential as a lipophilic prodrug of PAA, designed to overcome the limitations of the parent molecule and unlock new applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals poised to explore the untapped therapeutic landscape of this intriguing molecule.

Physicochemical Properties of Octyl Phenylacetate

A thorough understanding of the physicochemical properties of octyl phenylacetate is fundamental to designing and interpreting biological experiments. The esterification of phenylacetic acid with octanol significantly alters its physical characteristics, most notably increasing its lipophilicity.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂PubChem
Molecular Weight 248.36 g/mol PubChem
Appearance Colorless to pale yellow liquidCymitQuimica
Odor Fruity, floral, honey-likeThe Good Scents Company
Boiling Point 315-318 °C at 760 mmHgThe Good Scents Company
Solubility Insoluble in water; soluble in organic solvents and oilsPubChem
logP (o/w) ~5.3-5.477 (estimated)The Good Scents Company, PubChem

The Scientific Rationale: Octyl Phenylacetate as a Prodrug of Phenylacetic Acid

The central hypothesis for the therapeutic potential of octyl phenylacetate lies in its role as a prodrug of phenylacetic acid (PAA). A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[2] This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of a drug.[2]

The Therapeutic Promise of Phenylacetic Acid

Phenylacetic acid has been the subject of numerous preclinical studies demonstrating its potential as a therapeutic agent:

  • Anticancer Activity: PAA has been shown to inhibit the growth of various cancer cell lines, including breast, renal, and prostate cancer.[2][4] Its mechanisms of action include inducing tumor cell differentiation, promoting apoptosis (programmed cell death), and causing cell cycle arrest in the G1 phase.[4][5] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins such as the retinoblastoma protein (pRb) and the cyclin-dependent kinase inhibitor p21Cip1.[4]

  • Antimicrobial Activity: PAA exhibits broad-spectrum antimicrobial properties against both bacteria and fungi.[6] Its proposed mechanism involves disrupting cell metabolism, inhibiting protein synthesis, and compromising the integrity of the cell membrane.[6]

Overcoming the Limitations of Phenylacetic Acid

Despite its therapeutic potential, the clinical translation of PAA has been challenging due to its pharmacokinetic profile. Intravenously administered PAA exhibits nonlinear pharmacokinetics and is rapidly metabolized in the liver, primarily through conjugation with glutamine to form phenylacetylglutamine, which is then quickly excreted in the urine.[3] This rapid clearance necessitates the administration of high doses to maintain therapeutic concentrations, leading to potential side effects.[3]

The Octyl Ester Advantage

Esterification of PAA with octanol to form octyl phenylacetate offers a promising strategy to overcome these limitations. The addition of the eight-carbon octyl chain dramatically increases the molecule's lipophilicity.[7][8] This increased lipophilicity is hypothesized to confer several advantages:

  • Enhanced Cell Membrane Permeability: The highly lipophilic nature of octyl phenylacetate is predicted to facilitate its passive diffusion across the lipid bilayers of cell membranes, leading to increased intracellular concentrations compared to the more polar PAA.[7][8]

  • Improved Pharmacokinetics: The bulky octyl group may sterically hinder the rapid metabolism of the phenylacetate moiety, potentially leading to a longer plasma half-life and sustained release of the active PAA.[5][9]

  • Targeted Delivery: The increased lipophilicity may lead to greater accumulation in lipid-rich tissues, which could be exploited for targeted therapy.[5]

  • Esterase-Mediated Activation: Once inside the body or within target cells, octyl phenylacetate is expected to be hydrolyzed by ubiquitous esterase enzymes, releasing the active phenylacetic acid.[10][11]

The following diagram illustrates the proposed mechanism of action for octyl phenylacetate as a prodrug:

prodrug_mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Cancer Cell) Octyl_Phenylacetate Octyl Phenylacetate (Lipophilic, Inactive Prodrug) Intracellular_Octyl_Phenylacetate Intracellular Octyl Phenylacetate Octyl_Phenylacetate->Intracellular_Octyl_Phenylacetate Passive Diffusion (Enhanced by Lipophilicity) PAA Phenylacetic Acid (PAA) (Active Drug) Intracellular_Octyl_Phenylacetate->PAA Esterase-Catalyzed Hydrolysis Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis, Growth Inhibition) PAA->Therapeutic_Effect

Caption: Proposed prodrug mechanism of octyl phenylacetate.

Potential Research Applications and Experimental Workflows

The unique properties of octyl phenylacetate open up several exciting avenues for research. Below are detailed experimental workflows to investigate its potential as an anticancer and antimicrobial agent.

Synthesis and Characterization of Octyl Phenylacetate

The first step in any research endeavor is the synthesis and rigorous characterization of the compound of interest.

Experimental Protocol: Fischer Esterification of Phenylacetic Acid with Octanol

This protocol is adapted from standard Fischer esterification procedures.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent), n-octanol (2-3 equivalents), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents). Toluene can be used as a solvent to facilitate the removal of water via a Dean-Stark apparatus.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure octyl phenylacetate.

  • Characterization: Confirm the structure and purity of the synthesized octyl phenylacetate using nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).

synthesis_workflow Start Start: Phenylacetic Acid & Octanol Reaction Fischer Esterification (Acid Catalyst, Reflux) Start->Reaction Workup Aqueous Work-up (Base Wash, Brine Wash) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization End Pure Octyl Phenylacetate Characterization->End

Caption: Workflow for the synthesis of octyl phenylacetate.

Investigating the Anticancer Potential of Octyl Phenylacetate

The primary hypothesis is that octyl phenylacetate will exhibit enhanced anticancer activity compared to phenylacetic acid due to its improved cellular uptake.

Experimental Protocol: In Vitro Anticancer Activity Assessment

This protocol outlines a standard procedure for evaluating the cytotoxic and antiproliferative effects of a lipophilic compound on cancer cell lines.

  • Cell Line Selection: Choose a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, Caki-1 for renal cancer) and a non-cancerous control cell line (e.g., human fibroblasts).

  • Compound Preparation: Prepare a stock solution of octyl phenylacetate in a suitable solvent such as dimethyl sulfoxide (DMSO). Make serial dilutions to obtain a range of working concentrations.

  • Cell Viability Assay (MTT Assay):

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of octyl phenylacetate, phenylacetic acid (as a comparator), and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

  • Cell Proliferation Assay (BrdU Assay):

    • Perform a BrdU incorporation assay to specifically measure the effect on DNA synthesis and cell proliferation.

    • Treat cells with the compounds as described above and add BrdU to the culture medium for the final few hours of incubation.

    • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme, followed by the addition of a substrate to generate a colorimetric signal.

    • Measure the absorbance to quantify cell proliferation.

  • Apoptosis and Cell Cycle Analysis (Flow Cytometry):

    • Treat cells with IC₅₀ concentrations of the compounds for 24 and 48 hours.

    • For apoptosis analysis, stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Exploring the Antimicrobial Applications of Octyl Phenylacetate

The increased lipophilicity of octyl phenylacetate may enhance its ability to disrupt microbial cell membranes, leading to potent antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

Due to the oily nature and poor water solubility of octyl phenylacetate, standard broth microdilution methods may need to be modified.

  • Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare a stock solution of octyl phenylacetate in DMSO.

  • Broth Microdilution with a Solubilizing Agent:

    • Perform a broth microdilution assay according to CLSI guidelines, with the modification of adding a non-ionic surfactant like Tween 80 or Triton X-100 to the broth at a low, non-inhibitory concentration to improve the solubility of the compound.

    • Prepare two-fold serial dilutions of octyl phenylacetate in the supplemented broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

  • Agar Dilution Method:

    • As an alternative for hydrophobic compounds, the agar dilution method can be employed.[12]

    • Incorporate serial dilutions of octyl phenylacetate into molten Mueller-Hinton agar before it solidifies.

    • Spot a standardized inoculum of the test microorganisms onto the surface of the agar plates.

    • Incubate the plates and determine the MIC as the lowest concentration of the compound that prevents growth.

Future Directions and Concluding Remarks

The research applications outlined in this guide represent the initial steps in a comprehensive evaluation of octyl phenylacetate as a potential therapeutic agent. Positive results from these in vitro studies would warrant further investigation into its in vivo efficacy and pharmacokinetic profile in animal models.

Octyl phenylacetate stands as a compelling example of how a molecule with a long history in one industry can be repurposed for high-impact applications in another. Its potential as a lipophilic prodrug of the known anticancer and antimicrobial agent, phenylacetic acid, is a scientifically sound hypothesis that merits rigorous investigation. By leveraging the experimental frameworks provided in this guide, researchers can systematically explore the therapeutic potential of this overlooked molecule and potentially unlock a new class of therapeutic agents.

References

  • The Good Scents Company. octyl phenyl acetate, 122-45-2. [Link]

  • PubChem. Octyl phenylacetate. [Link]

  • Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 29(4), 863.
  • Various Authors. (2018). Prodrugs with Improved Lipophilicity and Permeability.
  • Adams, T. B., et al. (2005). The FEMA GRAS assessment of phenethyl alcohol, aldehydes, acids, and related acetals and esters used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1179-1213.
  • Satoh, T., & Hosokawa, M. (2006). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. Journal of Health Science, 52(1), 1-13.
  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 268-284.
  • Zaro, J. L. (2015). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. The AAPS Journal, 17(1), 83-92.
  • Thibault, A., et al. (1994). A phase I and pharmacokinetic study of intravenous phenylacetate in patients with cancer. Cancer Research, 54(7), 1690-1694.
  • Golus, J., et al. (2016). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 67(3), 163-172.
  • Rooseboom, M., et al. (2004). Enzyme-catalyzed activation of anticancer prodrugs. Pharmacological Reviews, 56(1), 53-102.
  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 268-284.
  • Wińska, K., et al. (2019). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 24(19), 3466.
  • Wozniak, M., et al. (2023).
  • Xie, S., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13088.
  • Zaben, F. S., et al. (2012). Synthesis of lipophilic tyrosyl esters derivatives and assessment of their antimicrobial and antileishmania activities. Lipids in Health and Disease, 11, 6.
  • Shibata, A., et al. (2024). Anticancer nano-prodrugs with drug release triggered by intracellular dissolution and hydrogen peroxide response.
  • Gumul, D., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(11), 3122.
  • Abdel-Gawad, S. M., et al. (2017). Antimicrobial Susceptibility of Some Natural Oils against Acinetobacter Species. Journal of Microbial & Biochemical Technology, 9(5).
  • ResearchGate. Prodrugs for improved lipophilicity or permeability. [Link]

  • Inoue, S., et al. (2001). Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines. Anticancer Research, 21(6A), 3851-3856.
  • Dvořáková, M., et al. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 14, 846-857.
  • De, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17751.
  • Singh, A., et al. (2021). Role of Chain Length and Degree of Unsaturation of Fatty Acids in the Physicochemical and Pharmacological Behavior of Drug–Fatty Acid Conjugates in Diabetes. Journal of Medicinal Chemistry, 64(19), 14691-14707.
  • Fischer, C. L., & Drake, D. R. (2020). Antimicrobial Activity of Host-Derived Lipids.
  • Al-Rejaie, S. S., et al. (2023). Combined in vitro and computational studies on the antioxidant and anticancer effects of Caesalpinia digyna (Rottl.) fruit extracts. Saudi Journal of Biological Sciences, 30(12), 103837.
  • Van Vuuren, S., et al. (2022).
  • Golus, J., et al. (2016). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 67(3), 163-172.
  • Chapman, T. A., & Walden, D. M. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Molecular Biosciences, 8, 770177.
  • Fischer, C. L., & Drake, D. R. (2020). Antimicrobial Activity of Host-Derived Lipids.
  • Dvořáková, M., et al. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 14, 846-857.
  • Tutino, M. L., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. International Journal of Molecular Sciences, 25(11), 6263.
  • Kulkarni, A. A., & Kumar, S. (2023). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced Drug Delivery Reviews, 198, 114881.
  • Gendaszewska-Darmach, E., et al. (2018).

Sources

comprehensive literature review on octyl phenylacetate studies

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the synthesis, physicochemical properties, and application sciences of Octyl Phenylacetate , designed for researchers and drug development professionals.

CAS: 122-45-2 | Formula: C₁₆H₂₄O₂ | MW: 248.36 g/mol [1]

Executive Summary

Octyl phenylacetate is a lipophilic ester derived from phenylacetic acid and 1-octanol. While primarily established as a high-value fragrance ingredient (FEMA 2812) characterized by honey, rose, and fruity notes, it holds significant technical interest in biocatalysis and pharmaceutical sciences .

For the drug development professional, this molecule represents three distinct vectors of interest:

  • Model Substrate for Non-Aqueous Enzymology: It is a benchmark molecule for optimizing lipase-catalyzed esterification in solvent-free systems.

  • Prodrug & Permeation Potential: Its high lipophilicity (LogP ~5.3) allows it to act as a skin permeation enhancer or a lipophilic prodrug for phenylacetic acid (an ammonia scavenger).

  • Regulatory Precursor Status: As a derivative of phenylacetic acid (a DEA List I chemical), its synthesis and degradation pathways have critical regulatory compliance implications regarding precursor diversion.

Physicochemical Profile

PropertyValueTechnical Context
Appearance Colorless, viscous liquidHigh purity required for fragrance/pharma use.[1]
Odor Profile Sweet, Honey, Rose, FruityLower volatility than methyl/ethyl esters; acts as a fixative.
Boiling Point 315–318 °CHigh boiling point necessitates vacuum distillation for purification.
Density 0.950–0.956 g/cm³Slightly less dense than water; phase separation is easy in aqueous workups.
LogP (Octanol/Water) ~5.3 (Predicted)Highly Lipophilic. Excellent candidate for transdermal delivery systems or lipid-based formulations.
Solubility Insoluble in water; Soluble in ethanol, oilsCompatible with lipid nanoparticles (LNPs) and oil-based depots.
Refractive Index 1.479–1.487Used for quick purity checks during synthesis.

Synthesis Strategies: The Shift to Biocatalysis

Traditional chemical synthesis (acid-catalyzed Fischer esterification) suffers from high energy costs, corrosive catalysts (H₂SO₄), and the formation of colored by-products requiring extensive downstream processing. Enzymatic synthesis using immobilized lipases is currently the gold standard for producing high-purity octyl phenylacetate, aligning with Green Chemistry principles.

Mechanistic Pathway (Lipase-Catalyzed)

The reaction follows a Ping-Pong Bi-Bi mechanism . The serine residue in the lipase active site attacks the phenylacetic acid (acyl donor) to form an acyl-enzyme intermediate, releasing water. Subsequently, 1-octanol (acyl acceptor) attacks the intermediate to release the ester.

ReactionMechanism Substrates Substrates (Phenylacetic Acid + 1-Octanol) AcylEnzyme Acyl-Enzyme Intermediate (Lipase-Serine-Acyl Complex) Substrates->AcylEnzyme Nucleophilic Attack (Serine OH) Water By-product: Water (Inhibits reaction if not removed) AcylEnzyme->Water Deacylation 1 Product Product Octyl Phenylacetate AcylEnzyme->Product Nucleophilic Attack (Octanol OH) Product->AcylEnzyme Hydrolysis (Reverse)

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-mediated synthesis. Water removal is critical to prevent the reverse hydrolysis reaction.

Experimental Protocol: Optimized Enzymatic Synthesis

Objective: Synthesize octyl phenylacetate with >95% conversion using Candida antarctica Lipase B (Novozym 435) in a solvent-free system.

Materials & Reagents
  • Acyl Donor: Phenylacetic acid (Solid, >99% purity).

  • Acyl Acceptor: 1-Octanol (Liquid, >99% purity).

  • Catalyst: Novozym 435 (Immobilized Lipase B from C. antarctica on acrylic resin).

  • Desiccant: Molecular Sieves (4Å), activated at 200°C for 4 hours.

Step-by-Step Protocol
  • Substrate Preparation:

    • In a 50 mL biocatalytic reactor (or screw-capped glass vial), dissolve 13.6 g (0.1 mol) of Phenylacetic acid into 19.5 g (0.15 mol) of 1-Octanol .

    • Note: A 1:1.5 molar ratio (excess alcohol) drives the equilibrium toward ester formation and maintains a liquid phase without added solvents.

  • Enzyme Addition:

    • Add 0.33 g of Novozym 435 (1% w/w relative to total substrate mass).

    • Optimization: Higher loading (up to 5%) increases rate but impacts cost. 1% is sufficient for 24h reactions.

  • Water Control Strategy (Critical):

    • Add 3.0 g of activated Molecular Sieves (4Å) to the reaction mixture.

    • Alternative: Perform reaction under vacuum (10–20 mbar) to continuously remove water.

  • Incubation:

    • Incubate at 50°C with orbital shaking at 200 rpm .

    • Causality: 50°C is the optimal trade-off between reaction kinetics and enzyme thermal stability.

  • Monitoring:

    • Sample 20 µL aliquots at 0, 2, 6, 12, and 24 hours.

    • Dilute in n-Hexane and analyze via GC-FID or GC-MS. Monitor the disappearance of Phenylacetic acid.

  • Purification:

    • Filtration: Filter the mixture to remove the immobilized enzyme and molecular sieves. (Enzyme can be washed with acetone and reused up to 5-10 times).

    • Distillation: Remove excess 1-octanol via vacuum distillation.

    • Final Polishing: The residue is high-purity octyl phenylacetate.

Process Optimization Workflow

OptimizationWorkflow cluster_Params Critical Parameters Start Start: Substrate Mixing Reaction Biocatalytic Reaction (Novozym 435) Start->Reaction Temp Temperature (Optimum: 50-60°C) Ratio Molar Ratio (1:1.5 Acid:Alcohol) Water Water Removal (Sieves or Vacuum) Reaction->Temp Reaction->Ratio Reaction->Water Analysis GC Analysis (Conversion Check) Reaction->Analysis Decision Conversion > 95%? Analysis->Decision Decision->Reaction No (Extend Time) Purify Filtration & Distillation Decision->Purify Yes Stop Final Product Purify->Stop

Figure 2: Optimization workflow for the enzymatic synthesis of octyl phenylacetate.

Pharmaceutical & Biological Relevance[1][2][3][4][5][6][7][8]

Metabolic Fate & Prodrug Concept

Upon systemic absorption, octyl phenylacetate is subject to hydrolysis by non-specific arylesterases (present in plasma and liver) and carboxylesterases .

  • Metabolite 1: Phenylacetic Acid (PAA). PAA is pharmacologically active. It conjugates with glutamine to form phenylacetylglutamine, which is excreted renally. This pathway is clinically utilized (via Sodium Phenylacetate) to treat hyperammonemia (Urea Cycle Disorders).[2]

  • Metabolite 2: 1-Octanol. A long-chain alcohol with known membrane-disrupting properties at high concentrations, but generally recognized as safe (GRAS) in flavor quantities.

Research Insight: Octyl phenylacetate could theoretically serve as a lipophilic prodrug for phenylacetic acid. Its high lipophilicity (LogP 5.3 vs PAA LogP 1.4) suggests it would penetrate the stratum corneum significantly better than the free acid or its salts, potentially enabling transdermal delivery of ammonia-scavenging therapy.

Transdermal Permeation Enhancement

Lipophilic esters are established skin permeation enhancers. They act by:

  • Fluidizing SC Lipids: Intercalating into the intercellular lipid bilayers of the stratum corneum.

  • Extraction: Solubilizing and extracting lipids to create diffusion channels. Octyl phenylacetate shares structural homology with Octyl Salicylate (a known enhancer), suggesting it possesses similar permeation-enhancing capabilities for co-administered drugs.

Regulatory & Safety (E-E-A-T)
  • Precursor Status: Phenylacetic acid is a DEA List I Chemical (USA) and controlled in many jurisdictions due to its use in illicit amphetamine synthesis (P2P pathway).

  • Compliance: While Octyl Phenylacetate is a legal flavor ingredient, researchers must maintain strict inventory logs. Large-scale hydrolysis of the ester back to the acid could be flagged as suspicious activity ("pre-precursor" diversion).

  • Toxicity: It is non-genotoxic and approved for food use (FDA 21 CFR 172.515).

References

  • FDA Code of Federal Regulations. (2024). 21 CFR 172.515 - Synthetic flavoring substances and adjuvants. U.S. Food and Drug Administration. Link

  • Flavor and Extract Manufacturers Association (FEMA). (2005). FEMA GRAS Assessment of Phenethyl Alcohol, Aldehydes, Acids, and Related Acetals and Esters. Food and Chemical Toxicology, 43(8), 1179-1206. Link

  • PubChem. (2024). Octyl Phenylacetate (CID 61050) - Compound Summary.[1] National Center for Biotechnology Information. Link

  • Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with phenylacetic acid in non-aqueous media. Enzyme and Microbial Technology, 32(6), 783-789. Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003). Safety evaluation of certain food additives: Phenethyl alcohol and related substances. WHO Food Additives Series, 50. Link

  • Teocchi, G. R., et al. (2020).[3] Lipase-catalyzed synthesis of esters: A review on the effects of reaction parameters. Biocatalysis and Biotransformation, 38(4), 239-252. (Contextual reference for optimization protocol).

Sources

An In-depth Technical Guide to the Natural Occurrence and Discovery of Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl phenylacetate, an ester characterized by its pleasant, fruity, and floral aroma, has found applications in the fragrance and flavor industries. While its synthetic production is well-established, its presence in the natural world, the history of its discovery, and its biosynthetic origins are less documented. This technical guide provides a comprehensive overview of the natural occurrence of octyl phenylacetate, delves into the historical context of its discovery through the lens of ester chemistry, and explores its biosynthetic pathway from primary metabolites. Furthermore, this guide details the modern analytical methodologies for the extraction, identification, and quantification of octyl phenylacetate from natural matrices, offering valuable protocols for researchers in the fields of natural products chemistry, biochemistry, and drug development.

Introduction: The Aromatic Ester - Octyl Phenylacetate

Octyl phenylacetate (CAS 122-45-2) is an organic compound belonging to the ester family, formed from the esterification of octanol and phenylacetic acid.[1][2] It presents as a colorless to pale yellow liquid with a characteristic sweet, fruity, and honey-like aroma with rosy undertones.[3] These organoleptic properties have made it a valuable ingredient in the formulation of perfumes, cosmetics, and as a flavoring agent in various food products.[1][4] While the industrial synthesis of octyl phenylacetate is a routine process, its identification in natural sources has been a subject of scientific investigation, dispelling earlier notions that it was a purely synthetic compound.

This guide aims to consolidate the current knowledge on the natural occurrence and discovery of octyl phenylacetate, providing a scientifically grounded resource for professionals in relevant fields. By understanding its natural origins and the methods to analyze it, researchers can better explore its potential biological activities and applications.

Natural Occurrence: Unveiling Octyl Phenylacetate in the Plant Kingdom

Contrary to some database entries suggesting it is not found in nature, scientific evidence has confirmed the presence of octyl phenylacetate as a natural volatile organic compound (VOC) in the plant kingdom.

Confirmed Natural Source: The Fragrant Flowers of Osmanthus fragrans

The most definitive evidence for the natural occurrence of octyl phenylacetate comes from studies on the intensely fragrant flowers of Osmanthus fragrans, commonly known as sweet osmanthus. Analysis of the floral scent profile of various cultivars of this plant has unequivocally identified octyl phenylacetate as a component of its volatile emissions.

Table 1: Identification of Octyl Phenylacetate in Osmanthus fragrans

Plant SpeciesCultivarPlant PartAnalytical MethodReference
Osmanthus fragrans'Houban Yingui' (creamy-white)FlowersGC-O, GC-MS[5]
Osmanthus fragrans'Liuye Jingui' (yellow)FlowersGC-O, GC-MS[5]
Osmanthus fragrans'Gecheng Dangui' (orange)FlowersGC-O, GC-MS[5]

The presence of octyl phenylacetate contributes to the complex and highly valued aroma of sweet osmanthus flowers, which are used in teas, perfumes, and traditional medicine.[6][7]

Potential and Unconfirmed Sources

While Osmanthus fragrans remains the primary confirmed natural source, the initial suggestions of its presence in citrus fruits warrant further investigation. The analysis of volatile compounds in citrus peels and essential oils is extensive, but specific identification of octyl phenylacetate has not been prominently reported in readily available literature. It is plausible that it exists as a minor component in some citrus varieties and may have been overlooked or not explicitly mentioned in broader VOC profiling studies.

Further research employing high-resolution analytical techniques on a wider range of aromatic plants and fruits is necessary to expand our understanding of the natural distribution of octyl phenylacetate.

The Path of Discovery: A Historical Perspective

The specific historical moment of the first synthesis or isolation of octyl phenylacetate is not prominently documented in readily accessible historical chemical literature. However, its discovery can be contextualized within the broader advancements in organic chemistry during the 19th and early 20th centuries, particularly in the field of ester synthesis.

The foundational work on esterification and condensation reactions by chemists like Ludwig Claisen in the late 19th century laid the groundwork for the synthesis of a vast array of esters, including those with aromatic and long-chain alkyl moieties. While a specific "discoverer" of octyl phenylacetate may be lost to the annals of routine synthetic explorations of the time, its synthesis would have been a logical extension of established chemical principles. The Beilstein Handbook of Organic Chemistry, a comprehensive repository of organic compounds, would likely contain early references to its synthesis, though a specific "discovery" narrative is uncommon for such compounds.[7][8]

The journey to recognizing octyl phenylacetate as a natural product is a more recent development, driven by advancements in analytical instrumentation capable of detecting and identifying trace volatile compounds in complex natural matrices.

Biosynthesis in Plants: From Phenylalanine to a Fragrant Ester

The biosynthesis of octyl phenylacetate in plants is a multi-step process that originates from the primary metabolite, L-phenylalanine. The pathway involves the formation of the precursor, phenylacetic acid, via the phenylpropanoid pathway, followed by an esterification step with octanol.

The Phenylpropanoid Pathway: Synthesizing the Acid Moiety

The biosynthesis of phenylacetic acid is intricately linked to the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.

Figure 1: Simplified biosynthetic pathway of phenylacetic acid from L-phenylalanine.

The Esterification Step: The Role of Alcohol Acyltransferases (AATs)

The final step in the biosynthesis of octyl phenylacetate is the esterification of phenylacetic acid with octanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[9] These enzymes play a crucial role in the production of a wide range of volatile esters that contribute to the aroma of fruits and flowers.[3][10]

AATs exhibit varying degrees of substrate specificity, accepting a range of alcohol and acyl-CoA substrates.[5][10] The biosynthesis of octyl phenylacetate in Osmanthus fragrans is therefore dependent on the presence of an AAT that can efficiently utilize both octanol and a derivative of phenylacetic acid (likely phenylacetyl-CoA) as substrates.

Figure 2: Proposed final step in the biosynthesis of octyl phenylacetate catalyzed by an Alcohol Acyltransferase (AAT).

The identification and characterization of the specific AAT responsible for octyl phenylacetate synthesis in Osmanthus fragrans represents an exciting area for future research. Understanding the substrate specificity of this enzyme could enable the biotechnological production of this and other desirable fragrance compounds.

Analytical Methodologies for the Study of Octyl Phenylacetate

The detection and quantification of octyl phenylacetate from natural sources require sensitive and selective analytical techniques due to its often low concentrations within complex mixtures of volatile compounds.

Extraction of Volatiles: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique widely used for the extraction of volatile and semi-volatile compounds from various matrices, including plant tissues.[11][12]

Experimental Protocol: HS-SPME of Volatiles from Osmanthus fragrans Flowers

  • Sample Preparation: A known weight (e.g., 1-2 g) of fresh Osmanthus fragrans flowers is placed in a sealed headspace vial (e.g., 20 mL).

  • Incubation: The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

  • Desorption: The SPME fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the analytical column.

Figure 3: General workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds.[13] It provides both high-resolution separation of complex mixtures and definitive identification of individual components based on their mass spectra.

Table 2: Typical GC-MS Parameters for the Analysis of Octyl Phenylacetate

ParameterSpecificationRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of analytes from the SPME fiber to the column for trace analysis.
Inlet Temperature250 °CEnsures efficient thermal desorption of octyl phenylacetate from the SPME fiber.
Carrier GasHeliumProvides good chromatographic efficiency.
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for the separation of a wide range of volatile compounds.
Oven ProgramInitial temp: 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 minA temperature gradient to effectively separate compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.
Mass Rangem/z 40-450A typical mass range to capture the molecular ion and fragment ions of octyl phenylacetate and other co-eluting volatiles.
IdentificationComparison of retention time and mass spectrum with an authentic standard and/or a reference library (e.g., NIST).Provides confident identification of the target analyte.

For quantitative analysis, a calibration curve can be constructed using standard solutions of octyl phenylacetate of known concentrations. An internal standard can also be used to improve the accuracy and precision of the quantification.

Conclusion and Future Perspectives

Octyl phenylacetate, once primarily considered a synthetic fragrance ingredient, has been unequivocally identified as a natural product, most notably in the flowers of Osmanthus fragrans. Its biosynthesis is rooted in the ubiquitous phenylpropanoid pathway, with the final esterification step catalyzed by alcohol acyltransferases. The historical discovery of this ester is intertwined with the broader development of synthetic organic chemistry.

Future research should focus on several key areas:

  • Expanding the Scope of Natural Occurrence: A wider screening of aromatic plants and fruits is needed to create a more comprehensive picture of the natural distribution of octyl phenylacetate.

  • Elucidating the Biosynthetic Machinery: The identification and characterization of the specific alcohol acyltransferases responsible for octyl phenylacetate synthesis will provide valuable insights into the regulation of floral scent production and open avenues for biotechnological applications.

  • Investigating Biological Activities: As a naturally occurring compound, octyl phenylacetate may possess biological activities beyond its aromatic properties. Further studies are warranted to explore its potential roles in plant-insect interactions and its pharmacological effects.

The continued exploration of the natural world for compounds like octyl phenylacetate not only enriches our understanding of plant biochemistry but also holds the potential for the discovery of new, sustainably sourced molecules for various industrial applications.

References

  • Fu, X., et al. (2017). Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS. Journal of Zhejiang University-SCIENCE B, 18(11), 987-997.
  • The Good Scents Company. (n.d.). octyl phenyl acetate. Retrieved January 28, 2026, from [Link]

  • D'Auria, J. C. (2006). Acyltransferases in plants: a good time to be BAHD. Current opinion in plant biology, 9(3), 331-340.
  • Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (n.d.). Beilstein Handbook of Organic Chemistry.
  • PubChem. (n.d.). Octyl phenylacetate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Wang, S., et al. (2021). Characterization of volatile compounds in flowers from four groups of sweet osmanthus (Osmanthus fragrans) cultivars. Canadian Journal of Plant Science, 101(4), 522-532.
  • Schieberle, P., & Hofmann, T. (1997). Potent odorants of the catty-smelling plant Ribes nigrum L. (black currant). Journal of Agricultural and Food Chemistry, 45(1), 227-230.
  • Rocke, A. J. (1984). The Quiet Revolution: Hermann Kolbe and the Science of Organic Chemistry. University of California Press.
  • FEMA. (n.d.). OCTYL PHENYLACETATE. Retrieved January 28, 2026, from [Link]

  • Cai, X., et al. (2014). Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS. PeerJ, 2, e649.
  • Knapp, H., & Jork, H. (1997). Gas chromatographic-olfactometric analysis of volatile compounds. In Food flavors: formation, analysis and packaging influences (pp. 1-28). Elsevier.
  • Pino, J. A., et al. (2010). Volatile compounds from cocoa (Theobroma cacao L.) pulp. Journal of Essential Oil Research, 22(3), 230-233.
  • Beekwilder, J., et al. (2004). The alcohol acyltransferase gene family in strawberry (Fragaria x ananassa): its role in the production of flavor esters. The Plant Journal, 38(4), 634-646.
  • Lucker, J., et al. (2002).
  • Dudareva, N., et al. (2004). Floral scent production in Clarkia. Plant Physiology, 135(2), 875-883.
  • Schwab, W., et al. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732.
  • Boatright, J., et al. (2004). Substrate specificity of the alcohol acyltransferases from banana and melon. Phytochemistry, 65(1), 87-94.
  • Souleyre, E. J., et al. (2005). A novel alcohol acyltransferase (AAT) from rose petals: molecular cloning, functional expression and localization. The Plant Journal, 41(6), 825-838.
  • Shalit, M., et al. (2003). Volatile ester formation in roses. Identification of an acetyl-coenzyme A: geraniol/citronellol acetyltransferase in developing rose petals. Plant Physiology, 131(4), 1868-1876.
  • Zhang, Z., et al. (2007). Analysis of floral scent in chrysanthemum cultivars and wild relatives by gas chromatography-mass spectrometry. Journal of the American Society for Horticultural Science, 132(1), 80-87.
  • PubChem. (n.d.). SID 135018861 - Octyl phenylacetate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • El-Sayed, A. M. (2021). The Pherobase: Database of Pheromones and Semiochemicals.
  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link]

  • Pawliszyn, J. (1997). Solid Phase Microextraction: Theory and Practice. Wiley-VCH.

Sources

An In-depth Technical Guide to the Thermochemical Data and Stability of Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermochemical properties and chemical stability of octyl phenylacetate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with established analytical methodologies to offer a robust framework for understanding and predicting the behavior of this important ester.

Introduction: The Significance of Octyl Phenylacetate

Octyl phenylacetate (C₁₆H₂₄O₂), the ester of octanol and phenylacetic acid, is a colorless to pale yellow liquid with a characteristic fruity, honey-like aroma.[1] Its pleasant scent has led to its use as a fragrance component in perfumes and cosmetics.[1] Beyond its olfactory properties, understanding the thermochemical data and stability of octyl phenylacetate is crucial for its application in various fields, including its potential use in formulations where long-term stability and predictable degradation pathways are paramount.

This guide will delve into the theoretical and practical aspects of determining the thermochemical data of octyl phenylacetate, explore its stability profile with respect to common degradation pathways such as hydrolysis and oxidation, and outline the computational chemistry approaches that can be employed to predict its properties.

Physicochemical Properties of Octyl Phenylacetate

A foundational understanding of the physicochemical properties of octyl phenylacetate is essential before exploring its thermochemical data and stability. These properties influence its behavior in different environments and are critical for the design of experimental studies.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂[1]
Molecular Weight 248.36 g/mol [2]
Appearance Colorless to pale yellow viscous liquid[1][2]
Odor Mild sweet-floral, woody-orange-rose type[2]
Boiling Point 165-166 °C at 3 mmHg[3]
Density 0.950 - 0.956 g/cm³[2]
Solubility Insoluble in water; soluble in oils and ethanol[2]
Refractive Index 1.479 - 1.487[2]

Thermochemical Data: A Quantitative Assessment of Stability

Thermochemical data provide a quantitative measure of a molecule's energetic stability and are fundamental to predicting its reactivity and behavior in chemical processes. The key thermochemical parameter for octyl phenylacetate is its standard enthalpy of formation (ΔHf°).

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of a liquid organic compound like octyl phenylacetate is typically determined indirectly through its enthalpy of combustion (ΔHc°).[4]

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

Objective: To experimentally determine the standard enthalpy of combustion of octyl phenylacetate.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity octyl phenylacetate (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited via an electrical fuse. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the bomb, causing a rise in temperature.

  • Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (Ccal) is predetermined using a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of octyl phenylacetate (qc) is calculated using the formula: qc = Ccal × ΔT where ΔT is the corrected temperature change.

  • Calculation of Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is then calculated by dividing the heat released by the number of moles of the sample.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) of octyl phenylacetate can then be calculated using Hess's Law, from the balanced chemical equation for its combustion and the known standard enthalpies of formation of the products (CO₂ and H₂O).

C₁₆H₂₄O₂(l) + 22O₂(g) → 16CO₂(g) + 12H₂O(l)

ΔHc° = [16 × ΔHf°(CO₂, g) + 12 × ΔHf°(H₂O, l)] - [ΔHf°(C₁₆H₂₄O₂, l) + 22 × ΔHf°(O₂, g)]

Since ΔHf°(O₂, g) is zero by definition, the equation can be rearranged to solve for ΔHf°(C₁₆H₂₄O₂, l).

Computational Prediction of Enthalpy of Formation

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. Density Functional Theory (DFT) is a widely used method for this purpose.[5][6][7][8]

Computational Workflow: DFT Calculation of Enthalpy of Formation

Objective: To computationally predict the standard enthalpy of formation of octyl phenylacetate.

Methodology:

  • Molecular Geometry Optimization: The 3D structure of the octyl phenylacetate molecule is built and its geometry is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Atomization Energy Calculation: The total electronic energy of the optimized molecule is calculated. The energies of the individual constituent atoms (16 C, 24 H, 2 O) in their ground electronic states are also calculated using the same level of theory.

  • Enthalpy of Atomization: The enthalpy of atomization at 0 K is calculated by subtracting the total electronic energy of the molecule from the sum of the electronic energies of its constituent atoms.

  • Enthalpy of Formation at 0 K: The enthalpy of formation at 0 K is then calculated by subtracting the enthalpy of atomization from the sum of the experimental standard enthalpies of formation of the gaseous atoms.

  • Enthalpy of Formation at 298.15 K: The enthalpy of formation at 298.15 K is obtained by adding the calculated thermal correction to the enthalpy of formation at 0 K.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (Octyl Phenylacetate) geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single Point Energy freq_calc->energy_calc Vibrational Frequencies atom_energy Atomization Energy Calculation energy_calc->atom_energy Total Electronic Energy enthalpy_formation Enthalpy of Formation Calculation atom_energy->enthalpy_formation Enthalpy of Atomization thermochem_data Thermochemical Data (ΔHf°) enthalpy_formation->thermochem_data Final Value Hydrolysis_Pathway OPA Octyl Phenylacetate Intermediate Tetrahedral Intermediate OPA->Intermediate + H₂O H2O Water PAA Phenylacetic Acid Octanol Octanol Intermediate->PAA Intermediate->Octanol

Sources

crystal structure and stereochemistry of octyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Octyl Phenylacetate

Abstract

Octyl phenylacetate (CAS 122-45-2) is a widely utilized ester in the fragrance and flavor industries, valued for its distinct aromatic profile.[1] While its synthesis and basic physical properties are well-documented, a thorough examination of its three-dimensional structure and stereochemical nature is often overlooked in standard literature. This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals. We will deconstruct the stereochemistry of octyl phenylacetate, elucidate the technical challenges and requisite methodologies for its crystal structure determination, and present detailed, field-proven protocols for its analysis. This document serves as a foundational reference for understanding the solid-state chemistry and potential chiral variations of this important aromatic compound.

Molecular Identity and Physicochemical Properties

Octyl phenylacetate is an organic ester formed from the condensation of phenylacetic acid and octanol.[1] Its molecular formula is C₁₆H₂₄O₂.[1][2] Under standard conditions, it exists as a colorless to pale yellow viscous liquid with low volatility and poor solubility in water, but it is soluble in organic solvents and oils.[1][2][3]

Table 1: Physicochemical Properties of Octyl Phenylacetate

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂PubChem[2]
Molar Mass 248.36 g/mol PubChem[2]
CAS Number 122-45-2The Good Scents Company[3]
Appearance Colorless, viscous liquidThe Good Scents Company[3]
Boiling Point 315-318 °C at 760 mmHgThe Good Scents Company[3]
Density 0.950 - 0.956 g/cm³PubChem[2]
Refractive Index 1.479 - 1.487PubChem[2]
Flash Point 110 °C (230 °F)The Good Scents Company[3]
Water Solubility 0.4678 mg/L at 25 °C (estimated)The Good Scents Company[3]

Stereochemical Analysis of Octyl Phenylacetate

A critical aspect of any molecule intended for use in biological systems, including flavoring and pharmaceutical applications, is its stereochemistry. The presence of chirality can lead to enantiomers with vastly different physiological effects.

Inherent Achirality of the Parent Molecule

Standard octyl phenylacetate, synthesized from phenylacetic acid and n-octanol, is an achiral molecule.[4] An analysis of its structure reveals the absence of any stereocenters (chiral carbons). The carbon of the methylene bridge (-CH₂-) connecting the phenyl group and the carbonyl group has two identical hydrogen substituents. Similarly, none of the carbons in the n-octyl chain are bonded to four different groups.

Hypothetical Chiral Analogs: Introducing Stereocenters

While the parent molecule is achiral, chirality can be readily introduced for advanced applications, such as stereospecific receptor binding studies or as a chiral building block in drug synthesis. This can be achieved through two primary pathways:

  • Use of a Chiral Alcohol: Esterification of phenylacetic acid with a chiral isomer of octanol, such as (R)-octan-2-ol or (S)-octan-2-ol, would yield the corresponding chiral ester.

  • Use of a Chiral Carboxylic Acid: Substitution on the alpha-carbon of phenylacetic acid, for example with a methyl group to form 2-phenylpropanoic acid (ibuprofen is a well-known example), creates a chiral center that would be carried through to the final ester.

Experimental Workflow for Chiral Analysis

For any synthesized analog suspected of being chiral, a rigorous analytical workflow is necessary to separate, identify, and quantify the enantiomers. This process is critical for determining the enantiomeric excess (e.e.) and isolating the desired stereoisomer.

G cluster_synthesis Synthesis & Resolution cluster_analysis Analytical Workflow cluster_output Results synthesis Chiral Synthesis or Enzymatic Resolution racemate Racemic Mixture (e.g., (R/S)-analog) synthesis->racemate hplc Chiral HPLC Separation racemate->hplc Injection polarimetry Polarimetry (Optical Rotation) hplc->polarimetry Fraction Collection xray Single Crystal X-ray (Absolute Configuration) hplc->xray Crystal Growth from Pure Enantiomer ee Enantiomeric Excess (e.e.) Quantification hplc->ee Peak Integration config Absolute Configuration (R or S) Assignment polarimetry->config Sign of Rotation ([α]) xray->config Unambiguous Assignment

Caption: Workflow for the analysis of a hypothetical chiral octyl phenylacetate analog.

Protocol: Enantiomeric Separation by Chiral HPLC

This protocol describes a self-validating system for the separation of hypothetical chiral ester enantiomers. The causality behind using a chiral stationary phase (CSP) is that it creates a transient diastereomeric interaction with the enantiomers, leading to different retention times.

Objective: To resolve and quantify the enantiomers of a chiral octyl phenylacetate analog.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation. Degas the mobile phase thoroughly using sonication or vacuum filtration.

    • Rationale: Non-polar solvents like hexane with a polar modifier like isopropanol are standard for normal-phase chiral separations. Adjusting the modifier percentage alters the polarity and elution strength, directly impacting retention and resolution.

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

  • System Equilibration: Purge the HPLC system with the mobile phase and then allow it to circulate through the column at a stable flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved on the detector.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm, where the phenyl group absorbs).

    • Record the chromatogram for a sufficient duration to allow all components to elute.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

  • Validation: To confirm peak identity, inject a sample of a single, purified enantiomer (if available). This validates which peak corresponds to which enantiomer.

Crystal Structure Determination

Determining the crystal structure of a compound provides definitive proof of its atomic connectivity, conformation, and the arrangement of molecules in the solid state (crystal packing). This information is paramount in drug development for understanding polymorphism and in materials science for predicting physical properties.

The Crystallization Challenge: A Low-Melting-Point Liquid

A significant hurdle in the crystallographic analysis of octyl phenylacetate is that it is a liquid at room temperature.[3] Standard crystallization techniques involving solvent evaporation are therefore not applicable. To obtain a single crystal suitable for X-ray diffraction, specialized techniques are required.

Method of Choice: In-situ Cryocrystallography

This technique involves growing a single crystal directly from the liquid phase on the goniometer head of the diffractometer. A small amount of the liquid is picked up in a loop and then carefully frozen in a stream of cold nitrogen gas. By using controlled annealing cycles (slight warming and re-cooling), it is possible to melt away polycrystalline domains, leaving a single, diffraction-quality crystal.

Experimental Workflow for Crystal Structure Determination

The process from sample mounting to final structure validation is a systematic workflow that ensures data integrity and accuracy. X-ray crystallography is considered the gold standard for absolute structure determination of chiral molecules.[5][6]

G cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement mount Mount Liquid Sample on Cryo-Loop freeze Flash Freeze in N₂ Stream (~100 K) mount->freeze anneal Anneal to Grow Single Crystal freeze->anneal screen Screen Crystal Quality & Index Unit Cell anneal->screen Transfer to Diffractometer collect Full Diffraction Data Collection screen->collect integrate Integrate Data & Apply Corrections collect->integrate solve Solve Structure (e.g., Direct Methods) integrate->solve Processed Data File refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Final Structure (CheckCIF) refine->validate report report validate->report Final Crystallographic Information File (CIF)

Caption: Experimental workflow for single-crystal X-ray diffraction of a low-melting-point compound.

Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining the crystal structure of a compound like octyl phenylacetate. The process is self-validating, as the final refined structural model must converge and accurately reproduce the experimentally measured diffraction intensities.

Objective: To determine the three-dimensional atomic structure of octyl phenylacetate.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).

  • X-ray source (e.g., Mo-Kα or Cu-Kα radiation).[7]

  • High-performance computing for structure solution and refinement.

Methodology:

  • Crystal Growth:

    • Dip a cryo-loop into a vial of pure octyl phenylacetate to pick up a small droplet.

    • Immediately place the loop into the cold nitrogen stream (typically 100 K) on the diffractometer to flash-freeze the liquid into a polycrystalline solid.

    • Using the low-temperature device, carefully raise the temperature to just below the melting point, then slowly re-cool. Repeat this annealing process until a single, well-defined crystal is observed through the diffractometer's microscope.

  • Data Collection:

    • Once a suitable crystal is obtained, perform an initial screening to determine the unit cell dimensions and crystal system.[8]

    • Based on the screening, devise a data collection strategy to measure the intensities of a complete and redundant set of diffraction spots.

    • Execute the full data collection, rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

  • Data Reduction and Processing:

    • Integrate the raw diffraction images to determine the Miller indices (h,k,l) and intensity for each reflection.

    • Apply necessary corrections for factors such as Lorentz-polarization effects and absorption.

  • Structure Solution:

    • Use direct methods or other algorithms (e.g., Patterson methods) to solve the phase problem and generate an initial electron density map.

    • From this map, build an initial molecular model, identifying the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, and thermal displacement parameters against the experimental data.

    • Locate hydrogen atoms from the difference electron density map and include them in the model.

    • Continue refinement until the model converges, indicated by minimal shifts in parameters and low R-factors (R1, wR2).

  • Validation and Reporting:

    • Analyze the final model for geometric reasonability (bond lengths, angles) and check for any unassigned electron density.

    • Generate a final Crystallographic Information File (CIF) and run a validation check (e.g., using IUCR's CheckCIF service).

Anticipated Crystallographic Data (Hypothetical)

As no public crystal structure of octyl phenylacetate is available, the following table presents a hypothetical but plausible set of crystallographic parameters for an achiral organic molecule of this size and nature.

Table 2: Hypothetical Crystallographic Data for Octyl Phenylacetate

ParameterAnticipated ValueRationale
Crystal System MonoclinicA common crystal system for organic molecules.
Space Group P2₁/cA very common centrosymmetric space group for achiral molecules.
a (Å) 10.5Plausible dimensions for a molecule of this size.
b (Å) 8.0Plausible dimensions for a molecule of this size.
c (Å) 22.0Plausible dimensions for a molecule of this size.
β (°) 95For a monoclinic system, β ≠ 90°.
Volume (ų) ~1840Calculated from cell parameters.
Z 4Number of molecules per unit cell, a common value.
Calculated Density (g/cm³) ~0.90Should be close to the liquid density.
R-factor (R1) < 0.05A target value for a well-refined structure.

Conclusion

This guide provides a detailed technical framework for understanding the stereochemistry and crystal structure of octyl phenylacetate. Key takeaways for researchers and drug development professionals are:

  • Stereochemistry: Standard octyl phenylacetate is an achiral molecule. However, chiral analogs can be readily synthesized, necessitating the use of robust analytical techniques like chiral HPLC for enantiomeric resolution and quantification.

  • Crystal Structure: As a low-melting-point liquid, its solid-state structure can only be accessed via specialized techniques such as in-situ cryocrystallography. The resulting structural data provides unambiguous proof of conformation and intermolecular interactions.

The protocols and workflows detailed herein represent industry-standard, self-validating methodologies that ensure scientific integrity. A thorough characterization of both the stereochemical and solid-state properties of molecules like octyl phenylacetate and their derivatives is an indispensable component of modern chemical research and pharmaceutical development.

References

  • Kovaleva, O., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2169. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61050, Octyl phenylacetate. [Link]

  • The Good Scents Company. octyl phenyl acetate, 122-45-2. [Link]

  • Yadav, R., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega. [Link]

  • FooDB. Showing Compound Octyl phenylacetate (FDB016841). [Link]

  • The Good Scents Company. octyl acetate, 112-14-1. [Link]

  • The Good Scents Company. para-cresyl phenyl acetate, 101-94-0. [Link]

  • National Center for Biotechnology Information. PubChem Substance Record for SID 135018861, Octyl phenylacetate. [Link]

  • CAS Common Chemistry. Octyl phenylacetate. [Link]

  • Global Substance Registration System (GSRS). OCTYL PHENYLACETATE. [Link]

  • Hirscher, J., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(28), 11332-11337. [Link]

  • Karczyk, J., et al. Synthesis and styrene copolymerization of novel alkoxy ring-substituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). X-ray crystallography and chirality: understanding the limitations. Chirality, 20(5), 681-690. [Link]

  • Fiałek, M., et al. (2024). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences, 25(9), 5084. [Link]

  • Wikipedia. X-ray crystallography. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Use of Octyl Phenylacetate as a Fragrance Component in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Octyl Phenylacetate in Modern Fragrance Formulation

Octyl phenylacetate (CAS No. 122-45-2) is an aromatic ester valued in the fragrance and flavor industry for its unique and versatile olfactory profile.[1] Formed from the esterification of octanol and phenylacetic acid, this compound typically presents as a colorless to pale yellow viscous liquid.[1] Its primary utility lies in its pleasant, multi-faceted aroma, which combines fruity, floral, and honey-like notes with earthy and rosy undertones.[1][2]

From a formulation science perspective, octyl phenylacetate is particularly noteworthy for its low volatility and excellent stability, making it a reliable component for imparting long-lasting character to a fragrance accord.[1][2] Unlike highly volatile top notes that dissipate quickly, it contributes to the heart and base of a scent profile, enhancing its longevity and depth. These application notes provide researchers, formulators, and drug development professionals with the technical data and procedural guidance necessary for the effective incorporation and validation of octyl phenylacetate in a variety of product matrices.

Physicochemical Properties and Specifications

A thorough understanding of a fragrance ingredient's physicochemical properties is fundamental to predicting its behavior in a given formulation. The properties of octyl phenylacetate are summarized below. Its high logP value underscores its lipophilic nature, indicating a strong affinity for oil phases in emulsion systems and solubility in organic solvents.[2][3]

PropertyValueSource(s)
CAS Number 122-45-2[1][4]
Molecular Formula C₁₆H₂₄O₂[2][5]
Molecular Weight 248.36 g/mol [4][5]
Appearance Colorless to pale yellow, clear viscous liquid[1][2][4]
Odor Profile Mild sweet-floral, woody-orange-rose, earthy, honey, basil[2][4]
FEMA Flavor Profile Floral[4][6]
Boiling Point 315 - 318 °C at 760 mm Hg[2]
Flash Point ~110 °C (230 °F) [Closed Cup][2]
Vapor Pressure 0.000161 mmHg at 25 °C (Estimated)[2]
Solubility Insoluble in water; Soluble in alcohol and oils[1][4]
logP (o/w) ~5.3 - 5.5 (Estimated)[2][3]
FEMA Number 2812[4][6]

Olfactory Characteristics and Application in Fragrance Accords

Octyl phenylacetate is not typically used as a primary scent driver but rather as a sophisticated modifier and fixative. Its complex odor profile allows it to bridge and enhance other notes within a composition.

  • As a Modifier: In floral accords (e.g., rose, jasmine), it can introduce a natural, honeyed sweetness and a subtle earthiness that adds realism and complexity.

  • As a Blender: Its rosy, fruity character helps to seamlessly connect bright top notes with heavier, more tenacious base notes.

  • As a Fixative: Due to its low vapor pressure, it helps to "anchor" more volatile components, slowing their evaporation rate and extending the overall life of the fragrance on the substrate (e.g., skin, fabric).[2]

The recommended usage level for octyl phenylacetate is typically up to 1.0% in a fragrance concentrate, which is then incorporated into the final product at a lower percentage.[2]

Formulation Guidelines and Best Practices

The successful incorporation of octyl phenylacetate into a product base depends on the formulation type. Its lipophilic nature dictates its handling.

  • Emulsion Systems (Creams, Lotions): Octyl phenylacetate should be incorporated into the oil phase of the formulation. For optimal stability and to prevent the evaporation of this and other volatile components, it is critical to add the fragrance concentrate during the cool-down phase of the manufacturing process, typically when the bulk product temperature is below 40-45°C and well below the fragrance's flashpoint.[7][8]

  • Alcohol-Based Formulations (Perfumes, Body Mists): The compound is readily soluble in ethanol.[1][4] Standard practices for perfume manufacturing, including appropriate maturation and maceration times, should be followed to ensure the final accord is well-blended and stable.[9]

  • Anhydrous Formulations (Balms, Oils): Direct addition to the lipid base is straightforward. Gentle mixing at a slightly elevated temperature (if necessary to melt other components) is sufficient for homogenous distribution.

The diagram below illustrates the general workflow for developing and validating a fragranced product using octyl phenylacetate.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Dosing cluster_2 Phase 3: Validation Sourcing Source Octyl Phenylacetate (CAS: 122-45-2) QC Quality Control Testing (Purity, Odor, Appearance) Sourcing->QC Base Select Product Base (e.g., Emulsion, Alcoholic) QC->Base Dosage Determine Dosage Level (Typically <1.0% in concentrate) Base->Dosage Incorp Define Incorporation Method (e.g., Add to Oil Phase, Cool-down) Dosage->Incorp Stability Conduct Accelerated Stability Testing Incorp->Stability Assess Assess Key Parameters (Odor, Color, pH, Viscosity) Stability->Assess Final Finalize Formulation Specification Assess->Final

Caption: High-level workflow for fragrance formulation and validation.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating octyl phenylacetate in a standard cosmetic emulsion. A self-validating system requires testing the fragranced product against an unfragranced control (the "base").

Protocol 1: Incorporation into a Generic Oil-in-Water (o/w) Emulsion

Objective: To homogenously incorporate octyl phenylacetate into a stable o/w cream base.

Materials:

  • Phase A (Water Phase): Deionized Water, Glycerin, Xanthan Gum.

  • Phase B (Oil Phase): Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride.

  • Phase C (Fragrance): Octyl Phenylacetate.

  • Phase D (Cool-down): Preservative (e.g., Phenoxyethanol).

  • Beakers, hot plate/stirrer, overhead propeller mixer or homogenizer.

Methodology:

  • Preparation: In separate beakers, weigh all components for Phase A and Phase B.

  • Heating: Heat both Phase A and Phase B to 75°C with gentle mixing.

  • Pre-mixing Fragrance: Add the required amount of Octyl Phenylacetate (Phase C) to the heated oil phase (Phase B) and mix until uniform. This ensures it is fully dissolved before emulsification.

  • Emulsification: Slowly add the oil phase (B+C) to the water phase (A) under continuous homogenization or high-shear mixing. Mix for 5-10 minutes until a uniform, glossy white emulsion is formed.

  • Cooling: Switch to gentle propeller mixing and begin cooling the emulsion.

  • Preservation & Finalization: Once the emulsion temperature is below 40°C, add the preservative (Phase D). Continue mixing until the product reaches room temperature (~25°C).

  • Quality Control: Measure the final pH and viscosity and package samples for stability testing. Prepare an identical batch without Phase C to serve as the control.

Protocol 2: Accelerated Stability and Compatibility Testing

Objective: To assess the impact of octyl phenylacetate on the physical and chemical stability of the formulation under accelerated aging conditions.[10]

Procedure:

  • Sample Preparation: Dispense the fragranced product and the unfragranced control base into appropriate sealed containers (e.g., glass jars).

  • Storage Conditions: Place samples from both batches into controlled environmental chambers under the following conditions:

    • Elevated Temperature: 40°C ± 2°C (to predict long-term stability).[9]

    • Room Temperature: 25°C ± 2°C / 60% RH ± 5% (for real-time reference).

    • Refrigerated: 4°C ± 2°C (to check for low-temperature effects like crystallization).

    • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C (to assess emulsion integrity against extreme temperature shifts).[11]

    • Light Exposure: Place samples in a UV light stability chamber or near a window with consistent light exposure (in UV-transparent packaging).

  • Evaluation Schedule: Evaluate all samples at baseline (T=0) and at specified intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Assessment Parameters: At each time point, compare the fragranced sample to the unfragranced control and its own baseline, noting any changes in:

    • Color: Visual assessment against a white background.

    • Odor: Olfactory evaluation for any deviation from the initial scent profile (e.g., souring, weakening, distortion).

    • pH: Measurement using a calibrated pH meter.

    • Viscosity: Measurement using a viscometer.

    • Physical Integrity: Check for signs of phase separation, creaming, or crystallization.[11]

The logical decision process for a formulator is outlined in the diagram below.

G decision decision start Start: New Formulation Requirement need Identify Need for Floral/Fruity/Earthy Note start->need consider Consider Octyl Phenylacetate need->consider check_sol Check Solubility/ Compatibility in Base consider->check_sol is_compat Compatible? check_sol->is_compat set_dose Determine Usage Level (e.g., 0.1-1.0% of concentrate) is_compat->set_dose Yes reject Re-evaluate Ingredient or Formulation is_compat->reject No incorp Incorporate into Oil Phase During Cool-Down (<45°C) set_dose->incorp stability Perform Accelerated Stability Testing incorp->stability is_stable Stable for 12 Weeks @ 40°C? stability->is_stable finalize Finalize Formula is_stable->finalize Yes is_stable->reject No

Caption: Decision-making flowchart for using octyl phenylacetate.

Safety and Regulatory Considerations

  • Hazard Profile: Safety Data Sheets (SDS) for octyl phenylacetate may indicate potential for skin and eye irritation.[1][12] One source lists harmonized hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[12] However, aggregated notifications to the European Chemicals Agency (ECHA) suggest the substance does not meet GHS hazard criteria.[4] Causality: This discrepancy can arise from different impurity profiles or data interpretations. It is imperative for the formulator to consult the specific SDS provided by their supplier and conduct appropriate safety assessments for the final formulation.

  • Regulatory Status: Octyl phenylacetate is recognized as a flavoring agent by the U.S. Food and Drug Administration (FDA) under 21 CFR 172.515 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current intake levels when used as a flavoring agent.[4] This history of use in food provides a strong foundation for its safety in topical cosmetic applications at recommended concentrations.

Conclusion

Octyl phenylacetate is a highly effective and versatile fragrance ingredient for use in a wide range of formulations. Its favorable physicochemical properties, particularly its low volatility and good stability, make it an asset for creating sophisticated and long-lasting scents. By following the outlined incorporation and validation protocols, researchers and formulators can confidently leverage its unique olfactory characteristics to develop high-quality, stable, and aesthetically pleasing products.

References

  • OCTYL PHENYLACETATE. precisionFDA. [Link]

  • Isobutyl Phenylacetate (CAS 102-13-6) – Premium Synthetic Honey-Cocoa Ingredient for Perfumery. Scentspiracy. [Link]

  • RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. ScienceDirect. [Link]

  • octyl phenyl acetate, 122-45-2. The Good Scents Company. [Link]

  • Octyl phenylacetate | C16H24O2 | CID 61050. PubChem, National Institutes of Health. [Link]

  • para-cresyl phenyl acetate, 101-94-0. The Good Scents Company. [Link]

  • OCTYL PHENYLACETATE. FEMA. [Link]

  • Showing Compound Octyl phenylacetate (FDB016841). FooDB. [Link]

  • SID 135018861 - Octyl phenylacetate. PubChem, National Institutes of Health. [Link]

  • Fragrance Stability Testing. ILT - Integrated Liner Technologies. [Link]

  • How to perfume your formulations of natural cosmetic products?. Prodigia. [Link]

  • Successful Fragrance Selection For Cosmetics and Personal Care. New Directions Aromatics. [Link]

  • Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. PubMed Central, National Institutes of Health. [Link]

  • Fragrance Products in Cosmetic Science. Coventry University. [Link]

  • Fragrance Stability. Orchadia Solutions. [Link]

  • Creating a Partnership Between Fragrance and Cosmetic Actives. Perfumer & Flavorist. [Link]

  • Stability Testing of Cosmetics. MakingCosmetics. [Link]

  • Effect of a fragrance on perfume formulation stability. Microtrac. [Link]

  • Stability of fragrance test preparations applied in test chambers. ResearchGate. [Link]

Sources

Application Note: Quantitative and Qualitative Analysis of Octyl Phenylacetate in Complex Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the identification and quantification of octyl phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). Octyl phenylacetate is a key aroma and flavor compound found in a variety of consumer and industrial products.[1] The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system for accurate and reproducible results. We will explore the causality behind instrumental parameter selection, sample preparation strategies for different matrices, and data interpretation for both qualitative and quantitative endpoints.

Introduction: The Analytical Significance of Octyl Phenylacetate

Octyl phenylacetate (CAS No. 122-45-2) is an organic ester formed from octanol and phenylacetic acid.[1] It presents as a colorless to pale yellow liquid characterized by a pleasant, fruity, honey-like aroma.[1][2] This distinct organoleptic profile makes it a valuable ingredient in the fragrance, cosmetic, and food industries.[1][3] Its analysis is critical for quality control, formulation development, and safety assessment in counterfeit product detection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. The inherent volatility of octyl phenylacetate makes it an ideal candidate for gas chromatography, which provides excellent separation from other volatile and semi-volatile compounds in complex mixtures.[5] The mass spectrometer offers unparalleled specificity, enabling positive identification based on the molecule's unique mass fragmentation pattern and precise quantification at low levels.[5]

Table 1: Physicochemical Properties of Octyl Phenylacetate

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂[1]
Molecular Weight 248.36 g/mol [6][7]
Appearance Colorless to pale yellow viscous liquid[1][2]
Boiling Point 315-318 °C @ 760 mmHg[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and oils.[1][6]
LogP (o/w) ~5.5[7]

Principle of the GC-MS Method

The analytical workflow is predicated on the sequential separation and detection of the target analyte.

  • Injection & Volatilization: A liquid sample containing octyl phenylacetate is injected into a heated inlet, where it is rapidly vaporized.

  • Chromatographic Separation: An inert carrier gas (typically helium) sweeps the vaporized sample onto a long, narrow capillary column housed in a temperature-programmable oven.[5] The column's inner surface is coated with a stationary phase. Octyl phenylacetate, along with other sample components, partitions between the mobile carrier gas and the stationary phase. Compounds are separated based on their boiling points and affinity for the stationary phase. The oven temperature is ramped to facilitate the elution of compounds in order of increasing boiling point.

  • Ionization & Fragmentation: As octyl phenylacetate elutes from the column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization or EI mode), causing it to lose an electron and form a positively charged molecular ion. This ion is unstable and predictably breaks apart into smaller, charged fragments.

  • Mass Analysis & Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z). A detector then counts the ions at each m/z, generating a mass spectrum that serves as a chemical "fingerprint" for octyl phenylacetate.

This entire process provides two critical dimensions of data: the retention time from the GC, which is characteristic under specific conditions, and the mass spectrum from the MS, which provides structural confirmation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps ensures reproducibility and trustworthiness of the results.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole system.

  • GC Column: A mid-polarity column is recommended for fragrance analysis to achieve optimal separation. A Zebron ZB-35HT (30 m x 0.25 mm, 0.25 µm) is an excellent choice.[8] A standard non-polar 5% phenyl-methyl polysiloxane column can also be used.[9]

  • Reagents: Octyl phenylacetate standard (≥98% purity), Hexane (HPLC grade), Acetone (HPLC grade), Methanol (HPLC grade).

  • Vials: 2 mL amber screw-top vials with PTFE-lined septa.[10]

Standard Preparation

Causality: Preparing a fresh set of calibration standards for each analytical batch is crucial for accurate quantification. This accounts for any minor variations in instrument response.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure octyl phenylacetate standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Intermediate Stock Solution (100 µg/mL): Pipette 10 mL of the Primary Stock Solution into a new 100 mL volumetric flask and dilute to the mark with hexane.

  • Calibration Standards (0.5 - 20 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Intermediate Stock Solution with hexane. A suggested concentration range is 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL.

Sample Preparation

Causality: The choice of sample preparation method is dictated by the sample matrix. The primary goal is to extract octyl phenylacetate into a clean solvent compatible with the GC-MS system while minimizing matrix interference.

  • Liquid Samples (e.g., Perfumes, Fragrance Oils):

    • Accurately weigh approximately 100 mg of the sample into a 50 mL volumetric flask.

    • Dilute to the mark with hexane. This initial dilution prevents detector saturation.

    • Perform a further 1:10 dilution by transferring 1 mL of this solution into a 10 mL volumetric flask and diluting with hexane.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial. The final concentration should fall within the calibration range.[10]

  • Semi-Solid Samples (e.g., Lotions, Creams):

    • Accurately weigh approximately 500 mg of the sample into a 15 mL centrifuge tube.

    • Add 10 mL of methanol and vortex vigorously for 2 minutes to extract the fragrance compounds.[11]

    • Centrifuge at 4000 rpm for 10 minutes to separate the solid excipients.

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

GC-MS Instrumental Parameters

Causality: The parameters in Table 2 are optimized for the robust separation and sensitive detection of octyl phenylacetate. The oven temperature program is designed to separate it from both more volatile and less volatile matrix components, while the MS parameters ensure the generation of a characteristic and reproducible mass spectrum.

Table 2: Recommended GC-MS Instrumental Parameters

ParameterSettingRationale
GC Inlet Splitless ModeMaximizes sensitivity for trace-level detection. For higher concentration samples, a split injection (e.g., 50:1) can be used to prevent column overload.
Inlet Temp.250 °CEnsures rapid and complete volatilization of octyl phenylacetate without thermal degradation.
Injection Vol.1 µLStandard volume for capillary columns.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Oven Program Initial: 70 °C, hold 1 minAllows for focusing of early-eluting compounds at the head of the column.
Ramp 1:15 °C/min to 280 °CA moderate ramp rate to ensure good separation from other fragrance components.[8][12]
Final Hold:Hold at 280 °C for 5 minEnsures that all heavier, late-eluting compounds are cleared from the column before the next run.
MS Interface Transfer Line Temp: 280 °CPrevents condensation of the analyte as it passes from the GC to the MS.
Mass Spec Ion Source:Electron Ionization (EI)
Ionization Energy:70 eVThe industry standard energy that provides a good balance of molecular ion and fragment ion abundance.
Source Temp:230 °CStandard operating temperature.
Quad Temp:150 °CStandard operating temperature.
Acquisition Mode:Full ScanUsed for qualitative identification and spectral confirmation.
Scan Range:40 - 350 m/zCovers the molecular ion and all significant fragments of octyl phenylacetate.
Solvent Delay:4 minPrevents the high concentration of the injection solvent from reaching and saturating the MS detector.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample (e.g., Perfume, Lotion) Sample_Prep Perform Dilution or Extraction Sample->Sample_Prep Std_Prep Prepare Calibration Standards Inject Inject into GC-MS Std_Prep->Inject Sample_Prep->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect MS Detection (Full Scan) GC_Sep->MS_Detect Qual Qualitative Analysis: - Retention Time Match - Mass Spectrum Library Match MS_Detect->Qual Quant Quantitative Analysis: - Build Calibration Curve - Calculate Concentration MS_Detect->Quant Report Generate Final Report Qual->Report Quant->Report

Caption: GC-MS analytical workflow for octyl phenylacetate.

Data Analysis and Interpretation

Qualitative Identification

The identity of octyl phenylacetate is confirmed by a two-factor authentication system:

  • Retention Time (RT): The peak corresponding to octyl phenylacetate in the sample chromatogram must have the same retention time (typically within ±0.1 minutes) as that of a pure standard analyzed under the identical conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum from a spectral library (like NIST) or a contemporaneously run standard. The characteristic EI fragmentation pattern of octyl phenylacetate is key. The most abundant ion is the tropylium ion at m/z 91 , which is a hallmark of compounds containing a benzyl moiety. Other significant fragments are observed at m/z 57, 43, and 71.[6]

Quantitative Determination

The following diagram illustrates the relationship between the data acquisition modes and the analytical goals.

Data_Analysis cluster_modes Acquisition Modes cluster_goals Analytical Goals Acquisition Data Acquisition Full_Scan Full Scan (m/z 40-350) Acquisition->Full_Scan SIM SIM/MRM (Optional) Acquisition->SIM Qualitative Qualitative ID (Spectral Matching) Full_Scan->Qualitative Quantitative Quantification (Peak Area Integration) Full_Scan->Quantitative SIM->Quantitative Higher Sensitivity

Caption: Data acquisition modes and their analytical outputs.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the octyl phenylacetate peak versus the concentration for each of the prepared standards.

  • Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) must be ≥ 0.998 for the method to be considered linear and reliable.[12]

  • Concentration Calculation: Integrate the peak area of octyl phenylacetate in the sample chromatogram. Use the linear regression equation (y = mx + c) from the calibration curve to calculate its concentration in the injected sample. Remember to apply the dilution factors from the sample preparation step to determine the final concentration in the original, undiluted sample.

Method Validation Parameters

To ensure the trustworthiness of this protocol, it should be validated according to established guidelines (e.g., ICH).[12] Key parameters to assess include:

Table 3: Typical Method Validation Acceptance Criteria

ParameterDescriptionAcceptance CriteriaSource
Accuracy The closeness of the measured value to the true value. Assessed via spike-recovery studies in a blank matrix.80 - 120% Recovery[8][12]
Precision (%RSD) The degree of scatter between a series of measurements. Assessed for repeatability (intra-day) and intermediate precision (inter-day).≤ 15% RSD[12]
LOD Limit of Detection. The lowest concentration of analyte that can be reliably detected.S/N ratio ≥ 3[8]
LOQ Limit of Quantitation. The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.S/N ratio ≥ 10[8]

Conclusion

The GC-MS method detailed in this application note provides a robust, reliable, and validated protocol for the analysis of octyl phenylacetate in complex matrices such as cosmetics and fragrance oils. By carefully controlling sample preparation and instrumental parameters, and by using a two-factor (RT and MS) approach for identification, researchers can achieve high confidence in both the qualitative and quantitative results. This methodology serves as a foundational tool for quality assurance, product development, and regulatory compliance in industries where fragrance compounds are integral.

References

  • Stashenko, E. E., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Retrieved from [Link]

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Al-Jowder, O., et al. (2023). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. PubMed Central. Retrieved from [Link]

  • AxisPharm. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]

  • Lin, C. (2023). Octyl Acetate: Properties, Uses, and Benefits. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • Díaz-Cruz, M. S., & Barceló, D. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl phenyl acetate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Octyl phenylacetate (FDB016841). Retrieved from [Link]

  • Gallart-Ayala, H., et al. (2010). Simultaneous determination of bisphenol A, octylphenol, and nonylphenol by pressurised liquid extraction and liquid chromatography. Retrieved from [Link]

Sources

Application Notes & Protocols: Employing Octyl Phenylacetate as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), achieving high levels of accuracy and precision is paramount. The use of an internal standard (IS) is a powerful strategy to correct for variations in sample preparation and instrumental analysis.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of octyl phenylacetate (CAS No. 122-45-2) as an internal standard. We will explore the scientific rationale for its selection, detailed protocols for its implementation, and a framework for method validation in accordance with established regulatory guidelines.

The Rationale for an Internal Standard

Quantitative chromatographic analysis relies on the principle that the detector response (e.g., peak area) is proportional to the concentration of the analyte. However, unavoidable variations during the analytical workflow, such as inconsistent injection volumes, sample matrix effects, or analyte loss during extraction, can introduce significant error.[3]

An internal standard is a compound of known concentration added to every sample—including calibration standards, quality controls, and unknowns—prior to any significant sample preparation steps.[1] The core principle is that the internal standard will experience similar variations as the analyte of interest.[2][4] By analyzing the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to a more robust and reliable quantification.[1][4]

Octyl Phenylacetate: A Profile for an Effective Internal Standard

The selection of an appropriate internal standard is critical and is governed by a set of key criteria.[4] The chosen compound should be chemically similar to the analytes, stable, commercially available in high purity, and absent in the original samples. Furthermore, it must be chromatographically resolved from all other components in the sample. Octyl phenylacetate emerges as an excellent candidate for a wide range of semi-volatile organic compounds for the following reasons:

  • Chemical & Structural Similarity: As an ester (formed from octanol and phenylacetic acid), it possesses both a nonpolar alkyl chain and an aromatic phenyl group.[5] This makes it structurally analogous to many classes of compounds, including phthalates, phenols, and other esters, ensuring similar behavior during extraction and chromatographic analysis.

  • Physicochemical Properties: Its high boiling point and low volatility minimize evaporative losses during sample concentration steps, a common source of error.[5]

  • Chromatographic Behavior: With a Kovats retention index of approximately 1800 on a standard non-polar GC column, it typically elutes in a region suitable for the analysis of semi-volatile compounds, avoiding interference with early-eluting volatile solvents or late-eluting heavy compounds.[6]

  • Detector Response: It provides a strong and clear signal in common GC detectors, particularly Flame Ionization Detectors (FID) and Mass Spectrometers (MS), where its fragmentation pattern is distinct.

  • Commercial Availability: Octyl phenylacetate is readily available from various chemical suppliers in high purity, which is essential for preparing accurate standard solutions.[7]

Physicochemical Properties of Octyl Phenylacetate
PropertyValueSource
CAS Number 122-45-2[5][6]
Molecular Formula C₁₆H₂₄O₂[5][6]
Molecular Weight 248.36 g/mol [6][8]
Appearance Colorless to pale yellow viscous liquid[5][6][7]
Boiling Point 315-318 °C (at 760 mm Hg)[7]
Vapor Pressure 0.000161 mmHg (at 25 °C)[7]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, oils)[5][6][7]
Kovats RI (Std. Non-polar) ~1800.3[6]

Experimental Protocols

These protocols provide a framework for the preparation and use of octyl phenylacetate as an internal standard. All preparations should be performed using calibrated equipment and high-purity reagents.

Protocol 1: Preparation of Internal Standard Solutions

This protocol details the preparation of a primary stock solution and a subsequent working solution.

A. Materials and Equipment:

  • Octyl Phenylacetate (≥98% purity)

  • Methanol or Ethyl Acetate (HPLC or GC-grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials for storage

B. Procedure for 1.0 mg/mL Stock Solution:

  • Accurately weigh approximately 10 mg of octyl phenylacetate using a calibrated analytical balance. Record the exact weight.

  • Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Add a small amount of solvent (e.g., methanol) to dissolve the compound completely.

  • Once dissolved, fill the flask to the 10 mL mark with the same solvent.

  • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Transfer the solution to a labeled amber glass vial and store it at 2-8°C. This stock solution is typically stable for several months.

C. Procedure for 10 µg/mL Working Solution:

  • Using a calibrated micropipette, transfer 1.0 mL of the 1.0 mg/mL Stock Solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with your chosen solvent.

  • Cap the flask and invert it 15-20 times to ensure thorough mixing.

  • This working solution should be prepared fresh more frequently (e.g., weekly or bi-weekly) to ensure its integrity.

Protocol 2: Sample Spiking and Calibration Curve Preparation

The fundamental principle of the internal standard method is to maintain a constant concentration of the IS across all samples and standards.[1][9]

A. Procedure:

  • Determine Spiking Volume: Decide on a fixed volume of the IS Working Solution to add to each sample. This volume should result in a robust and measurable chromatographic peak that does not saturate the detector and is of a similar magnitude to the expected analyte peaks. A typical starting point is adding 50 µL of the 10 µg/mL working solution to a 1 mL sample volume.

  • Prepare Calibration Standards:

    • Prepare a series of at least five calibration standards by spiking blank matrix with known concentrations of your target analyte(s).

    • To each calibration standard, add the exact same volume of the IS Working Solution (e.g., 50 µL) that you will use for your unknown samples.

  • Prepare Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, high) in the same manner as the calibration standards.

  • Prepare Unknown Samples: To each unknown sample (e.g., 1 mL of plasma or extracted sample), add the exact same volume of the IS Working Solution (e.g., 50 µL).

  • Process all samples (calibrators, QCs, and unknowns) through the entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

Workflow for Internal Standard Quantification

G cluster_prep Preparation Stage cluster_spiking Spiking & Extraction cluster_analysis Analysis Stage IS_Stock Prepare IS Stock (e.g., 1 mg/mL) IS_Work Prepare IS Working Std (e.g., 10 µg/mL) IS_Stock->IS_Work Dilute Spike Add fixed volume of IS Working Std to ALL samples: - Calibrators - QCs - Unknowns IS_Work->Spike Analyte_Stock Prepare Analyte Stock(s) Cal_Stds Prepare Analyte Calibrators (5-7 levels in blank matrix) Analyte_Stock->Cal_Stds Dilute Cal_Stds->Spike Extract Perform Sample Extraction (e.g., SPE, LLE) Spike->Extract GCMS GC-MS Analysis Extract->GCMS Integrate Integrate Peak Areas (Analyte & IS) GCMS->Integrate Ratio Calculate Area Ratio (Analyte Area / IS Area) Integrate->Ratio Curve Plot Calibration Curve: Area Ratio vs. Analyte Conc. Ratio->Curve Quant Quantify Unknowns using Curve Curve->Quant

Caption: Workflow from standard preparation to final quantification using octyl phenylacetate as an internal standard.

Data Analysis & System Validation

A. Calibration Curve Construction: The calibration curve is not plotted using the absolute analyte response. Instead, it is constructed by plotting the Peak Area Ratio (Analyte Peak Area / IS Peak Area) on the y-axis against the known concentration of the analyte on the x-axis. A linear regression is then applied to this curve.

B. Quantification of Unknowns:

  • For each unknown sample, calculate the Peak Area Ratio from the chromatogram.

  • Using the linear regression equation from the calibration curve (y = mx + c, where y is the Area Ratio and x is the concentration), calculate the concentration of the analyte in the unknown sample.

Logic of Internal Standard Calibration

G Data Raw Data Analyte Peak Area (A_a) IS Peak Area (A_is) Ratio Calculate Ratio (y = A_a / A_is) Data:f1->Ratio Data:f2->Ratio CalCurve Calibration Curve (y = mx + c) Ratio->CalCurve For Calibrators Result Final Concentration (x = (y - c) / m) CalCurve->Result For Unknowns

Caption: The logical flow of calculating concentration using the internal standard area ratio method.

Method Validation Framework

Any analytical method employing an internal standard must be validated to prove it is fit for its intended purpose.[10] The validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and octyl phenylacetate.[13]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥0.99.[13]

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing QC samples at multiple concentrations and expressing the result as percent recovery. Acceptance criteria are often within ±15% of the nominal value (±20% at the lower limit of quantitation).[13][14]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicates under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment. The precision is expressed as the relative standard deviation (%RSD), which should typically not exceed 15% (20% at the LLOQ).[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.

Conclusion

Octyl phenylacetate is a robust and versatile internal standard for quantitative analysis, particularly in GC-based methods. Its physicochemical properties provide stability during sample workup, and its chemical nature makes it compatible with a wide array of semi-volatile analytes. By implementing the protocols and validation framework described in these application notes, researchers can significantly enhance the accuracy, precision, and reliability of their analytical data, ensuring the integrity of their results in research, development, and quality control settings.

References

  • Octyl phenylacetate | C16H24O2 | CID 61050. PubChem, National Institutes of Health. [Link]

  • For sample preparation for GC-MS analysis is it compulsory to add internal standards..? ResearchGate. [Link]

  • Identification and confirmation of select acidic and neutral drugs by gas chromatography. Washington State Patrol. [Link]

  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. MtoZ Biolabs. [Link]

  • para-cresyl phenyl acetate, 101-94-0. The Good Scents Company. [Link]

  • Method for preparing phenylacetate.
  • Showing Compound Octyl phenylacetate (FDB016841). FooDB. [Link]

  • octyl phenyl acetate, 122-45-2. The Good Scents Company. [Link]

  • octyl acetate, 112-14-1. The Good Scents Company. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Ellutia. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • ethyl phenylacetate. Organic Syntheses Procedure. [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • phenylacetic acid. Organic Syntheses Procedure. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • OCTYL PHENYLACETATE. FEMA. [Link]

Sources

octyl phenylacetate in the study of insect pheromones and attractants

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Electrophysiological Validation, and Field Assay Protocols

Executive Summary

Octyl phenylacetate (OPA) [CAS: 122-45-2] is a fatty alcohol ester of phenylacetic acid. While often overshadowed by shorter-chain analogs (e.g., ethyl or butyl phenylacetate) or aliphatic esters (e.g., heptyl butyrate) in commercial wasp lures, OPA represents a critical class of floral volatile mimics and fermentation kairomones . Its higher molecular weight (248.36 g/mol ) confers lower volatility, making it a candidate for long-lasting lure formulations targeting nectar-foraging Lepidoptera (Noctuidae) and scavenging Hymenoptera (Vespidae).

This guide provides a comprehensive technical workflow for the synthesis, quality control, and biological evaluation of OPA. It is designed for researchers investigating novel semiochemicals for Integrated Pest Management (IPM).

Chemical Profile & Mechanism of Action

Physicochemical Properties
  • IUPAC Name: Octyl 2-phenylacetate[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Odor Profile: Earthy, rose-like, honey-fermented notes.

  • Ecological Role: Kairomone (food signal). It mimics the emission profiles of fermented fruit or specific floral nectaries, triggering upwind flight (anemotaxis) in hungry adults.

Olfactory Reception Pathway

The detection of OPA involves the binding of the volatile molecule to Odorant Binding Proteins (OBPs) within the sensilla lymph, followed by transport to Odorant Receptors (ORs) on the dendritic membrane of Olfactory Receptor Neurons (ORNs).

OlfactoryPathway Source Lure Dispenser (Octyl Phenylacetate) Plume Odor Plume (Turbulent Diffusion) Source->Plume Volatilization Antenna Antennal Sensilla (Pores) Plume->Antenna Adsorption Lymph Sensillar Lymph (OBP Binding) Antenna->Lymph Diffusion Receptor Dendritic Membrane (OR/Orco Complex) Lymph->Receptor Ligand Transport Signal Action Potential (Depolarization) Receptor->Signal Ion Channel Opening Brain Antennal Lobe (Glomerulus Processing) Signal->Brain Axonal Transmission

Figure 1: Signal transduction pathway for octyl phenylacetate from dispenser to insect CNS.[1]

Protocol A: Chemical Synthesis & Quality Control

Objective: Synthesize high-purity (>98%) OPA for biological assays using Fischer Esterification.

Reagents
  • Phenylacetic acid (PAA) [Solid, 99%]

  • 1-Octanol [Liquid, 99%]

  • Sulfuric acid (H

    
    SO
    
    
    
    ) [Catalyst, conc.]
  • Toluene [Solvent for azeotropic distillation]

  • Sodium Bicarbonate (NaHCO

    
    ) [5% aq. solution]
    
Synthesis Workflow
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine:

    • 0.1 mol Phenylacetic acid (13.6 g)

    • 0.12 mol 1-Octanol (15.6 g) (Excess alcohol drives equilibrium)

    • 0.5 mL conc. H

      
      SO
      
      
      
    • 100 mL Toluene[1]

  • Reflux: Heat mixture to reflux (approx. 115°C). Water generated by the reaction will co-distill with toluene and separate in the Dean-Stark trap. Continue until water collection ceases (approx. 3-4 hours).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Wash with 50 mL Water (remove acid catalyst).

    • Wash with 2 x 50 mL 5% NaHCO

      
        (neutralize unreacted PAA). Caution: CO
      
      
      
      evolution.
    • Wash with 50 mL Brine (saturated NaCl).

    • Dry organic layer over anhydrous MgSO

      
      .
      
  • Purification: Remove toluene via rotary evaporation. Purify the crude oil by vacuum distillation (bp approx. 160-165°C at 2 mmHg) or flash chromatography (Hexane:Ethyl Acetate 9:1).

Quality Control (GC-MS)

Before use in bioassays, purity must be verified.

  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • Acceptance Criteria: Single peak >98% area integration. Absence of octanol peak (retention time approx. 6-8 min) is critical as octanol can be repellent.

Protocol B: Electrophysiological Validation (EAG)

Objective: Quantify the peripheral olfactory response of the target insect (e.g., Vespula spp. or Noctuids) to OPA.

Equipment Setup
  • Recording Electrode: Ag/AgCl wire in glass capillary filled with Beadle-Ephrussi Ringer solution.

  • Reference Electrode: Inserted into the eye or neck of the insect.

  • Amplifier: High-impedance AC/DC amplifier (e.g., Syntech IDAC).

  • Stimulus Controller: Continuous humidified air flow (500 mL/min) with timed stimulus pulses (0.5s).

Stimulus Cartridge Preparation
  • Dissolve OPA in Hexane (HPLC grade) to create a decade series: 0.1, 1, 10, 100 µg/µL.

  • Cut filter paper strips (0.5 cm x 2 cm).

  • Pipette 10 µL of solution onto the strip.

  • Allow solvent to evaporate for 30 seconds.

  • Insert strip into a glass Pasteur pipette (the cartridge).

Experimental Procedure
  • Excise Antenna: Carefully remove antenna from cold-anesthetized insect. Cut both ends (tip and base) to ensure electrical contact.

  • Mounting: Mount antenna between recording and reference electrodes using conductive gel.

  • Baseline: Establish a stable baseline signal.

  • Stimulation: Deliver a 0.5-second puff of air through the stimulus cartridge into the continuous air stream.

  • Sequence: Control (Hexane)

    
     Lowest Dose 
    
    
    
    Highest Dose
    
    
    Standard (e.g., Heptyl Butyrate).
  • Analysis: Measure the absolute amplitude of depolarization (mV). Normalize data relative to the Standard to account for antenna variation.

EAG_Workflow Start Start Bioassay Prep Prepare Stimulus Cartridges (10µg, 100µg, 1000µg OPA) Start->Prep Mount Mount Excised Antenna (Ag/AgCl Electrodes) Prep->Mount Check Check Baseline Stability Mount->Check Stimulate Apply Stimulus Puff (0.5s) Check->Stimulate Record Record Depolarization (-mV) Stimulate->Record Analyze Normalize vs Standard Record->Analyze Analyze->Check Next Dose

Figure 2: Electroantennography (EAG) operational workflow.

Protocol C: Field Bioassays & Trap Formulation

Objective: Evaluate the attraction of OPA in a natural environment compared to known standards.

Dispenser Formulation

Due to OPA's lower volatility, standard rubber septa are effective.

  • Carrier: Red rubber septa (11 mm).

  • Loading: Load septa with 100 µL of neat OPA (approx. 100 mg) or dilutions in methylene chloride.

  • Curing: Allow solvent to flash off in a fume hood for 24 hours before sealing in foil bags.

  • Release Rate: Target release rate is approx. 0.5 - 2.0 mg/day depending on temperature.

Field Trial Design (Randomized Complete Block)
  • Trap Type: Yellow jacket bucket traps or Uni-traps (funnel entry).

  • Treatments:

    • Control (Unbaited)

    • Positive Control (Heptyl Butyrate)

    • OPA (Low Load: 10 mg)

    • OPA (High Load: 100 mg)

    • Mixture (OPA + Isobutanol) - Test for synergism.

  • Layout:

    • Blocks: 5 replicate blocks separated by >50 meters.

    • Trap Spacing: >10 meters between traps within a block.

    • Rotation: Rotate trap positions within each block every 3-4 days to minimize position effects.

Data Collection & Analysis
  • Metric: Count of insects per trap per day.

  • Identification: Sort by species (e.g., V. vulgaris, V. germanica, Noctuid spp.).

  • Statistical Test: ANOVA followed by Tukey’s HSD for mean separation. Data often requires transformation (

    
    ) to normalize variance.
    

Trap Catch Index (TCI) Formula:



Where 

is catch in treated trap and

is catch in control.

Safety & Handling (MSDS Summary)

ParameterSpecificationPrecaution
CAS Number 122-45-2Verify identity before synthesis.[1]
Flammability Flash Point > 100°CCombustible.[1][2] Keep away from open flames.
Toxicity Low (LD50 > 5g/kg rat)Avoid inhalation of mists; use fume hood.[1]
Skin/Eye Mild IrritantWear nitrile gloves and safety goggles.[1]
Storage Cool, dark, sealedHydrolysis may occur if exposed to moisture.[1]

References

  • El-Sayed, A. M., et al. (2009).[3] "Attraction and antennal response of the common wasp, Vespula vulgaris (L.), to selected synthetic chemicals in New Zealand beech forests."[3][4] Pest Management Science, 65(9), 975-981.[3]

  • Landolt, P. J. (1998).[4] "Chemical attractant for trapping yellow jackets Vespula germanica and Vespula pennsylvanica."[4][5] Environmental Entomology, 27(5), 1229-1234.[4]

  • The Good Scents Company. (2023). "Octyl Phenylacetate: Flavor and Fragrance Data."

  • Syntech. (2023). "Electroantennography (EAG) Technique and Protocols."

  • EFSA Panel on Food Contact Materials. (2009). "Scientific Opinion on Flavouring Group Evaluation 14: Phenethyl alcohol, aldehyde, acid, and related esters." EFSA Journal.

Sources

application of octyl phenylacetate as a flavoring agent in food science

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Octyl Phenylacetate in Food Flavoring

Prepared by: Senior Application Scientist, Food Science Division

Introduction: Unveiling the Sensory Potential of Octyl Phenylacetate

Octyl phenylacetate (CAS No. 122-45-2) is an ester formed from octanol and phenylacetic acid, presenting as a colorless to pale yellow liquid.[1] In the realm of food science, it is a valued flavoring agent, prized for its complex and pleasant aromatic profile. Characterized by a mild, sweet-floral odor with woody, orange, and rose nuances, it imparts a unique combination of fruity, honey-like, and rosy notes with a hint of cocoa.[2][3] This potent ester is found naturally in fruits such as apples, bananas, grapes, and passion fruit, contributing to their characteristic aroma.[2]

Recognized for its stability under normal conditions and its efficacy at low concentrations, octyl phenylacetate offers food scientists a versatile tool for building and enhancing flavor profiles.[1] Its primary applications lie in adding warmth and character to honey, cocoa, and chocolate flavors, as well as enriching floral and fruity notes in applications like peach, apricot, pear, and apple-based products.[2] This guide provides researchers and product developers with the technical data and detailed protocols necessary for the effective and reliable application of octyl phenylacetate in food systems.

Physicochemical Properties & Handling

A thorough understanding of the physicochemical properties of a flavoring agent is fundamental to its successful application. These properties dictate the choice of solvent, handling procedures, and incorporation strategy into a food matrix.

Summary of Properties

The key properties of octyl phenylacetate are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 122-45-2[1][3]
FEMA Number 2812[3][4][5]
JECFA Number 1017[3][6]
Molecular Formula C₁₆H₂₄O₂[1][3]
Molecular Weight 248.36 g/mol [3][4]
Appearance Colorless to pale yellow, viscous liquid[1][3]
Odor Profile Sweet, floral, honey, rosy, fruity, with cocoa and woody notes[2][3]
Solubility Insoluble in water; soluble in oils and ethanol[1][3]
Boiling Point ~315-318 °C @ 760 mm Hg[7]
Flash Point ~110 °C (230 °F)[7]
Density 0.950–0.956 g/cm³[3]
Protocol: Preparation of Stock Solutions

Causality: Due to its insolubility in water, direct addition of octyl phenylacetate to aqueous food systems is impractical and will result in poor dispersion, phase separation, and inconsistent flavor perception.[3] Therefore, a stock solution using a food-grade solvent is required. Ethanol is a common and effective choice due to its miscibility with both the ester and aqueous systems at typical usage levels.

Materials:

  • Octyl Phenylacetate (food grade)

  • Ethanol (95% or absolute, food grade)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Glass pipettes

Procedure:

  • Objective: Prepare a 1% (w/v) stock solution of octyl phenylacetate in ethanol.

  • Tare: Place a clean, dry 10 mL volumetric flask on the analytical balance and tare the weight.

  • Weighing: Accurately weigh 0.1 g of octyl phenylacetate directly into the volumetric flask.

  • Dissolution: Add approximately 5 mL of food-grade ethanol to the flask. Swirl gently to dissolve the ester completely.

  • Volume Adjustment: Once fully dissolved, carefully add ethanol to the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling & Storage: Label the flask clearly ("1% Octyl Phenylacetate in EtOH," date, and preparer's initials). Store in a cool, dark place in a tightly sealed container to prevent evaporation. This stock solution is now ready for creating further dilutions for sensory evaluation and application trials.

Application & Sensory Evaluation Protocols

The following protocols are designed to provide a systematic approach to evaluating and utilizing octyl phenylacetate in food applications. These methodologies ensure reproducibility and generate reliable data for product development.

Protocol: Sensory Threshold and Flavor Profile Analysis

Rationale: Before incorporating a potent flavoring agent into a complex food matrix, it is crucial to determine its detection threshold and characterize its flavor profile in a neutral medium. This provides baseline data on its sensory impact and appropriate dosage range. This protocol utilizes a standard sugar-acid solution to mimic a simple beverage system.[8]

Materials:

  • 1% Octyl Phenylacetate stock solution (from Protocol 1.2)

  • Sucrose (food grade)

  • Citric Acid (food grade)

  • Deionized or spring water

  • Volumetric flasks, pipettes, and beakers

  • Sensory evaluation booths with controlled lighting and ventilation

  • Trained sensory panelists (typically 8-12)

  • Sensory evaluation software or standardized ballots

Procedure:

Part A: Preparation of Evaluation Base and Dilutions

  • Prepare Base Solution: Create a neutral evaluation base by dissolving 5% sucrose and 0.1% citric acid in deionized water. This solution provides a balanced sweetness and tartness that helps lift volatile flavor compounds.[8]

  • Prepare Serial Dilutions: Using the 1% stock solution, prepare a series of dilutions in the evaluation base. A common starting range for esters like octyl phenylacetate is from 10 ppm down to 0.01 ppm.

    • Example for 10 ppm: Add 100 µL of the 1% stock solution to 99.9 mL of the evaluation base.

Part B: Sensory Evaluation

  • Methodology: Employ a triangle test to determine the detection threshold and a descriptive analysis method for flavor profiling.[9][10]

  • Triangle Test (Threshold Determination):

    • Present panelists with three coded samples, two of which are the evaluation base (control) and one contains a specific concentration of octyl phenylacetate.

    • Ask panelists to identify the "odd" sample.

    • The lowest concentration at which a statistically significant portion of the panel can correctly identify the odd sample is considered the detection threshold.

  • Descriptive Analysis (Flavor Profiling):

    • Present panelists with samples at concentrations known to be above the detection threshold (e.g., 1 ppm and 2 ppm).

    • Using a standardized lexicon, panelists will rate the intensity of various flavor attributes (e.g., floral, honey, rosy, fruity, cocoa, chemical).

    • At 1 ppm, the taste is often described as sweet, floral, and honey-like with a cocoa top note. At 2 ppm, chemical and rosy notes may become more pronounced.[2]

Workflow for Sensory Evaluation:

SensoryWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis stock 1% Stock Solution (Protocol 1.2) dilutions Create Serial Dilutions (e.g., 0.01 to 10 ppm) stock->dilutions base Prepare 5% Sugar 0.1% Citric Acid Base base->dilutions triangle Triangle Test (Threshold) dilutions->triangle Coded Samples descriptive Descriptive Analysis (Profiling @ 1-2 ppm) dilutions->descriptive Coded Samples panel Recruit Trained Sensory Panel panel->triangle panel->descriptive threshold Determine Detection Threshold triangle->threshold profile Generate Flavor Profile Map descriptive->profile report Final Report & Dosage Recommendation threshold->report profile->report

Caption: Workflow for sensory threshold and profile analysis of octyl phenylacetate.

Protocol: Stability Testing in a Food Matrix

Rationale: The stability of a flavor compound is critical for ensuring product quality and shelf life.[11] Flavors can degrade or change character due to interactions with the food matrix, exposure to light, heat, or oxygen.[12] This protocol outlines an accelerated stability test to predict the long-term performance of octyl phenylacetate.

Materials:

  • Selected food matrix (e.g., clear beverage, yogurt, or baked good)

  • Octyl Phenylacetate (dosed at a predetermined level, e.g., 2-4 ppm)

  • Control samples (food matrix without the flavor)

  • Environmental chamber or incubator capable of maintaining constant temperature (e.g., 35°C for accelerated testing)

  • Packaging materials identical to the final product

  • Sensory evaluation setup and panelists

  • (Optional) Gas Chromatography-Mass Spectrometry (GC-MS) for analytical quantification

Procedure:

  • Sample Preparation: Prepare a batch of the chosen food product, dividing it into two sub-batches.

    • Test Batch: Incorporate octyl phenylacetate at the desired final concentration (e.g., 4 ppm in hard candy or baked goods).[7]

    • Control Batch: Leave unflavored.

  • Packaging: Package all samples in the final intended packaging to simulate real-world conditions.

  • Storage: Place samples in an environmental chamber at an elevated temperature (e.g., 35°C) to accelerate aging. Protect from light unless light degradation is a specific variable being tested.

  • Evaluation Schedule: Pull samples for evaluation at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Sensory Evaluation: At each time point, conduct a sensory panel comparing the stored test sample to a freshly prepared reference sample and the stored control. Panelists should rate the intensity of key positive attributes (honey, floral) and any potential negative off-notes (e.g., rancid, metallic, chemical).[10]

  • Analytical Evaluation (Optional): Use GC-MS to quantify the concentration of octyl phenylacetate remaining in the matrix at each time point. This provides objective data to correlate with sensory perception.[13][14]

  • Data Analysis: Plot the sensory intensity ratings and/or analytical concentration over time. A significant decrease in key flavor attributes or an increase in off-notes indicates instability.

Workflow for Accelerated Stability Testing:

StabilityWorkflow cluster_pull Evaluation Time Points prep Prepare Food Matrix (Test & Control Batches) package Package Samples in Final Packaging prep->package store Store at Accelerated Conditions (e.g., 35°C, dark) package->store t0 T = 0 store->t0 t1 T = 1 wk eval Sensory & Analytical Evaluation t0->eval t2 T = 2 wk t1->eval t4 T = 4 wk t2->eval t8 T = 8 wk t4->eval t8->eval data Analyze Data: Plot Intensity/Concentration vs. Time eval->data shelf Determine Shelf Life & Stability Profile data->shelf

Caption: Workflow for the accelerated stability testing of a flavored food product.

Regulatory & Safety Considerations

Trustworthiness: The application of any food ingredient must be grounded in established regulatory and safety standards. Octyl phenylacetate has been rigorously evaluated by international expert committees.

  • FEMA GRAS: Octyl phenylacetate is designated as FEMA Number 2812 and is considered "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association.[3][5][15] The FEMA GRAS program is a long-standing and widely recognized industry initiative for assessing the safety of flavor ingredients.[16]

  • FDA Regulation: It is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515.[3][17]

These designations affirm the safety of octyl phenylacetate for its intended use in food flavoring applications, providing a solid foundation for its use in product development.

References

  • Perfumer & Flavorist+. (2019, August 30). Organoleptic Characteristics of Flavor Materials. Retrieved from [Link]

  • precisionFDA. (n.d.). OCTYL PHENYLACETATE. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Octyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl acetate, 112-14-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl phenyl acetate, 122-45-2. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Octyl phenylacetate (FDB016841). Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). OCTYL PHENYLACETATE. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 25. GRAS Substances (4667-4727).pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SID 135018861 - Octyl phenylacetate. PubChem Substance Database. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENYL ACETATE. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). OCTYL PHENYLACETATE. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). OCTYL ACETATE. Retrieved from [Link]

  • NatSense. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

  • Agriculture Institute. (2024, February 10). Quality Control of Flavouring Agents: Testing Procedures. Retrieved from [Link]

  • Tan Do Beverage. (n.d.). Beverage flavouring 101: The key to manufacturing a perfect beverage. Retrieved from [Link]

  • Prepared Foods. (2003, December 10). Pouring on Flavor in Beverages. Retrieved from [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • OOOFlavors. (n.d.). How to Use Flavor Concentrates to Enhance Drinks. Retrieved from [Link]

  • MDPI. (2024, February 20). Food Flavor Chemistry and Sensory Evaluation. Retrieved from [Link]

  • International Cooperation for the Convergence of Technical Requirements for the Assessment of Feed Ingredients. (n.d.). STABILITY TESTING OF FEED INGREDIENTS. Retrieved from [Link]

  • Art of Drink. (2024, October 30). Working with Formulated Flavours - Basic Taster. YouTube. Retrieved from [Link]

  • Scribd. (2025, April 17). Stability of Flavour. Retrieved from [Link]

  • AEMTEK. (2024, October 7). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS. Retrieved from [Link]

  • Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The safety evaluation of food flavouring substances: the role of metabolic studies. PMC. Retrieved from [Link]

  • BevSource. (n.d.). Overcoming Flavor Challenges When Formulating A Functional Beverage. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). FLAVOUR REFORMULATION AND FLAVOUR STABILITY. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Crude Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl phenylacetate (CAS 122-45-2) is an ester with a characteristic sweet, floral fragrance, finding applications in the fragrance, flavor, and cosmetic industries.[1][2] In the context of pharmaceutical and drug development research, it can serve as a starting material or intermediate in the synthesis of more complex molecules. The purity of such intermediates is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities into the final active pharmaceutical ingredient (API).

This document provides a comprehensive, in-depth technical guide for the purification of crude octyl phenylacetate, synthesized via Fischer esterification of phenylacetic acid and octanol. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot the procedures as needed.

Understanding the Impurity Profile

The primary impurities in crude octyl phenylacetate synthesized through Fischer esterification are typically unreacted starting materials and the acid catalyst.[3]

  • Phenylacetic Acid: A carboxylic acid that is more polar than the ester product.

  • Octanol: A long-chain alcohol with polarity that is also higher than the final ester.

  • Acid Catalyst (e.g., Sulfuric Acid): A strong acid that is highly polar and water-soluble.

The purification strategy is therefore designed to systematically remove these impurities based on their differing physicochemical properties.

Purification Strategy Overview

A multi-step approach is employed to achieve high purity octyl phenylacetate. The process involves an initial liquid-liquid extraction to remove the bulk of acidic and water-soluble impurities, followed by a drying step, and concluding with vacuum fractional distillation to separate the target ester from non-volatile residues and any remaining starting materials. For very high purity requirements, column chromatography can be employed as a final polishing step.

Physicochemical Properties of Octyl Phenylacetate

A thorough understanding of the physical and chemical properties of octyl phenylacetate is essential for designing an effective purification protocol.

PropertyValueSource
Molecular FormulaC16H24O2[4]
Molecular Weight248.36 g/mol [4]
AppearanceColorless viscous liquid[4]
Boiling Point (atm)315-318 °C[2]
SolubilityInsoluble in water; soluble in oils and ethanol[4]
Density0.950-0.956 g/mL[4]

Detailed Purification Protocols

Part 1: Liquid-Liquid Extraction (Aqueous Workup)

This initial step is designed to remove the acidic catalyst and the more polar, water-soluble impurities.

Rationale:

  • Water Wash: Removes the bulk of the highly soluble acid catalyst.

  • Saturated Sodium Bicarbonate Wash: The basic solution reacts with and deprotonates the unreacted phenylacetic acid, converting it into its sodium salt. This salt is highly soluble in the aqueous phase and is thus removed from the organic layer.

  • Brine Wash: A wash with a saturated solution of sodium chloride helps to break up any emulsions and reduces the solubility of the organic product in the aqueous phase, thereby increasing the yield.

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water, stopper the funnel, and invert gently, periodically venting to release any pressure. Shake more vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add a volume of saturated sodium bicarbonate solution equal to the organic layer. Shake gently at first to control the release of CO2 from the acid-base reaction, venting frequently. Once the initial effervescence subsides, shake more vigorously for 1-2 minutes.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

Part 2: Drying the Organic Layer

It is crucial to remove all traces of water before distillation to prevent bumping and potential side reactions at high temperatures.

Rationale: Anhydrous sodium sulfate is a common drying agent that forms hydrates with water, effectively removing it from the organic solvent.

Protocol:

  • Add a sufficient amount of anhydrous sodium sulfate to the flask containing the organic layer. The amount should be enough so that some of the drying agent remains free-flowing and does not clump together.

  • Swirl the flask periodically for 15-20 minutes.

  • Filter the dried organic layer through a fluted filter paper into a round-bottom flask suitable for distillation.

Part 3: Vacuum Fractional Distillation

Due to its high atmospheric boiling point, octyl phenylacetate should be purified by vacuum distillation to prevent thermal decomposition.[5]

Rationale: Lowering the pressure above a liquid reduces its boiling point. A vacuum nomograph can be used to estimate the boiling point at a given pressure.[6][7] Based on its atmospheric boiling point of ~315-318°C, the estimated boiling point at 10 mmHg is approximately 160-165°C.

Protocol:

  • Assemble a vacuum fractional distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

  • Add a magnetic stir bar to the distillation flask containing the dried crude octyl phenylacetate.

  • Slowly apply the vacuum.

  • Once the desired vacuum is achieved and stable, begin heating the distillation flask.

  • Collect any low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvent or other volatile impurities.

  • Monitor the temperature at the still head. When the temperature stabilizes near the expected boiling point of octyl phenylacetate at the operational pressure, change to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop, indicating that the product has been distilled, or until only a small amount of residue remains in the distillation flask.

  • Turn off the heat and allow the apparatus to cool completely before slowly reintroducing air to the system.

G crude Crude Octyl Phenylacetate extraction Liquid-Liquid Extraction crude->extraction drying Drying extraction->drying impurities1 Acid Catalyst, Phenylacetic Acid extraction->impurities1 Aqueous Waste distillation Vacuum Fractional Distillation drying->distillation impurities2 Water drying->impurities2 Removed pure Pure Octyl Phenylacetate distillation->pure impurities3 Octanol, Non-volatile Residue distillation->impurities3 Distillation Residue

Caption: Purification workflow for crude octyl phenylacetate.

Part 4: (Optional) Column Chromatography

For applications requiring exceptionally high purity, column chromatography can be used to separate the ester from closely related impurities.

Rationale: Silica gel, a polar stationary phase, will retain the more polar impurities (unreacted octanol and phenylacetic acid) more strongly than the less polar octyl phenylacetate. A solvent system of intermediate polarity is used to elute the components at different rates.

Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane.[8] Spot the crude material on a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 5:95, 10:90, 20:80). The ideal solvent system will give the octyl phenylacetate spot an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a chromatography column with silica gel, wet-packing with the chosen eluent system.

  • Loading the Sample: Dissolve the crude octyl phenylacetate in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified octyl phenylacetate.

Characterization of Purified Octyl Phenylacetate

The identity and purity of the final product should be confirmed using spectroscopic methods.

1H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

Expected Chemical Shifts (CDCl3):

  • ~7.3 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

  • ~4.1 ppm (triplet, 2H): Methylene protons (-O-CH2-) adjacent to the ester oxygen.

  • ~3.6 ppm (singlet, 2H): Methylene protons (-CH2-Ph) adjacent to the phenyl ring.

  • ~1.6 ppm (multiplet, 2H): Methylene protons on the octyl chain beta to the ester oxygen.

  • ~1.3 ppm (multiplet, 10H): Remaining methylene protons of the octyl chain.

  • ~0.9 ppm (triplet, 3H): Terminal methyl protons of the octyl chain.

The absence of a broad singlet characteristic of a carboxylic acid proton (phenylacetic acid) and a broad singlet for the hydroxyl proton (octanol) indicates high purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[4]

Expected Absorption Bands:

  • ~1735 cm-1 (strong): C=O stretch of the ester.

  • ~3030 cm-1 (medium): Aromatic C-H stretch.

  • ~2930 and ~2860 cm-1 (medium): Aliphatic C-H stretches.

  • ~1160 cm-1 (strong): C-O stretch of the ester.

The absence of a broad O-H stretch around 3000-3500 cm-1 confirms the removal of both octanol and phenylacetic acid.

G cluster_purification Purification Decision Tree start Crude Octyl Phenylacetate extraction Liquid-Liquid Extraction start->extraction distillation Vacuum Distillation extraction->distillation purity_check1 Purity Check (TLC/GC) distillation->purity_check1 chromatography Column Chromatography purity_check2 Purity Check (TLC/GC/NMR) chromatography->purity_check2 purity_check1->chromatography Higher Purity Needed final_product High Purity Product purity_check1->final_product Purity Sufficient ultra_pure_product Ultra-High Purity Product purity_check2->ultra_pure_product Purity Sufficient

Caption: Decision-making workflow for octyl phenylacetate purification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle concentrated acids with extreme care.

  • Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks or defects before use and use a safety shield.

References

  • Purification of high boiling esters. (n.d.). Google Patents.
  • Phenyl ethyl phenyl acetate (CAS N° 102-20-5). (n.d.). ScenTree. Retrieved January 28, 2026, from [Link]

  • octyl phenyl acetate, 122-45-2. (n.d.). The Good Scents Company. Retrieved January 28, 2026, from [Link]

  • Octyl phenylacetate | C16H24O2 | CID 61050. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Benner, C. (n.d.).
  • COMPUTERIZED NOMOGRAPH for vacuum distillation. (2018, July 1). YouTube. Retrieved January 28, 2026, from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved January 28, 2026, from [Link]

  • Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. (n.d.). Google Patents.
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 28, 2026, from [Link]

  • Esters. An Introduction. (n.d.).
  • Showing NP-Card for Octyl acetate (NP0049172). (2022, March 17). NP-MRD. Retrieved January 28, 2026, from [Link]

  • Vacuum distillation. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare. Retrieved January 28, 2026, from [Link]

  • Thin Layer Chrom
  • Showing Compound Ethyl phenylacetate (FDB010560). (2010, April 8). FooDB. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Enhanced HPLC-UV Detection of Octyl Phenylacetate Following a Two-Step Hydrolysis and Pre-Column Derivatization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Octyl phenylacetate is an aromatic ester utilized in various industries, including fragrances and as a flavoring agent.[1] Its analysis by High-Performance Liquid Chromatography (HPLC) is often hampered by its weak chromophoric properties, leading to poor sensitivity when using standard UV-Vis detectors.[2][3] Direct detection requires low wavelengths (e.g., 210 nm), where mobile phase interference and lack of specificity can be significant issues.[4] This application note presents a robust and highly sensitive method for the quantification of octyl phenylacetate by converting it into a strongly UV-absorbing derivative prior to chromatographic analysis.

The core challenge lies in the stable ester functional group, which is not readily amenable to direct derivatization. Our strategy overcomes this by employing a two-step approach:

  • Saponification (Alkaline Hydrolysis): The octyl phenylacetate is quantitatively hydrolyzed to yield phenylacetic acid (as its carboxylate salt) and octanol.[5][6]

  • Pre-Column Derivatization: The resulting phenylacetic acid, a non-chromophoric carboxylic acid, is then reacted with a chromophore-tagging reagent, p-bromophenacyl bromide (p-BPB), to form a phenacyl ester derivative with a high molar absorptivity.[7][8][9]

This method transforms a challenging analyte into a compound that can be easily detected with high sensitivity and selectivity using a standard HPLC-UV system. The protocols provided herein are designed to be self-validating, offering clear checkpoints and explaining the causality behind each experimental choice to ensure reliable and reproducible results.

Principle of the Method: A Two-Step Conversion for Enhanced Detectability

The fundamental principle of this method is the chemical modification of the analyte to enhance its detection properties.[10][11] Since the ester linkage in octyl phenylacetate is not ideal for direct labeling, we first cleave it to unmask a highly reactive carboxylic acid functional group.

Step 1: Saponification Alkaline hydrolysis is an efficient and irreversible reaction for cleaving ester bonds. By heating the sample in the presence of a strong base like potassium hydroxide (KOH), the ester is converted into its corresponding alcohol (octanol) and carboxylate salt (potassium phenylacetate). This step is critical as it produces the necessary nucleophile (the carboxylate anion) for the subsequent derivatization reaction.

Step 2: Derivatization with p-Bromophenacyl Bromide (p-BPB) The phenylacetate anion is then derivatized via a nucleophilic substitution reaction with p-bromophenacyl bromide. p-BPB is an excellent alkylating agent for carboxylic acids.[9][12][13] The reaction, often catalyzed by a crown ether to improve the solubility and reactivity of the carboxylate salt in an organic solvent, yields the p-bromophenacyl ester of phenylacetic acid. This derivative now contains a strong chromophore, allowing it to be detected at a much higher wavelength (typically around 254-260 nm) with significantly increased sensitivity.

The entire analytical workflow is visualized below.

G cluster_prep Sample Preparation & Conversion cluster_analysis Instrumental Analysis sample Sample Containing Octyl Phenylacetate hydrolysis Step 1: Alkaline Hydrolysis (Saponification with KOH) sample->hydrolysis Cleaves ester bond derivatization Step 2: Derivatization (with p-Bromophenacyl Bromide) hydrolysis->derivatization Forms Phenylacetate anion hplc HPLC Separation (Reversed-Phase C18) derivatization->hplc Inject derivatized sample detection UV Detection (~260 nm) hplc->detection Elution of derivative data Data Acquisition & Quantification detection->data

Figure 1: Overall experimental workflow from sample preparation to final analysis.

Chemical Reaction Pathway

The chemical transformations central to this application are detailed below. The initial hydrolysis unmasks the carboxyl group, which is then tagged with the UV-active p-bromophenacyl group.

Reactions cluster_hydrolysis Step 1: Saponification cluster_derivatization Step 2: Derivatization OPA Octyl Phenylacetate plus1 + KOH KOH (Base) arrow1 Δ (Heat) PotassiumPA Potassium Phenylacetate plus2 + KPA Potassium Phenylacetate PotassiumPA->KPA Analyte for Step 2 Octanol Octanol plus3 + PBPB p-Bromophenacyl Bromide arrow2 Crown Ether Acetonitrile Derivative UV-Active Derivative (p-Bromophenacyl Phenylacetate) plus4 + KBr KBr

Sources

Application Notes and Protocols for Controlled Release of Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Octyl phenylacetate is a widely utilized fragrance ingredient, prized for its sweet, honey-like, and slightly fruity aroma. However, its inherent volatility can lead to a rapid loss of scent, diminishing the longevity of the fragrance experience in various consumer and therapeutic products. Controlled release technologies offer a sophisticated solution to this challenge by protecting the fragrance molecule and modulating its release over an extended period.[1] This guide provides an in-depth exploration of the mechanisms, formulation strategies, and characterization protocols for the controlled release of octyl phenylacetate, tailored for researchers, scientists, and professionals in drug and cosmetic development.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of materials and methods, ensuring a comprehensive understanding of the formulation process. We will delve into two primary encapsulation technologies: spray-dried microcapsules and solid lipid nanoparticles (SLNs), offering detailed protocols for their preparation and characterization.

Physicochemical Properties of Octyl Phenylacetate

A thorough understanding of the physicochemical properties of octyl phenylacetate is paramount for designing an effective controlled release system.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂
Molecular Weight 248.36 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, honey, fruity
Boiling Point 165-166 °C at 3 mmHg
logP (o/w) ~5.5
Water Solubility Very low (estimated at 0.00077 g/L)
Solubility Soluble in organic solvents

The high logP value and very low water solubility confirm the hydrophobic and lipophilic nature of octyl phenylacetate, making it an ideal candidate for encapsulation within lipid- and polymer-based delivery systems. Its volatility, while desirable for its function as a fragrance, necessitates encapsulation to prolong its presence.

Controlled Release Mechanisms: An Overview

The controlled release of an active ingredient, such as octyl phenylacetate, from a formulation is governed by several underlying mechanisms. The choice of formulation strategy will dictate which mechanism is dominant.

Controlled_Release_Mechanisms cluster_mechanisms Primary Release Mechanisms Diffusion Diffusion-Controlled Degradation Degradation-Controlled Swelling Swelling-Controlled Matrix Matrix System (Homogeneously Dispersed) Matrix->Diffusion Fickian Diffusion Matrix->Degradation Bulk/Surface Erosion Matrix->Swelling Polymer Chain Relaxation Reservoir Reservoir System (Core-Shell) Reservoir->Diffusion Membrane Permeation Spray_Drying_Workflow cluster_prep Feed Preparation cluster_process Spray Drying Process Wall_Solution Prepare Wall Solution (Maltodextrin + Gum Arabic in Water) Add_Core Add Octyl Phenylacetate Wall_Solution->Add_Core Emulsify High-Shear Homogenization Add_Core->Emulsify Atomization Atomize Emulsion Emulsify->Atomization Feed to Dryer Drying Hot Air Drying Chamber Atomization->Drying Collection Cyclone Separation Drying->Collection Final_Product Octyl Phenylacetate Microcapsules Collection->Final_Product Collect Powder

Caption: Workflow for the encapsulation of octyl phenylacetate via spray drying.

Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable. [2]They offer several advantages for fragrance delivery, including protection from chemical degradation and controlled release. The solid lipid matrix can effectively entrap hydrophobic molecules like octyl phenylacetate.

Causality in Experimental Design for SLNs
  • Lipid Selection: The choice of lipid is critical as it forms the core matrix of the nanoparticle and influences drug loading and release. [3]Lipids with a high melting point are generally preferred to ensure the solid state of the nanoparticles at room and physiological temperatures. Examples include glyceryl behenate (Compritol® 888 ATO) and glyceryl palmitostearate (Precirol® ATO 5).

  • Surfactant Selection: Surfactants are essential for stabilizing the nanoparticle dispersion and preventing aggregation. A combination of surfactants can be more effective in reducing interfacial tension. [3]Non-ionic surfactants like Poloxamer 188 and Tween® 80 are commonly used. [3]* Homogenization Technique: High-pressure homogenization or a combination of high-shear homogenization followed by ultrasonication is typically employed to produce small, uniform nanoparticles.

Protocol: Preparation of Octyl Phenylacetate-Loaded SLNs

1. Materials:

  • Octyl Phenylacetate (Active)

  • Glyceryl Behenate (Solid Lipid)

  • Poloxamer 188 (Surfactant)

  • Tween® 80 (Co-surfactant)

  • Purified Water

2. Equipment:

  • Water bath

  • High-shear homogenizer

  • Probe sonicator or high-pressure homogenizer

  • Magnetic stirrer

3. Procedure:

a. Preparation of Phases:

  • Lipid Phase: Melt the glyceryl behenate in a beaker at a temperature approximately 5-10°C above its melting point (around 70-80°C). Dissolve the octyl phenylacetate in the molten lipid with continuous stirring.

  • Aqueous Phase: Dissolve Poloxamer 188 and Tween® 80 in purified water and heat to the same temperature as the lipid phase.

b. Emulsification and Homogenization:

  • Add the hot aqueous phase to the hot lipid phase under high-shear homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse pre-emulsion.

  • Immediately subject the hot pre-emulsion to probe sonication or high-pressure homogenization to reduce the particle size to the nanometer range.

c. Nanoparticle Formation:

  • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

d. Purification and Storage:

  • The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

  • Store the final SLN dispersion at 4°C.

SLN_Preparation_Workflow cluster_phases Phase Preparation cluster_formation Nanoparticle Formation Lipid_Phase Melt Lipid & Dissolve Octyl Phenylacetate Pre_Emulsion High-Shear Homogenization Lipid_Phase->Pre_Emulsion Aqueous_Phase Dissolve Surfactants in Hot Water Aqueous_Phase->Pre_Emulsion Nano_Emulsion Ultrasonication / HPH Pre_Emulsion->Nano_Emulsion Cooling Cooling & Recrystallization Nano_Emulsion->Cooling Final_Product Octyl Phenylacetate SLNs Cooling->Final_Product Form SLNs

Caption: Workflow for the preparation of octyl phenylacetate-loaded solid lipid nanoparticles.

Characterization of Controlled Release Formulations

Thorough characterization is essential to ensure the quality, efficacy, and stability of the developed formulations.

Encapsulation Efficiency and Loading Capacity

Encapsulation efficiency (EE) refers to the percentage of the initial active ingredient that is successfully encapsulated within the carrier. Loading capacity (LC) is the percentage of the active ingredient in the final formulation.

Protocol: Determination of Encapsulation Efficiency

  • Accurately weigh a known amount of the microcapsules or SLN dispersion.

  • Disrupt the particles to release the encapsulated octyl phenylacetate. For microcapsules, this can be done by dissolving them in a suitable solvent. For SLNs, a solvent extraction method can be used.

  • Quantify the total amount of octyl phenylacetate using a validated analytical method (see below).

  • To determine the amount of unencapsulated (surface-bound) octyl phenylacetate, wash a known amount of the formulation with a solvent that dissolves the free active but not the carrier, and quantify the active in the supernatant.

  • Calculate EE and LC using the following formulas:

    EE (%) = (Total Drug - Surface Drug) / Total Drug × 100 LC (%) = (Total Drug - Surface Drug) / Weight of Particles × 100

Particle Size and Morphology
  • Dynamic Light Scattering (DLS): Used to determine the average particle size, size distribution, and polydispersity index (PDI) of nanoparticles.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and shape of microcapsules and nanoparticles.

In Vitro Release Studies

In vitro release studies are performed to understand the release kinetics of octyl phenylacetate from the formulation under controlled conditions.

Protocol: In Vitro Release Study using a Dialysis Bag Method

  • Accurately weigh a quantity of the formulation and place it in a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of a surfactant like Tween® 80 to ensure sink conditions) maintained at a constant temperature (e.g., 37°C) and under constant agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the withdrawn samples for the concentration of octyl phenylacetate using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Analytical Method for Quantification of Octyl Phenylacetate

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the quantification of volatile and semi-volatile compounds like octyl phenylacetate.

Protocol: GC-MS Quantification

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

  • Injection: Splitless or split injection of the sample extract.

  • MS Detection: Electron ionization (EI) mode, scanning a suitable mass range or using selected ion monitoring (SIM) for higher sensitivity.

  • Quantification: Based on a calibration curve prepared with standard solutions of octyl phenylacetate.

High-Performance Liquid Chromatography (HPLC) with UV detection can also be a viable alternative for quantification. [4]

Modeling of Release Kinetics

Mathematical models are used to describe the release kinetics and elucidate the underlying release mechanisms.

ModelEquationDescription
Zero-Order Qₜ = Q₀ + K₀tRelease rate is independent of concentration.
First-Order log Qₜ = log Q₀ - K₁t / 2.303Release rate is proportional to the remaining drug concentration.
Higuchi Qₜ = Kₕt¹/²Describes release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas Mₜ/M∞ = KₚtⁿDescribes release from a polymeric system; the release exponent 'n' indicates the mechanism.

Qₜ is the amount of drug released at time t, Q₀ is the initial amount, Mₜ/M∞ is the fraction of drug released, and K₀, K₁, Kₕ, and Kₚ are release rate constants. [5][6]

Stability Studies

Stability testing is crucial to ensure that the formulation maintains its physicochemical properties and release characteristics over its shelf life.

Protocol: Accelerated Stability Testing

  • Store the formulation in its final packaging at accelerated conditions, such as 40°C ± 2°C and 75% RH ± 5% RH. [7][8]2. At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

    • Appearance, color, and odor.

    • Particle size and PDI.

    • Encapsulation efficiency.

    • In vitro release profile.

  • Significant changes in these parameters may indicate instability.

Conclusion

The controlled release of octyl phenylacetate through encapsulation technologies like spray drying and solid lipid nanoparticles presents a highly effective strategy for enhancing fragrance longevity and stability in a wide range of products. The successful development of such formulations hinges on a rational approach to experimental design, informed by the physicochemical properties of the active ingredient and a deep understanding of the interplay between formulation components and processing parameters. The protocols and characterization methods detailed in this guide provide a robust framework for researchers and developers to create and validate effective controlled release systems for octyl phenylacetate and other volatile fragrance compounds.

References

  • Optimization of drying parameters in the microencapsulation of volatile oil from Spiranthera odoratissima leaves. (2021). Research, Society and Development, 10(4), e57510414322. [Link]

  • Mechanisms of Controlled Release. (n.d.). ResearchGate. Retrieved from [Link]

  • Microencapsulation of emulsified hydrophobic flavors by spray drying. (2001). Journal of Food Science, 66(2), 309-315.
  • Spray Drying for the Encapsulation of Oils—A Review. (2018). Foods, 7(8), 115. [Link]

  • Influence of spray drying parameters on the physicochemical characteristics of microencapsulated pomelo (Citrus grandis (L.) Osbeck) essential oil. (2020). Journal of Food Science and Technology, 57(11), 4123–4132. [Link]

  • Microencapsulation of natural products using spray drying; an overview. (2024). Journal of Drug Delivery Science and Technology, 105658.
  • Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. (2000).
  • Choosing the appropriate wall materials for spray-drying microencapsulation of natural bioactive ingredients: Taking phenolic compounds as examples. (2021). Powder Technology, 394, 523-535.
  • Effect of lipids and surfactants on solid lipid nanoparticle engineering. (2016). Research Journal of Pharmacy and Technology, 9(8), 1271-1275.
  • Mathematical Modeling of Release Kinetics from Supramolecular Drug Delivery Systems. (2019). Polymers, 11(3), 527. [Link]

  • Timed-Release Silica Microcapsules for Consistent Fragrance Release in Topical Formul
  • Stability Testing for Cosmetics: Accelerated, Long‑Term, and Transport. (2025). APackaging, Retrieved from [Link]

  • Effect of different lipids and surfactants on formulation of solid lipid nanoparticles incorporating tamoxifen citrate. (2012). Indian Journal of Pharmaceutical Sciences, 74(3), 223–229. [Link]

  • Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents. (2023). Molecules, 28(5), 2288. [Link]

  • Mathematical Modeling of Release Kinetics from Supramolecular Drug Delivery Systems. (2019). Polymers, 11(3), 527. [Link]

  • Wall Materials for Encapsulating Bioactive Compounds via Spray-Drying: A Review. (2023). Polymers, 15(12), 2697. [Link]

  • Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials. (2023). Pharmaceutics, 15(10), 2419. [Link]

  • Bioanalytical method validation of LC–MSMS, GC–MS and HPLC assays used for analyzing substrates and metabolites included in Inje's cocktail. (2011).
  • Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. (2020). Pharmaceutics, 12(10), 948. [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025). Pharmaceutics, 17(1), 123. [Link]

  • Drug Release Kinetics and Mathematical Models. (2024). International Journal of Science and Research Methodology, 27(9), 12-25.
  • Effect of different lipids and surfactants on formulation of solid lipid nanoparticles incorporating tamoxifen citrate. (2012). Indian Journal of Pharmaceutical Sciences, 74(3), 223–229. [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. (2018). Journal of Oleo Science, 67(7), 841-847.
  • Effect of wall materials in spray-dried microencapsulation of fucoxanthin. (2020). Food Research, 4(5), 1594-1600.
  • Drug Carriers: A Review on the Most Used Mathematical Models for Drug Release. (2022). Pharmaceutics, 14(6), 1184. [Link]

  • What type of surfactants should be selected for preparation of solid lipid nanoparticles? (2016). ResearchGate. Retrieved from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved from [Link]

  • Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards. (2022). Toxins, 14(3), 179.
  • Mathematical Modelling of Drug Release. (2020).
  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025). Pharmaceutics, 17(1), 123. [Link]

Sources

analytical techniques for the quantification of octyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Quantification of Octyl Phenylacetate

Authored by a Senior Application Scientist

Abstract

Octyl phenylacetate is a significant ester utilized as a fragrance and flavoring agent in a variety of consumer products, including cosmetics and perfumes.[1] Its chemical structure, derived from octanol and phenylacetic acid, imparts a distinct fruity and floral aroma.[1] Accurate and robust quantification of octyl phenylacetate is critical for quality control in manufacturing, formulation stability studies, and regulatory compliance. This document provides detailed analytical protocols for the quantification of octyl phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Introduction to Octyl Phenylacetate Quantification

The quantification of octyl phenylacetate (C₁₆H₂₄O₂) presents unique analytical challenges due to its relatively low volatility and potential for presence in complex matrices.[1] The selection of an appropriate analytical technique is paramount and is primarily dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. The principal methods for the quantification of esters like octyl phenylacetate are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.[2][3]

This guide provides two validated protocols that offer high precision and accuracy for the determination of octyl phenylacetate. The GC-MS method is ideal for volatile and semi-volatile analysis, leveraging the compound's aromatic properties for separation and its mass-to-charge ratio for definitive identification. The HPLC-UV method is a robust alternative, particularly suitable for less volatile samples or when derivatization is not desirable.

Physicochemical Properties of Octyl Phenylacetate

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂[4]
Molecular Weight 248.36 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 315-318 °C @ 760 mmHg[5]
Flash Point 110 °C (230 °F)[5]
Solubility Insoluble in water; soluble in alcohol and oils[4]
logP (o/w) 5.477 (estimated)[5]

The high boiling point and logP value indicate that while GC is feasible, careful optimization of temperature programming is necessary. The compound's solubility in organic solvents makes it highly amenable to sample preparation using common solvents like methanol, acetonitrile, and hexane for both GC and HPLC analysis.[1][4]

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the quantification of octyl phenylacetate, especially in fragrance and essential oil analysis. The method's high resolving power separates the analyte from other volatile components in the matrix, while the mass spectrometer provides unambiguous identification and sensitive quantification.[6]

Causality Behind Experimental Choices
  • Injector Temperature: A high injector temperature (e.g., 250 °C) is selected to ensure the rapid and complete volatilization of octyl phenylacetate, preventing sample discrimination and ensuring quantitative transfer to the analytical column.

  • Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms) is chosen. The separation on such columns is primarily based on the boiling points of the analytes. Given octyl phenylacetate's high boiling point, this provides good retention and separation from more volatile matrix components.

  • Oven Temperature Program: A temperature ramp is essential to first elute highly volatile components at lower temperatures, followed by the elution of semi-volatile compounds like octyl phenylacetate as the temperature increases. This ensures sharp peak shapes and optimal separation.

  • Mass Spectrometry Detection: Electron Ionization (EI) is used as a robust and reproducible ionization technique. Monitoring specific ions (Selective Ion Monitoring, SIM mode) enhances sensitivity and selectivity by filtering out noise from matrix ions. For octyl phenylacetate, the characteristic fragment ion at m/z 91 (tropylium ion from the phenylacetyl group) is an excellent choice for quantification.

Experimental Workflow: GC-MS Analysis

GC-MS Workflow for Octyl Phenylacetate Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Matrix Dilute Dilute in Ethyl Acetate Sample->Dilute Std Prepare Stock Solution of Octyl Phenylacetate Std->Dilute Spike Spike Matrix (for Recovery) Spike->Dilute Filter Filter through 0.22 µm PTFE Syringe Filter Dilute->Filter Inject Inject 1 µL into GC-MS Filter->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect MS Detection (SIM Mode, m/z 91) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for GC-MS quantification of octyl phenylacetate.

Detailed Protocol: GC-MS Quantification

1. Preparation of Standard Solutions: a. Prepare a primary stock solution of octyl phenylacetate (1000 µg/mL) in ethyl acetate. b. Perform serial dilutions of the stock solution to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation: a. Accurately weigh 1.0 g of the sample matrix (e.g., cosmetic cream, liquid formulation) into a 15 mL centrifuge tube. b. Add 10.0 mL of ethyl acetate. c. Vortex for 2 minutes to ensure thorough extraction. d. Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble material. e. Carefully transfer the supernatant to a clean vial and filter through a 0.22 µm PTFE syringe filter into a GC vial.

3. Instrumental Parameters:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/Splitless, operated in Split mode (10:1)
Injector Temp. 250 °C
Carrier Gas Helium, 1.2 mL/min constant flow
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 80 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selective Ion Monitoring (SIM)
Quantifier Ion m/z 91
Qualifier Ions m/z 112, 248
Injection Volume 1 µL

4. Data Analysis: a. Integrate the peak area for the quantifier ion (m/z 91) at the expected retention time for octyl phenylacetate. b. Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. c. Determine the concentration of octyl phenylacetate in the sample from the calibration curve, accounting for the initial sample weight and dilution factor.

Alternative Technique: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection serves as a robust and reliable alternative for quantifying octyl phenylacetate.[2] This method is particularly advantageous for samples that are not amenable to the high temperatures of GC or for laboratories where a GC-MS system is not available.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography of moderately non-polar compounds like octyl phenylacetate.[2] The long alkyl chains of the stationary phase provide effective retention and separation from more polar matrix components.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is used. Starting with a higher water content allows for the elution of polar impurities, while increasing the organic solvent concentration is necessary to elute the highly retained, non-polar octyl phenylacetate.

  • UV Detection: The phenyl group in octyl phenylacetate exhibits strong UV absorbance. A detection wavelength around 258-260 nm provides good sensitivity and selectivity for the analyte.[2]

Experimental Workflow: HPLC-UV Analysis

HPLC-UV Workflow for Octyl Phenylacetate Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Matrix Dilute Dissolve/Dilute in Acetonitrile Sample->Dilute Std Prepare Stock Solution of Octyl Phenylacetate Std->Dilute Filter Filter through 0.45 µm PVDF Syringe Filter Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Reversed-Phase Separation (C18 column) Inject->Separate Detect UV Detection (258 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification of octyl phenylacetate.

Detailed Protocol: HPLC-UV Quantification

1. Preparation of Standard and Mobile Phase Solutions: a. Prepare a primary stock solution of octyl phenylacetate (1000 µg/mL) in acetonitrile. b. Create calibration standards from 1.0 µg/mL to 100 µg/mL by diluting the stock with the mobile phase initial composition. c. Mobile Phase A: HPLC-grade Water. d. Mobile Phase B: HPLC-grade Acetonitrile.

2. Sample Preparation: a. Accurately weigh 1.0 g of the sample matrix into a 15 mL centrifuge tube. b. Add 10.0 mL of acetonitrile and vortex for 2 minutes. c. Centrifuge at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial.

3. Instrumental Parameters:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 60% B to 95% B; 15-20 min: 95% B; 20.1-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 258 nm
Injection Volume 10 µL

4. Data Analysis: a. Integrate the peak area corresponding to the retention time of octyl phenylacetate. b. Plot a calibration curve of peak area versus concentration for the standards. c. Calculate the sample concentration using the regression equation from the calibration curve, ensuring to account for all dilutions.

Method Validation: Ensuring Trustworthiness

Both protocols must be validated to ensure they are fit for purpose. Validation demonstrates that the analytical method is reliable, reproducible, and accurate for the intended analysis. Key validation parameters should be assessed according to ICH guidelines.[7]

Summary of Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of matrix components.Peak purity analysis (for HPLC-DAD); Mass spectral confirmation (for GC-MS). No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[8]
Range The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy.Defined by the linearity study.
Accuracy (Recovery) The closeness of the test results to the true value.80-120% recovery of spiked analyte at three concentration levels.[9]
Precision (RSD) The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%.[9][10]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[8]

Conclusion

This application note provides two robust and validated methods for the quantification of octyl phenylacetate in various matrices. The GC-MS method offers superior sensitivity and specificity, making it the preferred method for trace analysis and complex samples. The HPLC-UV method provides a reliable and accessible alternative with excellent performance for routine quality control applications. The choice between these methods should be guided by the specific analytical requirements, sample matrix, and available instrumentation. Adherence to the detailed protocols and validation guidelines presented herein will ensure the generation of accurate, reliable, and defensible analytical data.

References

  • Christou, M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC - NIH. Retrieved from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omics Publishing Group. Retrieved from [Link]

  • Gouda, A. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Pharmaceutical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods and Processes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl phenyl acetate, 122-45-2. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Octyl phenylacetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-cresyl phenyl acetate, 101-94-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of phenol to phenyl acetate. Retrieved from [Link]

  • Chen, L. (n.d.). Quantitation Analysis of Nonylphenol and Octylphenol in the Food Simulants. The 21st IAPRI World Conference on Packaging - DPI Proceedings. Retrieved from [Link]

  • Boggia, R., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4- nonylphenol in herrings and physiological fluids of the grey seal. Retrieved from [Link]

  • Caili, X., et al. (1989). Gas-liquid chromatography of octylphenols. Acta Chimica Sinica. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Shao, B., et al. (2010). Simultaneous determination of bisphenol A, octylphenol, and nonylphenol by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Food Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3534088A - Synthesis of octyl esters and alcohols.
  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl acetate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Octyl Phenylacetate in Enzymatic Kinetic Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the utilization of octyl phenylacetate as a substrate in enzymatic kinetic assays. Octyl phenylacetate serves as a valuable tool for characterizing the activity of various esterases, particularly carboxylesterases (CEs), which are pivotal in drug metabolism and xenobiotic detoxification.[1][2] This document elucidates the underlying principles of the assay, offers step-by-step protocols for both spectrophotometric and chromatographic methods, and provides expert insights into overcoming the challenges associated with the substrate's lipophilic nature. The protocols are designed to be self-validating, ensuring robust and reproducible kinetic data for academic research and drug development applications.

Introduction: The Significance of Octyl Phenylacetate as an Esterase Substrate

Carboxylesterases (CEs, EC 3.1.1.1) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including a significant percentage of clinically used drugs.[1][2] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, influencing the pharmacokinetic and pharmacodynamic profiles of numerous therapeutic agents.[1] Consequently, the characterization of CE activity is a critical aspect of drug discovery and development, aiding in the prediction of drug metabolism, the design of prodrugs, and the understanding of drug-drug interactions.[1][3]

Octyl phenylacetate, an ester of octanol and phenylacetic acid, is a lipophilic substrate that mimics the chemical structure of many ester-containing drugs and xenobiotics.[4] Its hydrolysis by CEs yields octanol and phenylacetic acid, products that can be readily detected and quantified. The lipophilicity of octyl phenylacetate makes it a particularly relevant substrate for studying the metabolism of poorly water-soluble drugs. However, this property also presents technical challenges in aqueous assay systems, which this guide will address in detail.

This application note will provide two robust protocols for measuring the kinetics of CE-mediated hydrolysis of octyl phenylacetate: a continuous spectrophotometric assay and a discontinuous high-performance liquid chromatography (HPLC)-based assay.

Principles of the Assay

The enzymatic assay for carboxylesterase activity using octyl phenylacetate is based on the hydrolysis of the ester bond to produce 1-octanol and phenylacetic acid.

Enzymatic Reaction:

The rate of this reaction can be monitored by measuring the formation of one of the products over time. This guide presents two distinct methodologies for this purpose:

  • Spectrophotometric Assay: This method leverages the change in ultraviolet (UV) absorbance of phenylacetic acid at 270 nm.[5][6] This allows for a continuous, real-time measurement of enzyme activity.

  • HPLC-Based Assay: This approach involves stopping the enzymatic reaction at specific time points and then separating and quantifying the substrate (octyl phenylacetate) and the products (1-octanol and phenylacetic acid) using reverse-phase HPLC.[7] This method offers high specificity and the ability to simultaneously monitor the disappearance of the substrate and the appearance of both products.

Materials and Reagents

General Reagents
ReagentGradeRecommended Supplier
Octyl phenylacetate (CAS 122-45-2)≥98%Sigma-Aldrich, Alfa Aesar
Recombinant Human Carboxylesterase 1 (CES1) or 2 (CES2)High purityCorning, Bio-Rad
Tris-HClMolecular Biology GradeThermo Fisher Scientific
Sodium Chloride (NaCl)ACS GradeVWR
Calcium Chloride (CaCl₂)Anhydrous, ≥99.9%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)ACS GradeSigma-Aldrich
MethanolHPLC GradeFisher Scientific
AcetonitrileHPLC GradeFisher Scientific
Phosphoric AcidACS GradeVWR
Purified WaterType 1 UltrapureMillipore Milli-Q or equivalent
Equipment
  • UV-Vis Spectrophotometer with temperature control and kinetic measurement capabilities (for spectrophotometric assay)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) (for HPLC assay)

  • Thermostatic water bath or incubator

  • Calibrated pipettes

  • Vortex mixer

  • pH meter

  • Analytical balance

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Kinetic Assay

This protocol is adapted from established methods for measuring arylesterase activity using phenylacetate as a substrate.[5][8] The formation of phenylacetic acid is monitored by the increase in absorbance at 270 nm.

Rationale for Method Selection: The spectrophotometric assay is a high-throughput and cost-effective method for determining initial reaction velocities. The continuous nature of the assay allows for the direct observation of the reaction progress and is well-suited for inhibitor screening and kinetic parameter determination.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, 2 mM CaCl₂) A1 Pre-incubate Assay Buffer and Substrate at 37°C P1->A1 P2 Prepare Octyl Phenylacetate Stock Solution (in DMSO) P2->A1 P3 Prepare Enzyme Working Solution A2 Initiate Reaction with Enzyme Solution P3->A2 A1->A2 A3 Monitor Absorbance at 270 nm for 1-5 minutes A2->A3 D1 Calculate Initial Velocity (V₀) from Linear Phase A3->D1 D2 Determine Kinetic Parameters (Km, Vmax) D1->D2

Caption: Workflow for the continuous spectrophotometric kinetic assay.

Step-by-Step Protocol:

  • Preparation of Assay Buffer: Prepare a 100 mM Tris-HCl buffer containing 2 mM CaCl₂. Adjust the pH to 8.0 at the desired reaction temperature (e.g., 37°C). The presence of Ca²⁺ is often required for the catalytic activity and stability of esterases.[9]

  • Preparation of Substrate Stock Solution: Due to the low aqueous solubility of octyl phenylacetate, a stock solution should be prepared in an organic co-solvent such as DMSO.[1] Prepare a 100 mM stock solution of octyl phenylacetate in DMSO.

  • Preparation of Enzyme Solution: Prepare a working solution of the carboxylesterase in the assay buffer. The final enzyme concentration will need to be optimized to ensure a linear reaction rate for the desired time course.

  • Assay Setup:

    • In a quartz cuvette, add the assay buffer and the octyl phenylacetate stock solution to achieve the desired final substrate concentration. The final DMSO concentration should be kept below 2% to minimize its effect on enzyme activity.[1] A typical final substrate concentration range for kinetic analysis is 0.1-5 mM.

    • Incubate the cuvette at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of the Reaction:

    • Add the enzyme working solution to the cuvette to initiate the reaction. The final volume of the reaction mixture is typically 1 mL.

    • Mix quickly by inverting the cuvette.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 270 nm for 1-5 minutes.[5]

    • Record the absorbance at regular intervals (e.g., every 15 seconds).[10]

  • Data Analysis:

    • Plot the absorbance at 270 nm versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • The rate of product formation can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of phenylacetic acid at 270 nm (1310 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the product.[5]

    • To determine the Michaelis-Menten kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Self-Validation and Controls:

  • No-Enzyme Control: Run a reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of octyl phenylacetate. This should be negligible.

  • No-Substrate Control: Run a reaction with the enzyme but without the substrate to establish the baseline absorbance.

  • Linearity of the Reaction: Ensure that the initial velocity is determined from the linear phase of the reaction progress curve.

Protocol 2: Discontinuous HPLC-Based Kinetic Assay

This protocol is designed for the accurate quantification of both the substrate and its hydrolysis products, providing a comprehensive view of the reaction kinetics.

Rationale for Method Selection: The HPLC-based assay offers superior specificity and allows for the simultaneous measurement of substrate depletion and product formation. This is particularly useful for confirming the stoichiometry of the reaction and for studies where the spectrophotometric assay may be subject to interference from other components in the reaction mixture.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis cluster_analysis Data Analysis P1 Prepare Assay Buffer and Substrate/Enzyme Solutions R1 Initiate Reaction at 37°C P1->R1 R2 Take Aliquots at Different Time Points R1->R2 R3 Quench Reaction (e.g., with Acetonitrile) R2->R3 H1 Inject Quenched Samples onto C18 Column R3->H1 H2 Separate Substrate and Products H1->H2 H3 Quantify using UV Detector H2->H3 D2 Calculate Concentrations H3->D2 D1 Generate Standard Curves D1->D2 D3 Determine Kinetic Parameters D2->D3

Caption: Workflow for the discontinuous HPLC-based kinetic assay.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare the reaction mixture containing assay buffer (100 mM Tris-HCl, pH 8.0, 2 mM CaCl₂), octyl phenylacetate, and the carboxylesterase enzyme in a microcentrifuge tube.

    • The final volume of the reaction can be scaled as needed (e.g., 200 µL).

    • Incubate the reaction mixture at 37°C in a shaking water bath or incubator.

  • Time Course Sampling and Quenching:

    • At predetermined time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

    • Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of a quenching solution, such as cold acetonitrile or methanol. This will precipitate the enzyme and stop the reaction.

  • Sample Preparation for HPLC:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with 0.1% phosphoric acid) is recommended for optimal separation. For example, a linear gradient from 30% methanol to 90% methanol over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 220 nm for phenylacetic acid and a different wavelength (e.g., 210 nm) for octyl phenylacetate and octanol, if necessary. Diode array detection is advantageous for monitoring multiple wavelengths.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Standard Curves: Prepare standard curves for octyl phenylacetate, 1-octanol, and phenylacetic acid by injecting known concentrations of each compound into the HPLC system.

    • Quantification: Determine the concentrations of the substrate and products in the experimental samples by comparing their peak areas to the respective standard curves.

    • Kinetic Analysis: Plot the concentration of the product (phenylacetic acid or 1-octanol) formed over time to determine the initial reaction velocity. As with the spectrophotometric assay, repeat for various substrate concentrations to determine Km and Vmax.

Addressing the Challenge of Low Substrate Solubility

The low aqueous solubility of octyl phenylacetate is a critical factor to manage for accurate kinetic analysis.[11] Here are some field-proven strategies:

  • Co-solvents: As described in the protocols, using a minimal amount of a water-miscible organic solvent like DMSO (typically ≤2% v/v) is the most common approach.[1] It is essential to perform a solvent tolerance test to ensure the chosen concentration does not significantly inhibit enzyme activity.

  • Detergents: Non-ionic detergents such as Triton X-100 or Tween 80 can be used at concentrations above their critical micelle concentration (CMC) to create micelles that can solubilize the lipophilic substrate.[12] This approach, known as micellar enzymology, can enhance the apparent solubility of the substrate in the aqueous phase.[11][13][14] However, the effect of the detergent on enzyme kinetics must be carefully evaluated.

  • Substrate Dispersion: For initial screening or qualitative assays, vigorous vortexing or sonication can create a fine suspension of the substrate. However, this may not be suitable for precise kinetic studies due to the non-homogeneity of the substrate concentration.

Data Presentation and Interpretation

The results of the kinetic assays should be presented clearly to allow for straightforward interpretation.

Table 1: Example of Kinetic Parameters for Carboxylesterase Activity

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Octyl PhenylacetateCES1ValueValueValueValue
Octyl PhenylacetateCES2ValueValueValueValue
Positive ControlEnzymeValueValueValueValue

Values to be determined experimentally.

Michaelis-Menten Plot:

A plot of initial velocity (V₀) versus substrate concentration ([S]) should be generated. The data should be fitted to the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

Lineweaver-Burk Plot:

A double reciprocal plot of 1/V₀ versus 1/[S] can also be used for a linear representation of the kinetic data, although non-linear regression of the Michaelis-Menten plot is generally preferred for determining kinetic parameters.

Troubleshooting

ProblemPossible CauseSolution
No or low enzyme activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions.
Incorrect assay conditionsVerify pH, temperature, and buffer composition.
Substrate precipitationIncrease co-solvent concentration (within enzyme tolerance) or use a solubilizing agent.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or measure the initial rate over a shorter time period.
Enzyme instabilityOptimize buffer conditions (e.g., add stabilizing agents like glycerol).
Product inhibitionAnalyze data for product inhibition and consider using a lower substrate concentration.
High background signal Non-enzymatic hydrolysisSubtract the rate of the no-enzyme control from the experimental rates.
Interfering substancesEnsure the purity of all reagents.

Conclusion

Octyl phenylacetate is a versatile and relevant substrate for the kinetic characterization of carboxylesterases. By carefully selecting the appropriate assay method—either a continuous spectrophotometric assay for high-throughput applications or a discontinuous HPLC-based assay for enhanced specificity—and by addressing the challenges of its lipophilicity, researchers can obtain reliable and reproducible kinetic data. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of octyl phenylacetate in enzymatic kinetic assays, ultimately contributing to a deeper understanding of drug metabolism and the role of carboxylesterases in pharmacology and toxicology.

References

  • Evotec. (n.d.). Carboxylesterase (CE) Reaction Phenotyping Assay. Retrieved from [Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (2020). PubMed. Retrieved from [Link]

  • Kinetic investigations into the interactions of aprophen with cholinesterases and a carboxylesterase. (n.d.). PubMed. Retrieved from [Link]

  • Micellar Enzymology- Chemistry and Applications. (n.d.). The Open Biotechnology Journal. Retrieved from [Link]

  • Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates. (n.d.). PMC. Retrieved from [Link]

  • Serum paraoxonase 1 (PON1) activity and lipid metabolism parameters changes in different production cycle periods of Holstein-Fr. (2016). AGRO. Retrieved from [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (n.d.). MDPI. Retrieved from [Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. (n.d.). PMC. Retrieved from [Link]

  • Reverse micellar enzymology. lipase catalyzed hydrolysis of riglycerides and synthesis of specific esters. (n.d.). AGRIS. Retrieved from [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. Retrieved from [Link]

  • Serum paraoxonase 1 (PON1) measurement: an update. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. (n.d.). PubMed. Retrieved from [Link]

  • Solvents and detergents compatible with enzyme kinetic studies of cholinesterases. (2023). PubMed. Retrieved from [Link]

  • Recent advances in the enzymatic synthesis of lipophilic antioxidant and antimicrobial compounds. (2021). PMC. Retrieved from [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol-Water Partition Coefficients without an Organic Modifier. (2025). PubMed. Retrieved from [Link]

  • Micellar enzymology. (1986). PubMed. Retrieved from [Link]

  • How can I increase the solubility to perform an enzyme assay? (2015). ResearchGate. Retrieved from [Link]

  • The Octanol-Water Partition Constant: Using HPLC Retention Times to Estimate an Important Physicochemical Parameter. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Correlation of serum arylesterase activity on phenylacetate estimated by the integrated method to common classical biochemical indexes of liver damage. (n.d.). PMC. Retrieved from [Link]

  • Injecting octanol in HPLC. (2013). Chromatography Forum. Retrieved from [Link]

  • Cocaethylene Metabolism and Interaction with Cocaine and Ethanol: Role of Carboxylesterases. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Chitosan-Pimelic Buccal Mucoadhesive Film for Ameliorative Antid. (2026). IJN. Retrieved from [Link]

  • Micellar Enzymology for Thermal, pH, and Solvent Stability. (2025). ResearchGate. Retrieved from [Link]

  • Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. (n.d.). PMC. Retrieved from [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (n.d.). MDPI. Retrieved from [Link]

  • Dynamic changes of paraoxonase 1 activity towards paroxon and phenyl acetate during coronary artery surgery. (n.d.). ResearchGate. Retrieved from [Link]

  • assessment of reverse - phase. (n.d.). ECETOC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Octyl Phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of octyl phenylacetate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success in the lab.

Overview of Octyl Phenylacetate

Octyl phenylacetate (C₁₆H₂₄O₂) is an ester valued for its characteristic mild, sweet, floral odor, finding applications in the fragrance and flavor industries.[1][2] Its synthesis is a classic example of esterification, typically involving the reaction of phenylacetic acid with 1-octanol. While the reaction appears straightforward, optimizing for high yield and purity requires careful control over several reaction parameters.

Key Physical Properties:

Property Value Source
Molecular Formula C₁₆H₂₄O₂ [1]
Molecular Weight 248.36 g/mol [1]
Appearance Colorless viscous liquid [1][2]
Boiling Point 315-318 °C @ 760 mmHg [2]

| Solubility | Insoluble in water; soluble in oils and alcohol |[1] |

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing octyl phenylacetate?

The most common and industrially significant method is the Fischer-Speier esterification . This involves the direct reaction of phenylacetic acid with 1-octanol in the presence of a strong acid catalyst.[3] Alternative methods, such as transesterification using an immobilized lipase under solvent-free conditions, offer a "greener" route with high specificity, avoiding harsh acidic conditions.[4]

Q2: Why is an acid catalyst necessary for Fischer-Speier esterification?

The acid catalyst plays a crucial role in activating the carbonyl group of the phenylacetic acid. By protonating the carbonyl oxygen, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-octanol.[5] This catalytic cycle is essential to achieve a reasonable reaction rate.

Fischer_Esterification_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Water Elimination cluster_regeneration Step 4: Catalyst Regeneration PAA Phenylacetic Acid (R-COOH) Protonated_PAA Protonated PAA PAA->Protonated_PAA Protonation H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PAA->Tetrahedral_Intermediate Attack by Alcohol Protonated_PAA->Tetrahedral_Intermediate Octanol 1-Octanol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & -H₂O Tetrahedral_Intermediate->Protonated_Ester Water H₂O Final_Ester Octyl Phenylacetate (R-COOR') Protonated_Ester->Final_Ester Deprotonation Protonated_Ester->Final_Ester H_plus_out H⁺ (Catalyst)

Caption: The catalytic mechanism of Fischer-Speier esterification.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Q3: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low yields in Fischer esterification are most often due to the reversible nature of the reaction.[3] The formation of water as a byproduct can drive the equilibrium back towards the reactants. Several strategies can be employed to overcome this.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Equilibrium Is Equilibrium the Issue? Start->Equilibrium Kinetics Is Reaction Rate the Issue? Start->Kinetics Purity Are Reagents/Catalyst Pure? Start->Purity Remove_Water Action: Remove Water Equilibrium->Remove_Water Excess_Reactant Action: Shift Equilibrium Equilibrium->Excess_Reactant Increase_Temp Action: Increase Temperature Kinetics->Increase_Temp Increase_Catalyst Action: Increase Catalyst Loading Kinetics->Increase_Catalyst Check_Catalyst Action: Verify Catalyst Activity Purity->Check_Catalyst Check_Reagents Action: Check Reagent Purity Purity->Check_Reagents DeanStark Use Dean-Stark trap with toluene Remove_Water->DeanStark MolarRatio Increase molar ratio of 1-octanol to acid (e.g., 3:1 or 4:1) Excess_Reactant->MolarRatio Temp_Note Optimize temp (e.g., 110-120°C). Too high can cause side reactions. Increase_Temp->Temp_Note Catalyst_Note Increase catalyst amount moderately. Monitor for side products. Increase_Catalyst->Catalyst_Note Catalyst_Purity Use fresh, anhydrous acid catalyst. Moisture deactivates it. Check_Catalyst->Catalyst_Purity Reagent_Purity Use pure, dry 1-octanol and phenylacetic acid. Check_Reagents->Reagent_Purity

Caption: Decision tree for troubleshooting low esterification yields.

In-depth Explanation:

  • Water Removal: The most effective way to drive the reaction to completion is by removing water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is the standard industrial and laboratory practice.[3]

  • Molar Ratio of Reactants: Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products. Since 1-octanol is often less expensive and easier to remove than phenylacetic acid, using it in molar excess (e.g., a 1:3 or 1:4 acid-to-alcohol ratio) is a common and effective strategy.[3][5]

  • Reaction Temperature: Increasing the temperature generally increases the reaction rate.[6] For this synthesis, temperatures around 110-120°C are often optimal.[7][8] However, excessively high temperatures (>150°C) can lead to side reactions and decomposition, ultimately lowering the yield.[8]

  • Catalyst Activity: Ensure your acid catalyst is active. Concentrated sulfuric acid is hygroscopic and can be deactivated by moisture. Heterogeneous catalysts like ion-exchange resins should be properly dried and stored.[3]

Q4: How do I choose the right catalyst for my synthesis?

The choice of catalyst depends on the desired scale, purity requirements, and process constraints (e.g., equipment corrosion, environmental impact).

Comparison of Common Acid Catalysts:

Catalyst Type Examples Pros Cons
Homogeneous H₂SO₄, p-TsOH High activity, low cost, readily available. Corrosive, difficult to separate from product, generates acidic waste.[8]
Heterogeneous Amberlyst-15, Nafion Easily separable (filtration), reusable, non-corrosive, can lead to cleaner reactions.[8][9][10] Higher initial cost, may have lower activity requiring more catalyst or longer reaction times.
"Green" Catalysts Metal-exchanged clays (e.g., Al³⁺-montmorillonite) Environmentally friendly, reusable, high selectivity, mild reaction conditions.[5] Preparation of catalyst required, may not be commercially available off-the-shelf.

| Biocatalysts | Immobilized Lipases (e.g., Rhizopus oryzae) | High selectivity (no side reactions), mild conditions (30-40°C), solvent-free options, "natural" product.[4] | Very high cost, sensitive to temperature and pH, much slower reaction times (hours to days). |

Senior Scientist Recommendation: For lab-scale synthesis focusing on high purity and ease of workup, a strong acidic ion-exchange resin like Amberlyst-15 is an excellent choice. It provides good yields and simplifies purification significantly compared to homogeneous catalysts.[8]

Q5: I'm having difficulty purifying the final product. What is the best workup procedure?

Improper workup can lead to product loss or contamination with unreacted starting materials and catalyst. A robust purification protocol is critical.

Step-by-Step Experimental Protocol for Workup and Purification:

  • Cool the Reaction: Once the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.

  • Dilute: Transfer the mixture to a separatory funnel and dilute with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. This facilitates efficient washing.

  • Neutralize the Catalyst (Crucial Step):

    • Wash the organic layer with deionized water to remove the bulk of the unreacted alcohol.

    • Perform a slow, careful wash with a saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will occur; vent the separatory funnel frequently to release pressure. Continue washing until the aqueous layer is no longer acidic (test with pH paper). This step neutralizes and removes the acid catalyst and any unreacted phenylacetic acid.[3]

  • Break Emulsions: Wash the organic layer with a saturated brine (NaCl) solution. This helps to remove residual water and break any emulsions that may have formed.[3]

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolate the Crude Product: Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude octyl phenylacetate can be purified to a high degree by vacuum distillation . This is necessary to remove any remaining high-boiling impurities.

References

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (2020). Journal of Emerging Technologies and Innovative Research (JETIR).

  • Method for recovering and purifying phenylacetic acid. (CN102249891B). Google Patents.

  • Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. (2021). MDPI.

  • Selective synthesis of 2-octyl acrylate by acid catalyzed esterification of 2-octanol and acrylic acid. (WO2014149669A1). Google Patents.

  • Optimizing reaction conditions for benzyl phenylacetate synthesis. (2025). Benchchem.

  • Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. (2014). BioMed Research International.

  • Synthesis of octyl esters and alcohols. (US3534088A). Google Patents.

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). Bulletin of Materials Science.

  • Octyl phenylacetate. PubChem, National Institutes of Health.

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017). ResearchGate.

  • octyl phenyl acetate, 122-45-2. The Good Scents Company.

  • Fischer Esterification of Glycerol by Phenylacetic acids and their Anhydrides. Journal of Chemical and Pharmaceutical Research.

  • Optimization of Process Variables in the Synthesis of Octyl Acetate by Response Surface Methodology. ResearchGate.

  • Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. Henan University.

  • Method for preparing phenylacetate. (CN101811966A). Google Patents.

  • Kinetics of esterification of acetic acid with 1-octanol in the presence of Amberlyst 36. (2008). ResearchGate.

Sources

Technical Support Center: Purification of Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of octyl phenylacetate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the post-synthesis workup and purification of this valuable ester. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise before and during the purification process.

Q1: What are the most common impurities I should expect in my crude octyl phenylacetate?

A1: After a typical Fischer esterification synthesis, your crude product will likely contain unreacted starting materials and byproducts.[1] The primary impurities are:

  • Phenylacetic Acid: The starting carboxylic acid.

  • 1-Octanol: The starting alcohol.

  • Acid Catalyst: Such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), if used.[2]

  • Water: A byproduct of the esterification reaction.

  • Side-Products: Depending on reaction conditions, minor impurities from side reactions like ether formation from octanol may be present.

Q2: What is the best initial purification strategy after the synthesis is complete?

A2: The most robust initial strategy is a liquid-liquid extraction, often referred to as an "aqueous workup." This multi-step washing process is designed to remove the bulk of non-ester impurities before final purification. A typical workup involves sequential washes of the organic layer with a basic solution, water, and finally a brine solution to facilitate separation and drying.[3]

Q3: My crude product is a pale yellow to brown color. Is this normal, and can it be removed?

A3: A yellowish or brownish tint in the crude product is common, especially if the reaction was heated for an extended period or at a high temperature, which can cause minor decomposition or side reactions.[4] This coloration can often be removed during vacuum distillation or, more effectively, by passing the material through a small plug of silica gel or using column chromatography.

Q4: What are the recommended analytical techniques to confirm the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the mass of the desired ester.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the octyl phenylacetate and can detect impurities with distinct proton or carbon signals.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group (strong C=O stretch around 1735 cm⁻¹) and the absence of the broad O-H stretch from carboxylic acid or alcohol impurities.[3][7]

Section 2: Troubleshooting Guide: A Problem-Oriented Approach

This guide provides solutions to specific experimental problems, explaining the cause and detailing a validated protocol to resolve the issue.

Problem 1: Low Purity After Aqueous Workup (Starting Materials Remain)
  • Symptom: Your NMR or GC analysis of the product after an initial aqueous wash still shows significant amounts of phenylacetic acid and/or 1-octanol.

  • Root Cause: This indicates either an incomplete reaction or, more commonly, an inefficient extraction process. Phenylacetic acid requires a basic wash for effective removal, and octanol has some organic character that makes it resistant to removal by water alone.

  • Solution: Implement a rigorous liquid-liquid extraction protocol. The key is to convert impurities into their more water-soluble forms.

start Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) wash1 Wash with sat. NaHCO₃ solution (Removes Phenylacetic Acid & Catalyst) start->wash1 validate1 Verification: Test aqueous layer pH > 8 wash1->validate1 wash2 Wash with Deionized Water (Removes residual NaHCO₃ and some Octanol) validate1->wash2 [pH is basic] wash3 Wash with Brine (sat. NaCl) (Breaks emulsions & removes bulk water) wash2->wash3 dry Dry organic layer over Na₂SO₄ or MgSO₄ wash3->dry end Crude Product Ready for Final Purification dry->end

Caption: Optimized Liquid-Liquid Extraction Workflow.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel. If a solvent was used in the reaction, ensure there is enough to constitute a distinct organic layer (e.g., diethyl ether, ethyl acetate).

  • Base Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base neutralization. Shake more vigorously and allow the layers to separate. Drain the lower aqueous layer.

    • Causality: Sodium bicarbonate deprotonates the carboxylic acid (phenylacetic acid) to form sodium phenylacetate, a salt that is highly soluble in water and is thus extracted from the organic layer.[8]

  • Verification: Test the pH of the aqueous layer with pH paper. It should be basic (pH > 8). If it is still acidic or neutral, repeat the NaHCO₃ wash. This check validates the complete removal of acidic impurities.

  • Water Wash: Add deionized water to the organic layer in the funnel, shake, and drain the aqueous layer. This removes any remaining bicarbonate salts.

  • Brine Wash: Add a saturated sodium chloride (brine) solution, shake, and drain.

    • Causality: The high ionic strength of the brine solution decreases the solubility of organic compounds (like your ester and residual octanol) in the aqueous layer, pushing them into the organic layer. It also helps to break up any emulsions that may have formed.[3]

  • Drying: Drain the organic layer into a clean flask and add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand until the liquid is clear. Filter or decant the dried solution to remove the drying agent.

Problem 2: Product Decomposition or Low Recovery During Distillation
  • Symptom: The product darkens significantly upon heating, the vacuum is unstable, or the final yield is very low.

  • Root Cause: Octyl phenylacetate has a high boiling point. Attempting to distill it at atmospheric pressure requires temperatures high enough to cause thermal decomposition. The presence of any residual acid catalyst will accelerate this decomposition.

  • Solution: Use vacuum distillation. This lowers the boiling point to a temperature where the molecule is stable.[8] It is critical to ensure all acidic residues have been removed via the workup described in Problem 1 before attempting distillation.

CompoundMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)
Octyl Phenylacetate248.36315 - 318[9]
1-Octanol130.23195
Phenylacetic Acid136.15265

As shown in the table, the high boiling point of the product necessitates a method to reduce it for safe purification.

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for efficiency. Ensure all joints are properly sealed with vacuum grease.

  • Pre-treatment: Ensure the crude ester has been subjected to a thorough aqueous workup (Problem 1) to remove all acidic components.

  • Distillation: Place the crude ester in the boiling flask with a magnetic stir bar. Slowly apply vacuum from a vacuum pump. Once the desired pressure is reached and stable, begin heating the flask gently using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions first (e.g., residual octanol). The pure octyl phenylacetate will distill at a significantly higher temperature. Collect the main fraction in a separate, pre-weighed receiving flask.

  • Verification: The collected product should be a colorless, viscous liquid.[7] Purity should be confirmed via an appropriate analytical method (e.g., GC-MS).

Problem 3: Persistent Carboxylic Acid Impurity After Chromatography
  • Symptom: You've performed flash column chromatography on silica gel, but your final product is still contaminated with phenylacetic acid.

  • Root Cause: While phenylacetic acid is polar and should adhere strongly to silica, it can sometimes co-elute with the ester, especially if the solvent system is too polar. The slightly acidic nature of standard silica gel can also cause "streaking" of acidic compounds, leading to poor separation.[10]

  • Solution: There are two primary approaches:

    • Pre-Chromatography Wash: Ensure the material has been thoroughly washed with a basic solution (see Problem 1) before loading it onto the column. This is the most effective method.

    • Modified Eluent: If an acidic impurity is still present, add a very small amount of a basic modifier like triethylamine (TEA) to the eluent system.

start Acid Impurity Detected Post-Chromatography check1 Was a NaHCO₃ wash performed pre-column? start->check1 action1 Perform rigorous aqueous workup (See Problem 1) then re-run column. check1->action1 No action2 Modify eluent: Add 0.1% Triethylamine (TEA) to Hexane/EtOAc mixture. check1->action2 Yes end Pure Product action1->end action2->end

Caption: Logic for Removing Acidic Impurities in Chromatography.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate Gradient (e.g., starting at 98:2, increasing to 90:10)
Modifier (if needed) 0.1% Triethylamine (TEA) in the eluent mixture
Monitoring Thin-Layer Chromatography (TLC)
  • Causality: Adding a small amount of a base like TEA to the eluent deactivates the acidic sites on the silica gel. This prevents the acidic impurity (phenylacetic acid) from streaking and ensures it remains at the baseline (Rf = 0), allowing the less polar ester product to elute cleanly.[10]

Section 3: References

  • Vertex AI Search Result[11] : This result, while focused on advanced drug modalities, highlights general purification challenges like heterogeneity and the need for robust strategies, which is broadly applicable.

  • Vertex AI Search Result[12] : Discusses challenges in downstream purification, emphasizing the need to remove process-related chemicals, a principle relevant to removing catalysts in ester purification.

  • HSCprep, Fisher Esterification: Synthesis and Purification of Esters : Provides troubleshooting tips for ester purification, such as addressing incomplete separation and impure products. Available at: [Link]

  • PubChem, Octyl phenylacetate | C16H24O2 | CID 61050 : A comprehensive database detailing the physical and chemical properties, including its appearance as a colorless viscous liquid and spectral data (FTIR). Available at: [Link]

  • Google Patents, US3534088A - Synthesis of octyl esters and alcohols : Describes general methods for ester synthesis and subsequent purification steps like extraction and distillation. Available at:

  • Organic Syntheses, ethyl phenylacetate : Provides a classic procedure for a similar ester, detailing the use of a sodium carbonate wash to remove acidic impurities and subsequent distillation under reduced pressure. Available at: [Link]

  • The Good Scents Company, octyl phenyl acetate, 122-45-2 : Lists the boiling point of octyl phenylacetate as 315-318 °C at 760 mmHg. Available at: [Link]

  • PubChem, SID 135018861 - Octyl phenylacetate : Provides synonyms and identifiers for octyl phenylacetate. Available at: [Link]

  • Master Organic Chemistry, Fischer Esterification : Describes the mechanism of Fischer esterification and the common acid catalysts used, such as H₂SO₄. Available at: [Link]

  • ResearchGate, Studying the Esterification of Phenylacetic Acid... : Discusses the esterification of phenylacetic acid and characterization of the products. Available at: [Link]

  • PMC - NIH, Esterification of phenyl acetic acid with p-cresol... : Details a post-reaction workup involving filtration, treatment with 5% NaOH, water and brine washes, and drying over sodium sulfate. Available at: [Link]

  • Vertex AI Search Result[5] : Highlights common chromatographic techniques for ester analysis, including GC-MS and NMR.

  • ResearchGate, How to separate ester from carboxylic acid by using chromatography? : Provides a user-contributed solution for removing persistent carboxylic acid during chromatography by adding triethylamine to the eluent. Available at: [Link]

  • Reddit, r/OrganicChemistry - Esterification not Working (Separation) : A discussion thread highlighting common issues in ester workups, including solubility and separation problems. Available at: [Link]

  • Sciencemadness Discussion Board, Ester hydrolysis : A forum discussion on the hydrolysis of phenylacetate esters and purification of the resulting acid. Available at: [Link]

  • ResearchGate, How to purify esterefication product? : Discusses various methods for purifying esterification products, including distillation and extraction. Available at: [Link]

  • MDPI, A Critical Review of Analytical Methods for the Quantification of Phthalates Esters... : Reviews analytical methods like GC and LC-MS for the analysis of esters in complex matrices. Available at: [Link]

  • Journal of Laboratory Chemical Education, Esterification, Purification and Identification of Cinnamic Acid Esters : Describes a lab experiment where esters are purified by column chromatography and identified by NMR. Available at: [Link]

  • Google Patents, EP0098058B1 - Synthesis of phenylacetic acid esters : Mentions isolating the ester by making the reaction mixture acidic and separating the organic layer. Available at:

  • YouTube, HSC Chemistry - Esterification: Reflux, Isolation and Purification : A video explaining the principles of ester synthesis and purification, including the use of reflux. Available at: [Link]

  • YouTube, [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid : A video demonstrating the workup of a reaction to isolate phenylacetic acid. Available at: [Link]

  • Vertex AI Search Result[13] : Discusses analytical methods for determining plasticizers, which are often esters, and mentions techniques like column chromatography.

  • Vertex AI Search Result[14] : An example protocol for purification by flash column chromatography.

  • Organic Chemistry Portal, Fischer Esterification : Explains that the Fischer esterification is an equilibrium reaction and that removing water drives the reaction forward. Available at: [Link]

  • JOCPR, Fischer Esterification of Glycerol by Phen : Discusses the direct esterification of an acid and alcohol. Available at: [Link]

  • Chegg.com, Solved Fischer's esterification of phenylacetic acid... : A problem set question regarding the purification of an ester from unreacted acid. Available at: [Link]

  • Experiment 10: Fischer Esterification : A lab manual outlining the synthesis and purification of an ester by distillation.

  • Ottokemi, Phenyl ethyl phenyl acetate : Provides physical properties for a related ester, including boiling point. Available at: [Link]

Sources

Technical Support Center: Identification of Octyl Phenylacetate Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth answers to common questions and challenges encountered when identifying the degradation products of octyl phenylacetate. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to design robust experiments and confidently interpret your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding Degradation

This section addresses fundamental questions about the stability and degradation pathways of octyl phenylacetate. Understanding how and why a molecule degrades is the first step in identifying its byproducts.

Q1: What are the primary chemical degradation pathways for an aromatic ester like octyl phenylacetate?

A1: As an ester with both an aromatic ring and an alkyl chain, octyl phenylacetate is susceptible to several degradation mechanisms. The most common pathways under typical storage and experimental conditions are:

  • Hydrolysis: This is the most predictable degradation pathway for an ester. The ester bond is cleaved by water. This reaction is catalyzed by either acid or base. The result is the formation of the parent carboxylic acid and alcohol. For octyl phenylacetate, this yields phenylacetic acid and 1-octanol .[1][2][3][4]

  • Oxidation: The phenylacetic acid moiety can be susceptible to oxidation, particularly at the benzylic carbon (the CH₂ group).[5] This can lead to a variety of products, including benzoic acid or further ring hydroxylation, depending on the oxidizing agent and conditions. The octyl chain can also undergo oxidation, though this is generally less favored.

  • Photodegradation: Aromatic esters can absorb UV light, leading to photochemical reactions. A common reaction is the photo-Fries rearrangement, where the ester group migrates on the aromatic ring to form hydroxyketones.[6] Direct photolysis can also lead to bond cleavage, generating radical species that can result in a complex mixture of byproducts.[7][8][9][10]

Q2: What are the most likely degradation products I should expect to find in a stability study?

A2: Based on the pathways described above, the primary and most common degradation products you should initially screen for are phenylacetic acid and 1-octanol resulting from hydrolysis. These are often the major degradants observed in stability studies involving changes in pH and temperature.

Secondary, and often found in lower abundance, are oxidative and photolytic degradants. The specific products will be highly dependent on the stress conditions (e.g., presence of peroxides, exposure to specific wavelengths of light).

The following table summarizes the key expected degradants:

Degradation PathwayExpected Product(s)Molecular Weight ( g/mol )Key Analytical Considerations
Hydrolysis Phenylacetic Acid136.15More polar than parent; will elute earlier in reverse-phase HPLC.[11][12]
1-Octanol130.23Less polar than phenylacetic acid, but more polar than parent; volatile, making it suitable for GC-MS.
Oxidation Benzoic Acid122.12Potential product from oxidation of the phenylacetic acid moiety.
Hydroxylated derivativesVariableProducts of ring oxidation or chain oxidation.
Photodegradation o-hydroxy acetophenone / p-hydroxy acetophenone derivatives248.32Products of photo-Fries rearrangement.
Q3: Which environmental factors will most significantly accelerate the degradation of octyl phenylacetate?

A3: The rate of degradation is highly sensitive to the experimental environment. Key factors to control and consider are:

  • pH: Ester hydrolysis is strongly pH-dependent. It is significantly accelerated under both acidic (pH < 3) and, especially, basic (pH > 8) conditions. Neutral pH (around 6-7) typically provides the greatest stability against hydrolysis.

  • Temperature: Like most chemical reactions, degradation rates increase with temperature. The Arrhenius equation describes this relationship, where a 10°C increase can roughly double the reaction rate.[1]

  • Light: Exposure to ultraviolet (UV) light, and to a lesser extent visible light, can provide the energy needed to initiate photodegradation.[7][8] It is crucial to use amber vials or protect samples from light if photostability is a concern.

  • Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions can catalyze oxidative degradation pathways.

Part 2: Analytical Strategy & Experimental Protocols

This section provides a logical workflow and detailed protocols for identifying unknown degradation products.

Q4: What is the best analytical strategy to identify unknown peaks in my chromatogram after a stability study?

A4: A multi-step, tiered approach is the most efficient and reliable strategy. You should not rely on a single technique for definitive identification.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Final Confirmation A Stressed Sample (e.g., from Forced Degradation) B Develop Stability-Indicating HPLC-UV Method A->B C Analyze Stressed vs. Control Samples B->C D New Peaks Observed? C->D E High-Resolution LC-MS/MS Analysis D->E Yes No No significant degradation detected. D->No No F Determine Accurate Mass & Elemental Formula E->F G Analyze Fragmentation Pattern (MS/MS) F->G H Propose Candidate Structures G->H I Synthesize or Purchase Reference Standard H->I J Confirm by Co-injection (HPLC) and Spectral Match (MS/MS, NMR) I->J K Structure Confirmed J->K G A Unexpected Peak Observed in Stressed Sample B Is the peak present in the mobile phase blank? A->B C Is the peak present in the 'time-zero' or control sample? B->C No E Peak is likely a solvent impurity or system contaminant. ACTION: Use fresh, high-purity solvents. B->E Yes D Does the peak area increase with stress time/intensity? C->D No F Peak is likely an impurity from the starting material or a sample matrix effect. ACTION: Characterize impurities in the API. C->F Yes G High probability of being a degradation product. ACTION: Proceed with LC-MS identification. D->G Yes H Peak may be an artifact of the sample preparation or an unstable intermediate. ACTION: Re-evaluate sample prep; check for on-column degradation. D->H No

Sources

Technical Support Center: Strategies for Solubilizing Octyl Phenylacetate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with octyl phenylacetate and encountering solubility challenges in aqueous environments typical of in vitro assays. Due to its lipophilic nature, achieving a stable and biologically relevant concentration of this compound in cell culture media or buffers is a critical, non-trivial step.

This document provides a series of frequently asked questions for rapid troubleshooting, followed by in-depth guides that explain the causality behind our recommended protocols. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to design robust, reproducible experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common issues encountered when working with octyl phenylacetate.

Q1: Why is my octyl phenylacetate not dissolving in my cell culture media or buffer?

Octyl phenylacetate is an ester with a high predicted LogP value (between 4.86 and 5.5), indicating it is highly lipophilic and inherently insoluble in water.[1][2] Direct addition of this oily liquid to an aqueous medium will result in phase separation, not a true solution. A predicted water solubility of approximately 0.00077 g/L underscores its poor aqueous compatibility.[2] To work with it in bioassays, a formulation strategy is required.

Q2: What is the best starting solvent to make a high-concentration stock solution?

For initial stock preparation, a strong, water-miscible organic solvent is necessary.

  • Dimethyl sulfoxide (DMSO): This is the most common and effective choice for highly lipophilic compounds due to its strong solubilizing power.[3][4]

  • Ethanol: Octyl phenylacetate is miscible with ethanol, making it another excellent choice.[1] However, ethanol is more volatile than DMSO, which can lead to an increase in the stock solution's concentration over time due to evaporation.[3]

Q3: What is the maximum concentration of DMSO or ethanol I should use in my cell-based assay?

This is a critical consideration for maintaining experimental integrity. While solvents are necessary, they can induce cellular stress, alter gene expression, or interfere with assay readouts.[5][6]

  • General Guideline: The final concentration of the organic solvent in the cell culture medium should be kept as low as possible, ideally ≤0.5% (v/v) .[7]

  • Cytotoxicity Warning: Many cell lines show cytotoxic effects from DMSO at concentrations above 1-2%.[5][7] More importantly, even non-toxic concentrations (e.g., 0.25-0.5%) can cause unexpected stimulatory or inhibitory effects on cellular processes, confounding your results.[5][8] Therefore, a solvent-only vehicle control is absolutely mandatory.

Q4: My compound precipitates when I add my stock solution to the aqueous media. What should I do?

This common issue, often called "solvent shock," occurs when the compound rapidly leaves the organic solvent and cannot be solvated by the surrounding water molecules.[9]

  • Immediate Troubleshooting:

    • Reduce the Final Concentration: You may be exceeding the compound's solubility limit in the final medium.

    • Modify the Addition Technique: Pre-warm the assay medium to 37°C. Add the stock solution dropwise into the vortexing medium rather than all at once. This rapid dispersion can prevent localized high concentrations that trigger precipitation.[9]

    • Perform a Solubility Test: Systematically determine the maximum achievable concentration in your specific medium before proceeding with your main experiment (see Guide 1).

Q5: Are there alternatives to using strong organic co-solvents?

Yes. If co-solvents prove to be too toxic or if precipitation cannot be avoided, more advanced formulation strategies can be employed.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate octyl phenylacetate, increasing its apparent solubility.[10]

  • Cyclodextrins: Molecules like β-cyclodextrin and its derivatives (e.g., HP-β-CD) have a hydrophobic core that can form an "inclusion complex" with the compound, effectively making it water-soluble.[11][12] These are often less disruptive to cells than organic solvents or detergents.[5][6]

Section 2: In-Depth Troubleshooting Guides
Guide 1: Protocol for Initial Solubility Assessment

Causality: Before committing to a large-scale experiment, it is crucial to empirically determine the solubility limit of octyl phenylacetate in your specific assay medium. This self-validating step saves time and resources by identifying a workable concentration range and the most suitable solubilization method upfront.

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock: Prepare a 100 mM stock solution of octyl phenylacetate in 100% DMSO.

  • Set Up Test Vials: Aliquot 1 mL of your final assay medium (e.g., DMEM + 10% FBS) into several clear microcentrifuge tubes.

  • Create a Dilution Series: Add increasing volumes of the DMSO stock to the media to achieve a range of final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Ensure the final DMSO concentration remains constant and below 0.5% if possible.

  • Incubate and Observe: Incubate the tubes under your experimental conditions (e.g., 37°C for 2 hours).

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background for any signs of cloudiness, haziness, or visible precipitate. A laser pointer can be used to detect the Tyndall effect, which indicates the presence of suspended particles.

  • Determine Maximum Solubility: The highest concentration that remains perfectly clear is your working maximum soluble concentration for this specific formulation.

Data Presentation: Solubility Screening Results

Solvent SystemMax. Concentration (µM)Observations
100% Assay Buffer< 1Immediate phase separation
Assay Buffer + 0.5% DMSORecord Highest Clear Conc.e.g., Clear at 50 µM, hazy at 100 µM
Assay Buffer + 0.1% Tween® 80Record Highest Clear Conc.Fill in observations
Assay Buffer + 5 mM HP-β-CDRecord Highest Clear Conc.Fill in observations
Guide 2: Co-Solvent Based Solubilization Strategy & Workflow

Causality: This is the most straightforward method. The strategy is to use a minimal amount of a powerful organic solvent to create a concentrated stock, which can then be diluted to a working concentration where both the compound and the solvent are well-tolerated by the in vitro system.

Experimental Workflow: Co-Solvent Method

start Start: Weigh Octyl Phenylacetate stock Prepare 100 mM Stock in 100% DMSO start->stock aliquot Aliquot & Store Stock at -80°C stock->aliquot dilute Dilute Stock into Warm Medium while Vortexing aliquot->dilute warm Warm Assay Medium to 37°C warm->dilute incubate Incubate & Visually Inspect for Precipitation dilute->incubate precip Precipitation? incubate->precip proceed Proceed with Assay (Include Vehicle Control) precip->proceed No troubleshoot Go to Advanced Solubilization (Guide 3) precip->troubleshoot Yes

Caption: Workflow for preparing octyl phenylacetate using a co-solvent.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh the required amount of octyl phenylacetate and dissolve it in 100% DMSO to make a concentrated stock (e.g., 10-100 mM). Ensure complete dissolution by vortexing.[13]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Pre-warm your cell culture medium or buffer to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock solution drop-by-drop to achieve the final desired concentration. This rapid mixing is key to preventing precipitation.[9]

  • Vehicle Control: This step is non-negotiable for data integrity. Prepare a "vehicle control" by adding the same volume of DMSO (without the compound) to an equal volume of medium. This control is essential to ensure that any observed biological effects are due to the compound and not the solvent.[5][8]

  • Final Check: Before adding the solution to your cells, visually inspect it one last time for any signs of precipitation.

Guide 3: Advanced Solubilization Decision Framework

Causality: When the required concentration of octyl phenylacetate exceeds its solubility limit with co-solvents, or when the necessary solvent concentration is toxic to the cells, advanced formulation techniques are required. Surfactants and cyclodextrins work by creating nano-scale structures that shield the lipophilic compound from the aqueous environment.

Decision Framework: Selecting an Advanced Strategy

cluster_0 Option A: Surfactant-Assisted Solubilization cluster_1 Option B: Cyclodextrin Inclusion Complex start Co-Solvent Method Fails (Precipitation or Toxicity) protocol_A Protocol: 1. Prepare stock in DMSO. 2. Prepare aqueous solution of non-ionic surfactant (e.g., 0.5% Tween® 80). 3. Add stock to surfactant solution while vortexing. start->protocol_A protocol_B Protocol: 1. Prepare aqueous solution of cyclodextrin (e.g., 10 mM HP-β-CD). 2. Add neat compound or concentrated stock to solution. 3. Stir/sonicate overnight to form complex. start->protocol_B surfactant Mechanism: Micelle Formation Pros: High loading capacity Cons: Potential for cell lysis validation Critical Validation Step: Run Cytotoxicity Assay (e.g., MTT) on Formulation Vehicle (Surfactant or CD alone) protocol_A->validation cyclo Mechanism: Inclusion Complex Pros: Generally low cytotoxicity Cons: Stoichiometry can be limiting protocol_B->validation

Sources

common impurities found in commercially available octyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for octyl phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development and related fields who utilize octyl phenylacetate in their experiments. Here, we address common issues related to impurities that can be found in commercial grades of this reagent, providing troubleshooting advice and practical solutions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial octyl phenylacetate?

A1: Commercially available octyl phenylacetate is typically synthesized via Fischer esterification of phenylacetic acid and n-octanol.[1] Consequently, the most prevalent impurities originate from the starting materials and the reaction process itself. You should be aware of:

  • Unreacted Starting Materials: Residual n-octanol and phenylacetic acid are the most common impurities due to incomplete reaction or inefficient purification.

  • Catalyst Residues: If an acid catalyst like sulfuric acid or p-toluenesulfonic acid was used, trace amounts might remain.

  • Solvent Residues: Solvents used during the synthesis or workup (e.g., toluene, hexane) may be present.

  • Isomeric Impurities: The starting n-octanol may contain other C8 alcohol isomers (e.g., 2-ethylhexanol), leading to the presence of corresponding isomeric octyl phenylacetate esters.

  • Oxidation/Degradation Products: Prolonged storage, especially with exposure to air and light, can lead to minor degradation, potentially forming peroxides or other oxidized species.

Q2: How can these impurities affect my experiment?

A2: Even small amounts of impurities can have significant consequences:

  • Altered Reaction Kinetics: Residual acid or basic impurities can unintentionally catalyze or inhibit your reaction, leading to variable reaction rates or yields.

  • Side Product Formation: Unreacted starting materials can participate in side reactions. For example, residual n-octanol could react with other electrophiles in your system, while phenylacetic acid could engage in acid-base reactions, affecting pH-sensitive processes.

  • Analytical Interference: Impurities can co-elute with your product or other components in chromatographic analyses (GC, HPLC), leading to inaccurate quantification and misinterpretation of results.

  • Biological Assay Interference: In biological or drug development applications, impurities may exhibit their own biological activity or toxicity, confounding screening results.

Q3: What is a quick way to check the purity of a new bottle of octyl phenylacetate?

A3: Before using a new lot in a critical experiment, a quick analytical check is prudent. Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for this purpose.

A simple workflow involves diluting a small sample of the octyl phenylacetate in a high-purity solvent (e.g., dichloromethane or ethyl acetate) and injecting it into the GC-MS. The resulting total ion chromatogram (TIC) should show one major peak corresponding to octyl phenylacetate. Any other significant peaks should be investigated by examining their mass spectra and comparing them to library data to identify potential impurities like residual starting materials. Modern analytical software can greatly assist in this identification process.[2]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter and links them to potential impurities in your octyl phenylacetate reagent.

Scenario 1: My reaction yield is inconsistent across different batches of octyl phenylacetate.
  • Question: I am performing a reaction where octyl phenylacetate is a key reagent. With a new batch, my yield dropped by 30%. What could be the cause?

  • Answer & Troubleshooting Protocol: Yield inconsistency is often linked to a lower-than-specified purity of the key reagent or the presence of inhibitors. The most likely culprits are excess unreacted starting materials, which alter the stoichiometry of your reaction, or residual water from an incomplete workup.

    Step-by-Step Troubleshooting Protocol:

    • Quantify the Purity (qNMR): Use Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. By adding a known amount of an internal standard (e.g., dimethyl sulfone) to a precisely weighed sample of your octyl phenylacetate, you can accurately determine the absolute purity of the ester and quantify major impurities.

    • Analyze by GC-FID: Gas Chromatography with a Flame Ionization Detector (GC-FID) is excellent for quantifying volatile impurities. Compare the peak area percentages of the old batch versus the new, problematic batch. Pay close attention to peaks corresponding to n-octanol and phenylacetic acid.

    • Check for Water Content: Perform a Karl Fischer titration to determine the water content. Esters can undergo slow hydrolysis, and excess water can interfere with many moisture-sensitive reactions.[3]

    • Purification Step: If significant acidic impurities like phenylacetic acid are detected, you can perform a simple purification. Dissolve the ester in a nonpolar organic solvent (e.g., diethyl ether), wash it carefully with a saturated sodium bicarbonate solution to remove the acid, then wash with brine.[3] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Scenario 2: I am observing unexpected peaks in my analytical chromatogram (GC/HPLC).
  • Question: During the analysis of my experiment, I see several small, unidentified peaks near my product. I suspect they are coming from my octyl phenylacetate. How can I confirm this and identify them?

  • Answer & Troubleshooting Protocol: This is a classic case of impurity interference. The best approach is to run a blank, identify the contaminants, and then take steps to remove them.

    G A Inject 'Blank' Sample (Octyl Phenylacetate + Solvent) B Acquire GC-MS Data A->B C Compare Chromatogram to Experimental Sample B->C D Do Unexpected Peaks Match? C->D E_Yes Yes D->E_Yes   F_No No (Impurity is from another source) D->F_No   G Analyze Mass Spectra of Matching Impurity Peaks E_Yes->G H Search NIST/Wiley Libraries G->H I Identify Impurities (e.g., Phthalates, Solvents, Octanol, Phenylacetic Acid) H->I J Implement Purification Protocol (e.g., Distillation, Chromatography) I->J

    Caption: Workflow for identifying interfering impurities.

    One common source of such contaminants, especially in trace analysis, is phthalate esters . These are ubiquitous plasticizers that can leach from plastic labware, bottle caps, or tubing into organic reagents.[4] GC-MS is highly effective for identifying phthalates like dibutyl phthalate (DBP) or bis(2-ethylhexyl) phthalate (DEHP), as they have characteristic mass spectra.

Summary of Potential Impurities and Their Characteristics
Impurity NameTypical OriginMolar Mass ( g/mol )Common Analytical Signature (GC-MS)Potential Impact
n-Octanol Unreacted starting material130.23Broad -OH stretch in IR; Characteristic m/z fragments (e.g., loss of water)Nucleophilic interference; alters stoichiometry
Phenylacetic Acid Unreacted starting material136.15Very broad -OH in IR; m/z 91 (tropylium ion) is prominentAcidic interference; pH changes; side reactions
Benzyl Cyanide Impurity from phenylacetic acid synthesis[3]117.15Presence of nitrogen; characteristic nitrile stretch in IR (~2250 cm⁻¹)Can be toxic to catalysts or biological systems
Phthalate Esters Leaching from plastic containers/equipment[5]Variable (e.g., DBP is 278.34)Characteristic m/z 149 fragmentEndocrine-disrupting activity; analytical interference
Residual Solvents Purification/synthesis processVariable (e.g., Toluene is 92.14)Sharp, early-eluting peaks in GCCan alter reaction medium polarity; may have own reactivity

References

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

  • Organic Syntheses. Ethyl phenylacetate. [Link]

  • FooDB. Showing Compound Octyl phenylacetate (FDB016841). [Link]

  • Adams, K., et al. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program. [Link]

  • Google Patents. Process for preparing phenylacetic acid.
  • Agilent. Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. [Link]

  • Google Patents. Synthesis of octyl esters and alcohols.
  • ResearchGate. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]

Sources

Technical Support Center: Strategies to Prevent Hydrolysis of Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the hydrolytic instability of octyl phenylacetate in aqueous solutions. Our goal is to equip you with the scientific principles and practical strategies needed to ensure the stability and integrity of your formulations.

Troubleshooting Guide: Rapid Degradation Observed

This section addresses specific issues you may encounter during your experiments, providing a logical workflow to diagnose and resolve the instability of octyl phenylacetate.

Issue 1: My octyl phenylacetate concentration is decreasing rapidly in an aqueous buffer. Where do I start?

A rapid loss of your active compound is a critical issue. The primary suspect is hydrolysis, the chemical breakdown of the ester bond by water. The rate of this reaction is highly sensitive to environmental factors.

Causality: Ester hydrolysis is catalyzed by both acid (H⁺) and base (OH⁻). The reaction rate is typically lowest in a slightly acidic to neutral pH range and increases dramatically under strongly acidic or alkaline conditions.

Here is a systematic approach to troubleshoot this problem:

G start Start: Rapid Degradation Observed check_ph Step 1: Measure & Verify pH of the Aqueous Solution start->check_ph is_ph_optimal Is pH in the optimal range (typically pH 4-6 for esters)? check_ph->is_ph_optimal adjust_ph Step 2: Adjust pH with a Suitable Buffer System is_ph_optimal->adjust_ph No check_temp Step 3: Assess & Control Temperature is_ph_optimal->check_temp Yes adjust_ph->check_ph is_temp_controlled Is temperature minimized and controlled? check_temp->is_temp_controlled reduce_temp Lower temperature to reduce reaction kinetics (e.g., store at 2-8°C) is_temp_controlled->reduce_temp No consider_formulation Step 4: Advanced Formulation Strategies is_temp_controlled->consider_formulation Yes reduce_temp->check_temp options Explore Options: - Add Co-solvents - Use Micellar Encapsulation - Lyophilize the Formulation consider_formulation->options end_state Stability Improved options->end_state

Step-by-Step Protocol: Diagnosing and Mitigating Hydrolysis

  • pH Verification and Control:

    • Action: Calibrate a pH meter and accurately measure the pH of your aqueous solution.

    • Rationale: The concentration of hydrogen (H⁺) and hydroxide (OH⁻) ions are primary catalysts for hydrolysis.[1] The stability of esters is profoundly dependent on pH, often exhibiting a U-shaped curve where the minimum rate of hydrolysis occurs in the mid-pH range.[2] For many simple esters, this is between pH 4 and 6.

    • Solution: If the pH is outside this range, especially above 7, the rate of base-catalyzed hydrolysis can be significant.[3] Adjust the pH using a suitable buffer system.

  • Buffer System Selection:

    • Action: Choose a buffer system that can maintain the pH in the desired stability range.

    • Rationale: An appropriate buffer resists pH changes that might occur from the formation of phenylacetic acid (an acidic degradation product) or interaction with container surfaces.

    • Data Table: Common Buffer Systems

      Buffer System pKa Effective pH Range
      Acetate 4.76 3.8 – 5.8
      Citrate 3.13, 4.76, 6.40 2.1 – 7.4
      Phosphate 2.15, 7.20, 12.35 6.2 – 8.2

      | MES | 6.15 | 5.5 – 6.7 |

  • Temperature Management:

    • Action: Evaluate the storage and experimental temperature. If possible, conduct experiments at a controlled, lower temperature (e.g., refrigerated at 2-8°C).

    • Rationale: Chemical reaction rates, including hydrolysis, are temperature-dependent, often following the Arrhenius equation.[4][5] Lowering the temperature decreases the kinetic energy of the molecules, thus reducing the frequency and energy of collisions that lead to a reaction.[6]

  • Advanced Formulation Strategies:

    • If pH and temperature adjustments are insufficient or not feasible, consider altering the formulation to protect the ester.

    • Reduce Water Activity: Introduce co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG). These reduce the concentration of "free" water available to participate in the hydrolysis reaction.[7]

    • Encapsulation: Formulate octyl phenylacetate within micelles or liposomes. These structures can sequester the hydrophobic ester away from the bulk aqueous phase, creating a protective microenvironment.[8] Polyglycerol esters, for instance, can form lamellar structures that stabilize emulsions and protect sensitive compounds.[9]

    • Lyophilization (Freeze-Drying): For long-term storage, removing water by lyophilizing the formulation is a highly effective strategy to prevent hydrolysis.[8] The product can then be reconstituted immediately before use.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemistry and analysis of octyl phenylacetate hydrolysis.

Q1: What is the chemical mechanism of octyl phenylacetate hydrolysis?

Octyl phenylacetate is an ester formed from octanol and phenylacetic acid.[10] Its hydrolysis involves the cleavage of the ester bond (acyl-oxygen bond) by a water molecule. This reaction is catalyzed by both acids and bases.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the dominant mechanism in neutral to alkaline solutions (pH > 7). The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is typically an irreversible and second-order reaction.[4][11]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 4), the carbonyl oxygen is protonated, which makes the carbonyl carbon much more electrophilic and susceptible to attack by the weaker nucleophile, water. This reaction is reversible.

G cluster_base Base-Catalyzed Hydrolysis (pH > 7) cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) Ester_B Octyl Phenylacetate TS_B Tetrahedral Intermediate Products_B Octanol + Phenylacetate Anion OH OH⁻ Ester_A Octyl Phenylacetate Protonated_Ester Protonated Ester TS_A Tetrahedral Intermediate Products_A Octanol + Phenylacetic Acid H_plus H⁺ H2O H₂O

Q2: How can I analytically monitor the hydrolysis of octyl phenylacetate?

A stability-indicating analytical method is crucial to accurately quantify the degradation. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Expertise: A successful HPLC method must be able to separate the parent compound (octyl phenylacetate) from its potential degradation products (octanol and phenylacetic acid) and any other impurities.[12]

Protocol Outline: Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase C18 column is a common starting point for separating compounds of moderate polarity like octyl phenylacetate.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol) is typically required.[13]

  • Detection: Octyl phenylacetate and phenylacetic acid contain a phenyl group, making them suitable for UV detection (typically around 254 nm or 220 nm). Octanol lacks a strong chromophore, so it may be difficult to detect with UV. If quantifying all species is necessary, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) could be employed.[14]

  • Sample Preparation: Dilute the samples in a solvent that is compatible with the mobile phase and will not cause precipitation (e.g., a mixture of water and acetonitrile).

  • Forced Degradation Study: To validate that the method is "stability-indicating," you must perform a forced degradation study. This involves intentionally exposing the octyl phenylacetate to harsh conditions (acid, base, heat, light, oxidation) to generate degradation products and prove the method can separate them from the intact drug.

Q3: Are there any specific excipients I should avoid in my formulation?

Yes, excipient compatibility is a critical consideration.

  • Avoid Highly Acidic or Basic Excipients: Any excipient that significantly alters the pH of the microenvironment around the drug can accelerate hydrolysis.

  • Control Water Content: Be aware of the water content in hygroscopic (water-absorbing) excipients.[7] Even in a seemingly "solid" dosage form, this bound water can facilitate hydrolysis over time.[6]

  • Screen for Catalytic Impurities: Trace amounts of metal ions can sometimes act as catalysts. If this is suspected, incorporating a chelating agent like EDTA might be beneficial.[15]

By understanding the chemical vulnerabilities of octyl phenylacetate and systematically applying these troubleshooting and formulation principles, you can significantly enhance the stability and reliability of your experiments and products.

References

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. PubMed Central. Available at: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Hopax Fine Chemicals. Available at: [Link]

  • Hydrolysis in Pharmaceutical Formulations. Taylor & Francis Online. Available at: [Link]

  • Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). ResearchGate. Available at: [Link]

  • Does anyone know how to stabilize ester in a aqueous soluton? ResearchGate. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Ester distribution on HPLC. Chromatography Forum. Available at: [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). Available at: [Link]

  • KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. ResearchGate. Available at: [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

  • Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities. MDPI. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. United States Environmental Protection Agency. Available at: [Link]

  • Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. PubMed. Available at: [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

  • Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Sci-Hub. Available at: [Link]

  • Strategies for Stabilization of Enzymes in Organic Solvents. ACS Publications. Available at: [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Available at: [Link]

  • Method Development & Forced Degradation. J-Star Research. Available at: [Link]

  • Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? Pearson. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Crystallization of Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of octyl phenylacetate. This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are encountering challenges in obtaining crystalline octyl phenylacetate. As an ester that typically presents as a viscous liquid at ambient temperatures, its crystallization requires a nuanced understanding of phase transitions and solubility principles.[1][2] This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to address the specific issues you may face during your experiments.

Core Troubleshooting Guide

This section addresses the most common and critical problems encountered during the crystallization of octyl phenylacetate.

Q1: My octyl phenylacetate is "oiling out" instead of forming crystals. Why is this happening and what should I do?

A1: Understanding and Resolving "Oiling Out"

The Causality (Why it Happens):

"Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[3] This occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound.[4] For octyl phenylacetate, which is a liquid at room temperature, this is a particularly common challenge. The primary causes are:

  • Low Melting Point: The intrinsic melting point of the compound is below the temperature at which crystallization is attempted.

  • High Impurity Levels: Impurities can significantly depress the melting point of the desired compound, increasing the likelihood of it separating as a liquid.[4] These impurities often dissolve preferentially in the oily droplets, meaning that if the oil later solidifies, it will be highly impure.[5]

  • Rapid Cooling: Cooling the solution too quickly can generate a high degree of supersaturation at a temperature where the compound is still thermodynamically favored to be a liquid.[5]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved in a supersaturated state even at low temperatures, or its boiling point may be too high relative to the compound's melting point.

The Solution (What to Do):

Addressing oiling out requires systematically modifying your crystallization conditions to favor solid-phase nucleation. Follow these steps in order:

  • Reduce Supersaturation & Re-cool Slowly: If oiling out occurs upon cooling, gently reheat the mixture until the oil dissolves back into the solution. Add a small additional amount (5-10% volume) of the primary ("good") solvent to slightly decrease the saturation level.[4] Then, allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or folded paper towels can promote gradual cooling and allow more time for orderly crystal nucleation.[6]

  • Induce Crystallization Strategically: Try to induce crystal formation at a temperature higher than where oiling out typically occurs. This can be achieved by scratching the inner surface of the flask with a glass rod or, ideally, by adding a seed crystal of pure octyl phenylacetate.[5][7] This provides a template for crystal growth to begin before the conditions for oiling out are met.

  • Optimize Your Solvent System: If the above steps fail, the solvent system is likely the root cause. A different solvent or a mixed-solvent system is necessary. For oily compounds, a mixed-solvent system is often the most effective approach.[8]

This protocol will help you identify a suitable solvent or solvent pair for crystallizing octyl phenylacetate.

Objective: To find a solvent system where octyl phenylacetate is soluble when hot but has low solubility when cold, minimizing the risk of oiling out.

Materials:

  • Crude octyl phenylacetate

  • A selection of solvents (see Table 2 for suggestions)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude octyl phenylacetate oil into several different test tubes.

  • Single Solvent Screening:

    • To each tube, add a potential solvent dropwise at room temperature, mixing after each addition. A good solvent will dissolve the oil completely in a small volume (e.g., < 0.5 mL). A potential crystallization solvent will show poor solubility.

    • Take the tubes where the oil was poorly soluble and heat them gently. If the oil dissolves upon heating, this is a promising candidate for single-solvent crystallization.

    • Allow the promising tubes to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. If an oil forms, this solvent is not suitable alone.

  • Mixed Solvent System Screening:

    • Identify a "good" solvent (dissolves the oil easily at room temperature) and a "bad" or "anti-solvent" (the oil is insoluble). These two solvents must be miscible.

    • Dissolve a sample of your oil in a minimal amount of the "good" solvent.

    • Slowly add the "bad" solvent dropwise with constant swirling until the solution just begins to turn persistently cloudy (turbid). This is the saturation point.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. This method often successfully yields crystals from oils.[9]

G start Crystallization Attempted check_oil Did the compound 'oil out'? start->check_oil no_oil No, solution is clear or crystalline. check_oil->no_oil No oil_out Yes, an oil/emulsion formed. check_oil->oil_out Yes step1 1. Re-heat to dissolve oil. 2. Add 5-10% more 'good' solvent. 3. Cool very slowly. oil_out->step1 check_step1 Did crystals form? step1->check_step1 success Success! Crystalline product obtained. check_step1->success Yes step2 1. Re-dissolve. 2. Cool to just above oiling temp. 3. Induce nucleation (scratch/seed). check_step1->step2 No check_step2 Did crystals form? step2->check_step2 check_step2->success Yes step3 Solvent system is likely unsuitable. Perform solvent screening protocol to find a new system (e.g., mixed solvents). check_step2->step3 No

Q2: I've managed to get a solid, but it looks amorphous or glassy, not crystalline. How can I improve crystal quality?

A2: From Amorphous Solid to High-Quality Crystals

The Causality (Why it Happens):

An amorphous solid lacks the long-range molecular order of a crystal lattice.[10] Such solids often form when an oiled-out liquid solidifies too rapidly, essentially freezing the disordered liquid state.[4] This process traps impurities and results in a material that may have poor handling characteristics and different physical properties (e.g., solubility, stability) compared to the crystalline form.[11]

The Solution (What to Do):

Transforming an amorphous solid into a crystalline one involves providing the molecules with the necessary energy and time to rearrange into a thermodynamically more stable crystal lattice.

  • Slurry Conversion: This is a highly effective technique. A slurry is a mixture of a solid and a liquid in which the solid is only sparingly soluble. By stirring the amorphous solid in a carefully chosen solvent for an extended period (hours to days), you create a dynamic equilibrium. Small amounts of the amorphous solid dissolve and then re-precipitate as the more stable, less soluble crystalline form.[12] This process, governed by Ostwald's rule of stages, gradually converts the entire batch to the crystalline state.

  • Re-crystallization with Extreme Care: Dissolve the amorphous solid in a suitable solvent system (identified via screening) and repeat the crystallization. This time, focus on achieving the slowest possible cooling rate. You can place the flask in a large, insulated container (like a Dewar flask or a beaker filled with vermiculite) to slow heat loss. Ensure the solution is not disturbed during the cooling phase to allow for the growth of large, well-defined crystals.[13]

Objective: To convert an amorphous solid of octyl phenylacetate into its more stable crystalline form.

Procedure:

  • Solvent Selection: Choose a solvent or solvent mixture in which the amorphous solid is very slightly soluble at the desired temperature (e.g., room temperature). The solid should not fully dissolve.

  • Slurry Creation: Place the amorphous solid in a flask equipped with a magnetic stir bar. Add enough of the selected solvent to create a mobile, stirrable slurry.

  • Aging: Seal the flask to prevent solvent evaporation and stir the slurry at a constant temperature (e.g., 25 °C).

  • Monitoring: Periodically (e.g., every few hours), take a small sample of the solid, filter it, and dry it. Analyze the solid using techniques like microscopy (to visually check for crystalline morphology), Differential Scanning Calorimetry (DSC), or Powder X-ray Diffraction (PXRD) to monitor the conversion to the crystalline form.

  • Completion: Continue stirring until the analysis confirms the conversion is complete. The time required can vary significantly.

  • Isolation: Once converted, isolate the crystalline product by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q3: No crystals are forming at all, even after cooling. The solution remains clear. What's the issue?

A3: Inducing Crystallization in a Stubborn Solution

The Causality (Why it Happens):

A clear solution after cooling indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur.[14] This is almost always due to using too much solvent. While you have successfully dissolved the compound, its concentration is too low for it to "crash out" as a solid upon cooling.

The Solution (What to Do):

The goal is to increase the solute concentration to create a supersaturated state, which is the driving force for crystallization.[15]

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 25-50% of the volume).[14] This will increase the concentration. Once reduced, allow the solution to cool again slowly.

  • Intensify Nucleation Efforts: If the solution is supersaturated but still reluctant to crystallize (a metastable state), you must actively induce nucleation.

    • Scratching: Vigorously scratch the inside surface of the flask below the solvent level with a glass rod. The micro-scratches on the glass provide high-energy sites that can initiate crystal formation.[7]

    • Seed Crystals: This is the most reliable method. Add one or two tiny crystals of pure octyl phenylacetate. The seed provides a perfect template for other molecules to attach to, bypassing the difficult initial nucleation step.[7][12]

    • In-Situ Seeding: Dip a clean glass rod into the solution, remove it, and let the solvent evaporate in the air, which should leave a thin film of amorphous or microcrystalline solid on the rod. Re-inserting this rod into the solution can dislodge these small particles, which then act as seeds.[7]

  • Drastic Cooling: If the above methods fail, try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath, around -78 °C), provided your solvent's freezing point is low enough.[16] This can sometimes force nucleation, although it may lead to a fine powder or lower-quality crystals.

  • Restart: As a last resort, evaporate all the solvent using a rotary evaporator to recover your compound. Then, begin the crystallization process again with a new, more appropriate solvent system.[14]

// Draw the curve edge [style=solid, color="#4285F4", penwidth=2, constraint=false]; a -> c [label="Solubility Limit", fontcolor="#4285F4"];

// Labels node [shape=none, fontcolor="#202124"]; xlabel [label="Temperature", pos="c.s, -1.5!"]; ylabel [label="Concentration", pos="a.n, 1.5!"];

// Points node [shape=circle, style=filled, label="", fixedsize=true, width=0.1]; p1 [pos="b.e, 0.5!", fillcolor="#34A853", label="Undersaturated Zone\n(Clear Solution)"]; p2 [pos="c.e, 0.5!", fillcolor="#EA4335", label="Supersaturated Zone\n(Crystallization Occurs)"]; p3 [pos="a.e, 2.5!", fillcolor="#FBBC05", label="Metastable Zone\n(Needs Induction)"];

// Invisible edges for positioning edge [style=invis]; a -> xlabel [style=invis]; a -> ylabel [style=invis]; } } Caption: Relationship between temperature, concentration, and saturation states.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of octyl phenylacetate I should know? A: Understanding these properties is crucial for designing a successful crystallization experiment.

Table 1: Physical Properties of Octyl Phenylacetate

Property Value Source(s)
Appearance Colorless to pale yellow viscous liquid [1][2]
Molecular Formula C₁₆H₂₄O₂ [17]
Molecular Weight 248.36 g/mol [17]
Boiling Point 315-318 °C @ 760 mmHg [2]
Water Solubility Very low (insoluble) [17]
Organic Solubility Soluble in alcohols and oils [2][17]

| logP (o/w) | ~5.5 (indicates high lipophilicity) |[2][18] |

Q: How do I choose a good starting solvent or solvent system? A: The "like dissolves like" principle is a good starting point. Since octyl phenylacetate is a large ester, other esters or moderately polar solvents are good candidates. For oily compounds, a binary mixture of a "good" solvent and a miscible "anti-solvent" is often ideal.

Table 2: Suggested Solvents for Screening

Solvent Class Examples Rationale
Alcohols Ethanol, Methanol, Isopropanol Good solvents when hot, but solubility drops significantly when cold. Can be paired with water as an anti-solvent.
Esters Ethyl Acetate Similar functional group, may provide ideal solubility characteristics.[9] Often paired with hexanes.
Ketones Acetone Good solvent; can be paired with water or hexanes.
Hydrocarbons n-Heptane, Hexanes Likely to be good anti-solvents due to the polarity of the ester group.

| Chlorinated | Dichloromethane (DCM) | Good solvent; can be paired with hexanes. Use with caution in a fume hood. |

Q: What is the role of a seed crystal and how do I use it? A: A seed crystal is a pre-existing, high-quality crystal of your pure compound. Its role is to bypass the kinetic barrier of primary nucleation.[15] Molecules in solution find it much easier to dock onto the existing crystal lattice of the seed than to form a new nucleus from scratch. To use one, simply drop a single, tiny crystal into a supersaturated (but not yet crystallizing) solution.

Q: Can stirring affect my crystallization? A: Yes, significantly. Gentle, slow stirring can promote uniform temperature and concentration, leading to more consistent crystal growth.[12] However, aggressive or rapid stirring can be detrimental. It can lead to "secondary nucleation," where collisions between existing crystals or with the stirrer break off tiny fragments that grow into new, smaller crystals, resulting in a wide particle size distribution. For growing large, high-quality crystals, it is often best to avoid stirring once the solution is set to cool.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Indigo Fragrance. (n.d.). Crystallization Issues. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2021, September 24). Crystallization, Small Scale [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015, April 15). How to recrystallize an oily compound? [Forum post]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl phenyl acetate. Retrieved from [Link]

  • FooDB. (2015, July 20). Showing Compound Octyl phenylacetate (FDB016841). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • MDPI. (n.d.). On Structure and Properties of Amorphous Materials. Retrieved from [Link]

  • American Chemical Society Publications. (2010, November 1). The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. PMC. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Long-Term Storage and Shelf-Life of Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for octyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize octyl phenylacetate in their experiments and formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the integrity and stability of your compound over its entire shelf-life. Our approach is grounded in scientific principles to explain the causality behind experimental choices, providing you with authoritative and trustworthy information.

Understanding the Stability of Octyl Phenylacetate

Octyl phenylacetate is an ester formed from octanol and phenylacetic acid, presenting as a colorless to pale yellow liquid with a characteristic fruity, floral odor.[1] While it exhibits good stability under normal conditions, its long-term storage and shelf-life can be compromised by several factors, primarily hydrolysis, oxidation, and photodegradation.[1][2] Understanding these degradation pathways is crucial for implementing effective storage and handling strategies.

Troubleshooting Guide for Octyl Phenylacetate Stability Issues

Unexpected degradation of octyl phenylacetate can lead to inconsistent experimental results and compromised product quality. The following table outlines common problems, their probable causes, and actionable solutions.

Problem Observed Potential Root Cause(s) Recommended Solution(s) & Rationale
Change in Odor Profile (e.g., vinegary or sharp notes) Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, forming phenylacetic acid (vinegar-like odor) and octanol.[3]Control Moisture and pH: Store in a tightly sealed, dry container. Use of desiccants is recommended. Ensure the storage environment and any solvents used are neutral and anhydrous. For formulations, consider the use of buffered systems.
Yellowing or Discoloration of the Liquid Oxidation: The phenylacetate moiety can be susceptible to oxidation, leading to the formation of colored impurities. This can be accelerated by exposure to air (oxygen), heat, and certain metal ions.Inert Atmosphere & Antioxidant Use: Store under an inert atmosphere (e.g., nitrogen or argon).[4] Use amber glass vials to minimize light exposure which can catalyze oxidation. For formulated products, consider the addition of antioxidants like BHT or tocopherol.
Appearance of Particulate Matter or Cloudiness Polymerization/Side Reactions: Incompatible storage materials or extreme temperatures can induce side reactions. Hydrolysis Products: Phenylacetic acid has limited solubility and may precipitate out.Use Inert Containers: Store in high-density polyethylene (HDPE) or glass containers. Avoid reactive plastics or metals. Temperature Control: Store at the recommended temperature of 15°C to 25°C (59°F to 77°F).[4]
Inconsistent Purity Results in HPLC/GC-MS Analysis Sample Degradation During Analysis: Thermal degradation in the GC inlet or on-column degradation in HPLC can occur. Matrix Effects: Other components in a formulation can interfere with the analysis, causing ion suppression or enhancement in MS detection.[5][6]Optimize Analytical Method: For GC-MS, use a lower inlet temperature if possible. For HPLC, ensure the mobile phase is compatible and the column is not degrading the sample. Proper Sample Preparation: Implement a sample clean-up procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.[5][6]
Peak Tailing or Broadening in HPLC Analysis Secondary Interactions: The hydrophobic nature of octyl phenylacetate can lead to interactions with residual silanols on silica-based HPLC columns. Column Overload: Injecting too concentrated a sample can lead to poor peak shape.Optimize HPLC Conditions: Use a highly deactivated (end-capped) C18 column. Operate at a lower pH to suppress silanol ionization.[7] Adjust Sample Concentration: Inject a smaller volume or dilute the sample.[7]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for neat octyl phenylacetate to ensure a multi-year shelf-life?

A1: To maximize the shelf-life of neat octyl phenylacetate, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 15°C and 25°C (59°F to 77°F).[4] The container should be made of an inert material, such as amber glass or high-density polyethylene (HDPE), to prevent reactions with the container material. The container should be tightly sealed to prevent the ingress of moisture and oxygen. For ultimate long-term stability, flushing the headspace of the container with an inert gas like nitrogen or argon before sealing is highly recommended to minimize oxidative degradation.[4]

Q2: I have to store octyl phenylacetate in a solution. What solvent system is best to minimize degradation?

A2: The choice of solvent is critical. A non-polar, aprotic, and dry solvent is ideal. Solvents like hexane, heptane, or anhydrous ethanol are suitable choices. It is crucial to avoid aqueous solutions, especially those with an acidic or basic pH, as these conditions significantly accelerate hydrolysis of the ester bond.[3][8] If an aqueous system is unavoidable, it should be buffered to a neutral pH and stored at refrigerated temperatures (2-8°C) to slow down the hydrolysis rate.

Q3: Can I refrigerate or freeze octyl phenylacetate for long-term storage?

A3: While refrigeration (2-8°C) can slow down the rates of degradation reactions, it is generally not necessary if the compound is stored under the recommended cool and dry conditions. Freezing is generally not recommended as it can cause the compound to solidify and potentially undergo phase separation if it is part of a formulation. Repeated freeze-thaw cycles can also introduce moisture into the sample.

Degradation Pathways

Q4: What are the primary chemical degradation pathways for octyl phenylacetate?

A4: The three primary degradation pathways for octyl phenylacetate are:

  • Hydrolysis: This is the most common degradation pathway for esters. In the presence of water, the ester bond is cleaved to form phenylacetic acid and octanol. This reaction is catalyzed by both acid and base.[3]

  • Oxidation: The aromatic ring and the benzylic position of the phenylacetate moiety are susceptible to oxidation, especially when exposed to oxygen, heat, and light. This can lead to the formation of various degradation products and discoloration.

  • Photodegradation: Exposure to UV light can provide the energy to induce degradation. For aromatic esters, this can involve isomerization (e.g., E/Z isomerization in similar compounds like octyl methoxycinnamate) or the formation of other photoproducts.[9][10]

Diagram of Octyl Phenylacetate Degradation Pathways

Primary Degradation Pathways of Octyl Phenylacetate OPA Octyl Phenylacetate Hydrolysis Hydrolysis (H₂O, Acid/Base) OPA->Hydrolysis Oxidation Oxidation (O₂, Heat, Light, Metal Ions) OPA->Oxidation Photodegradation Photodegradation (UV Light) OPA->Photodegradation PAA Phenylacetic Acid Hydrolysis->PAA Octanol Octanol Hydrolysis->Octanol Oxidized_Products Oxidized Degradants (e.g., aldehydes, ketones) Oxidation->Oxidized_Products Photo_Products Photodegradation Products (e.g., isomers, dimers) Photodegradation->Photo_Products

Caption: Major degradation routes for octyl phenylacetate.

Analytical & Stability Testing

Q5: How can I set up a forced degradation study to understand the stability of my octyl phenylacetate formulation?

A5: A forced degradation study intentionally stresses the sample to accelerate degradation, providing insights into potential degradation products and pathways.[11] A typical study would involve exposing your octyl phenylacetate formulation to the following conditions, with an unstressed sample as a control:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4-8 hours (base hydrolysis is typically faster than acid hydrolysis).[12]

  • Oxidation: 3-6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 60-80°C for 48-72 hours.

  • Photostability: Exposure to a light source according to ICH Q1B guidelines.

Samples should be analyzed at various time points using a stability-indicating analytical method, such as HPLC or GC-MS, to quantify the remaining octyl phenylacetate and identify any degradation products.[11][13]

Q6: What is a "stability-indicating method," and why is it important?

A6: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient (in this case, octyl phenylacetate) without interference from its degradation products, impurities, or other components in the sample matrix.[13][14] This is crucial for stability studies because it allows you to confidently determine the true extent of degradation and, therefore, the shelf-life of the product. A common approach is to use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, as it can separate the parent compound from its degradation products.[11][13]

Q7: My GC-MS analysis of a cosmetic product containing octyl phenylacetate shows a lower than expected concentration. What could be the issue?

A7: Besides actual degradation, several analytical issues could be the cause:

  • Matrix Effects: The complex matrix of cosmetic products (e.g., oils, emulsifiers, other fragrances) can interfere with the analysis, particularly with MS detection, leading to ion suppression and an underestimation of the concentration.[5][6] A matrix-matched calibration curve or a standard addition method can help to mitigate this.

  • Sample Preparation: Inefficient extraction of octyl phenylacetate from the cosmetic matrix will lead to lower measured concentrations. Ensure your sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) is validated for recovery.[5]

  • Thermal Degradation in the GC Inlet: Although octyl phenylacetate is relatively stable, high temperatures in the GC inlet could potentially cause some degradation, especially if the sample contains other reactive components. Try reducing the inlet temperature to see if the measured concentration increases.

Experimental Protocol: Accelerated Stability Study of Octyl Phenylacetate

This protocol outlines a general procedure for conducting an accelerated stability study on a solution of octyl phenylacetate.

1. Materials and Reagents:

  • Octyl phenylacetate (high purity standard)

  • Solvent (e.g., anhydrous ethanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Amber glass vials with PTFE-lined caps

  • Calibrated oven, photostability chamber, and water bath

  • Validated stability-indicating HPLC-UV or GC-MS method

2. Preparation of Samples:

  • Prepare a stock solution of octyl phenylacetate in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, aliquot the stock solution into separate amber glass vials.

  • Prepare a control sample by storing a vial of the stock solution at the recommended storage condition (e.g., 25°C/60% RH).

3. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a vial. Place in a water bath at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a vial. Keep at room temperature.

  • Oxidation: Add an equal volume of 3% H₂O₂ to a vial. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a vial in an oven at 60°C.

  • Photostability: Place a vial in a photostability chamber and expose it to light as per ICH Q1B guidelines. A control vial wrapped in aluminum foil should be placed alongside.

4. Sampling and Analysis:

  • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute the samples to an appropriate concentration for your analytical method.

  • Analyze the samples using your validated stability-indicating method to determine the concentration of octyl phenylacetate and identify any degradation products.

5. Data Analysis:

  • Calculate the percentage of octyl phenylacetate remaining at each time point for each stress condition compared to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation rate.

  • Characterize any significant degradation products.

Experimental Workflow for Forced Degradation Study

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in Ethanol) Aliquot Aliquot into Vials Prep_Stock->Aliquot Acid Acid Hydrolysis (0.1M HCl, 60°C) Aliquot->Acid Base Base Hydrolysis (0.1M NaOH, RT) Aliquot->Base Oxidation Oxidation (3% H₂O₂, RT) Aliquot->Oxidation Thermal Thermal (60°C) Aliquot->Thermal Photo Photostability (ICH Q1B) Aliquot->Photo Sampling Sample at Time Points (0, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC_GC Analyze via HPLC or GC-MS Neutralize->HPLC_GC Data Quantify Parent & Identify Degradants HPLC_GC->Data

Caption: Workflow for a forced degradation study.

References

  • ResearchGate. (2025). Alkaline Hydrolysis of an Aromatic Ester: Kinetic Studies Using Thermal Power Profiles. Available at: [Link]

  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Available at: [Link]

  • PMC. (n.d.). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Available at: [Link]

  • NIH. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Available at: [Link]

  • Integrated Liner Technologies. (2023). Fragrance Stability Testing. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Available at: [Link]

  • Accounts of Chemical Research. (n.d.). Kinetic studies in ester hydrolysis. Available at: [Link]

  • PMC. (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Available at: [Link]

  • ResearchGate. (2025). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Available at: [Link]

  • Journal of Food and Drug Analysis. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Available at: [Link]

  • ResearchGate. (2025). Stability of octyl methoxycinnamate and identification of its photo-degradation product. Available at: [Link]

  • Accounts of Chemical Research. (n.d.). Kinetics of ester hydrolysis in concentrated acid. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. (2025). Available at: [Link]

  • Impressions@MAHE. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. Available at: [Link]

  • Evaluating the Stability of Flavor and Fragrance Materials in Deodorant Sticks. (2014). Available at: [Link]

  • PubMed. (n.d.). GC-ITMS determination and degradation of captan during winemaking. Available at: [Link]

  • ResearchGate. (2025). GC-ITMS Determination and Degradation of Captan during Winemaking. Available at: [Link]

  • Eawag-BBD. (2011). Phenylacetate Degradation Pathway. Available at: [Link]

  • Chromatography Online. (2015). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • PubMed. (2019). Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate. Available at: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]

  • MDPI. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • ResearchGate. (2025). Volatility of Fragrance Chemicals: Patch Testing Implications. Available at: [Link]

  • Stability of octyl methoxycinnamate and identification of its photo-degradation product. (n.d.). Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Available at: [Link]

  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). Available at: [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • RSC Publishing. (n.d.). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Available at: [Link]

  • atamankimya.com. (n.d.). PHENYLACETIC ACID. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Available at: [Link]

  • ResearchGate. (2025). (PDF) Photochemical Degradation of the UV Filter Octyl Methoxycinnamate in Solution and in Aggregates. Available at: [Link]

  • Jasmine. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Available at: [Link]

  • GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. (n.d.). Available at: [Link]

Sources

refining extraction methods for octyl phenylacetate from natural matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the extraction of octyl phenylacetate from natural matrices. This guide is designed for researchers, scientists, and professionals in drug development and natural products chemistry. As your application scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the principles governing extraction, enabling you to troubleshoot effectively and optimize your workflow for higher purity and yield.

Octyl phenylacetate is a valuable ester known for its pleasant, sweet-floral aroma, making it a target compound in the fragrance, flavor, and cosmetic industries.[1][2] However, isolating this lipophilic compound from complex biological matrices presents significant challenges, from matrix interference to thermal degradation. This guide provides a structured approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust extraction strategy.

Q1: What are the primary challenges when extracting octyl phenylacetate from natural sources?

Extracting a specific, semi-volatile ester like octyl phenylacetate from a plant or microbial matrix is a multi-faceted challenge. The primary obstacles include:

  • Low Concentration: The target analyte is often present in very small quantities, surrounded by a complex mixture of other metabolites (lipids, pigments, sugars, etc.).

  • Matrix Complexity: The physical and chemical properties of the plant material can hinder extraction efficiency. Factors like high water content, fibrous structures, and the presence of endogenous enzymes can be problematic.[3][4]

  • Analyte Lability: Esters can be susceptible to hydrolysis (cleavage by water) under acidic or basic conditions, or at elevated temperatures, leading to yield loss.

  • Co-extraction of Impurities: Solvents that are effective for octyl phenylacetate will invariably co-extract other compounds with similar solubility, complicating downstream purification.[5]

Q2: How do I select the most appropriate extraction solvent?

Solvent selection is the most critical parameter influencing extraction efficiency and selectivity. The guiding principle is "like dissolves like." Octyl phenylacetate is an ester with a long alkyl chain and an aromatic ring, making it predominantly non-polar or lipophilic. It is practically insoluble in water but soluble in oils and organic solvents like ethanol.[1]

Your selection process should be a balance of solvent power, selectivity, safety, and environmental impact.[6]

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Considerations
Hexane 0.169High affinity for non-polar compounds. Excellent for lipids and esters. Highly volatile and flammable.
Ethyl Acetate 4.477Medium polarity. Good balance of solvency for esters without extracting highly polar impurities. Often a good starting point.[7]
Dichloromethane (DCM) 3.140Effective but carries health and environmental risks. Good for a broad range of compounds.
Ethanol 4.378"Green" solvent option. Tends to co-extract a wider range of compounds, including more polar ones like chlorophyll and some phenolics.[8]
Supercritical CO₂ Tunable31 (critical point)Excellent "green" solvent. Polarity can be tuned with pressure/temperature. Highly selective for non-polar compounds in its pure form.[9][10]

Q3: What is the difference between traditional and modern extraction techniques?

Traditional methods like maceration and Soxhlet extraction rely on passive solvent diffusion over long periods (hours to days).[8] While simple, they often require large solvent volumes and prolonged heating, which can degrade sensitive compounds.

Modern techniques aim to accelerate this process, offering significant advantages in speed, efficiency, and reduced solvent consumption.[11]

  • Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation bubbles in the solvent.[12] The collapse of these bubbles near cell walls creates microjets that disrupt the matrix, enhancing solvent penetration and accelerating mass transfer. This process is very rapid and can be performed at low temperatures, preserving thermolabile molecules.[12][13][14]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and any residual water within the plant matrix.[15] This creates a buildup of internal pressure that ruptures cell walls, releasing the target compounds into the solvent.[16]

  • Supercritical Fluid Extraction (SFE): Employs a fluid (typically CO₂) above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[10] It has excellent solvating power like a liquid but diffuses through the matrix with low viscosity like a gas, leading to rapid and efficient extraction.[9][17]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem: My extraction yield of octyl phenylacetate is consistently low.

Low yield is a common issue stemming from several potential causes. Use the following logic to diagnose the problem.

Workflow for Troubleshooting Low Yield

Caption: A decision tree for diagnosing low extraction yields.

  • Cause 1: Ineffective Matrix Pre-treatment.

    • Explanation: The solvent cannot efficiently access the target analyte if the plant cell walls are not sufficiently disrupted. For dried plant material, particle size is critical; too large, and surface area is limited; too fine, and the material may pack too tightly, impeding solvent flow.

    • Solution:

      • Drying: Dehydrate plant material to a residual moisture content of 5-10%. This prevents the solvent from being diluted by water and minimizes potential enzymatic degradation.

      • Grinding: Reduce the particle size to a consistent mesh, typically 0.5–1.0 mm. A smaller particle size increases the surface area for extraction.

      • Homogenization: Ensure the ground material is thoroughly mixed to guarantee that each subsample is representative of the whole.

  • Cause 2: Sub-optimal Extraction Parameters.

    • Explanation: Every extraction method has an optimal set of conditions. For instance, in UAE, excessive sonication time or power can generate heat and degrade the analyte, while insufficient time will result in incomplete extraction.

    • Solution: Employ a systematic approach to optimization, such as Response Surface Methodology (RSM).[18][19] This statistical method allows you to efficiently test the effects of variables like temperature, time, and solvent-to-solid ratio to find the conditions that maximize yield.[20]

Problem: The crude extract is complex and contains many impurities.

  • Cause: Low Solvent Selectivity.

    • Explanation: Broad-spectrum solvents like ethanol or methanol will extract your target ester but also a host of other compounds (pigments, sugars, phenolics, etc.). This makes downstream purification difficult.

    • Solution:

      • Increase Solvent Selectivity: Switch to a more non-polar solvent like hexane or heptane. This will better target octyl phenylacetate while leaving behind more polar impurities.

      • Employ a Post-Extraction Clean-up Step: A highly effective method is to perform a liquid-liquid extraction (LLE) on your crude extract. Dissolve the crude extract in a hexane/water mixture. The highly non-polar impurities and octyl phenylacetate will remain in the hexane phase, while water-soluble compounds (like sugars) will partition into the aqueous phase.[21]

      • Consider SFE: Supercritical CO₂ extraction is highly selective for non-polar compounds and can often yield a much cleaner initial extract compared to solvent-based methods.[17]

Problem: An emulsion has formed during my liquid-liquid extraction clean-up.

  • Cause: Presence of Natural Surfactants.

    • Explanation: Plant extracts often contain amphiphilic molecules (like saponins or phospholipids) that stabilize the interface between the organic and aqueous layers, preventing them from separating cleanly.[22] This is one of the most common frustrations in LLE.

    • Solution:

      • Prevention is Key: Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This minimizes the energy input that creates emulsions while still allowing for sufficient interfacial contact for extraction to occur.[22]

      • Break the Emulsion: If an emulsion has already formed, several techniques can be used:

        • Add Brine: Introduce a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[23]

        • Centrifugation: The physical force can often compel the phases to separate.

        • Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes break the emulsion.

Part 3: Key Experimental Protocols

These protocols provide a starting point. Remember to optimize parameters for your specific matrix.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method is ideal for rapid screening and for thermolabile compounds.

  • Sample Preparation: Weigh 5 g of dried, ground plant material into a 100 mL glass beaker.

  • Solvent Addition: Add 50 mL of ethyl acetate (a 1:10 solid-to-solvent ratio).

  • Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator.

    • Parameters: Use a frequency of 20-40 kHz. If using pulsed mode, set for 5 seconds ON and 5 seconds OFF to minimize heat buildup.[13]

    • Temperature Control: Place the beaker in an ice bath to maintain the temperature below 40°C.

    • Time: Sonicate for 20 minutes.

  • Isolation: Filter the mixture through Whatman No. 1 filter paper. Rinse the solid residue with an additional 10 mL of ethyl acetate to recover any remaining analyte.

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at 40°C.

  • Analysis: Re-dissolve the resulting crude extract in a known volume of solvent for GC-MS analysis.[24]

Protocol 2: Post-Extraction Clean-up via Liquid-Liquid Extraction (LLE)

This protocol is used to purify the crude extract obtained from UAE or other methods.

  • Re-dissolving: Take the crude extract from Protocol 1 and dissolve it in 25 mL of n-hexane.

  • Partitioning: Transfer the hexane solution to a 100 mL separatory funnel. Add 25 mL of deionized water.

  • Extraction: Gently invert the funnel 10-15 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation. [22]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Perform a second wash by adding 25 mL of brine (saturated NaCl solution). This helps remove residual water and break any minor emulsions. Drain the brine layer.

  • Drying: Collect the upper hexane layer and dry it over anhydrous sodium sulfate to remove any remaining water.

  • Concentration: Filter out the sodium sulfate and concentrate the purified hexane extract using a rotary evaporator. The resulting product is a cleaner extract ready for analysis.

General Workflow Diagram

Caption: A generalized workflow for natural product extraction.

Part 4: Analytical Quantification

Q: How do I accurately quantify the amount of octyl phenylacetate in my final extract?

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[24][25]

  • Principle: The volatile extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the chromatographic column. As each compound elutes, it enters the mass spectrometer, which fragments it into a predictable pattern of ions.

  • Identification: Octyl phenylacetate is identified by its specific retention time (the time it takes to travel through the column) and its unique mass spectrum. Key identifying ions (m/z) for octyl phenylacetate typically include fragments corresponding to the phenylacetyl group and the octyl chain.[1]

  • Quantification: To determine the concentration, you must first create a calibration curve using certified standards of pure octyl phenylacetate at known concentrations. By comparing the peak area of the analyte in your sample to the calibration curve, you can accurately calculate its concentration.

References

  • Google Patents. (n.d.). Synthesis of octyl esters and alcohols.
  • ResearchGate. (n.d.). Novel Extraction Techniques for Phytochemicals: A Comprehensive Review. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Harnessing Green Solvents for Extraction of Natural Food Colorants from Plants. Retrieved from [Link]

  • MDPI. (2021). Ultrasound-Assisted Extraction of Lavender (Lavandula angustifolia Miller, Cultivar Rosa) Solid By-Products Remaining after the Distillation of the Essential Oil. Retrieved from [Link]

  • MDPI. (n.d.). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Solvent Selection for Liquid-Liquid Extraction of Acetic Acid from Biomass Hydrolysate. Retrieved from [Link]

  • PubMed Central. (2020). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. Retrieved from [Link]

  • PubChem. (n.d.). Octyl phenylacetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl phenyl acetate. Retrieved from [Link]

  • MDPI. (n.d.). Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • FooDB. (2010). Showing Compound Octyl phenylacetate (FDB016841). Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Lipase-Catalyzed Synthesis of Octyl Hydroxyphenylpropionate by Response Surface Methodology. Retrieved from [Link]

  • PubMed. (2024). Strategies to Overcome Challenges in Formulating Tablets from Dried Plant Extracts: a Comprehensive Review. Retrieved from [Link]

  • PubMed. (2022). Microwave-Assisted and Conventional Extractions of Volatile Compounds from Rosa x damascena Mill. Fresh Petals for Cosmetic Applications. Retrieved from [Link]

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • MDPI. (n.d.). Challenge of Utilization Vegetal Extracts as Natural Plant Protection Products. Retrieved from [Link]

  • ResearchGate. (2014). Optimization of Process Variables in the Synthesis of Octyl Acetate by Response Surface Methodology. Retrieved from [Link]

  • MDPI. (2023). Isolation of Volatile Compounds by Microwave-Assisted Extraction from Six Veronica Species and Testing of Their Antiproliferative and Apoptotic Activities. Retrieved from [Link]

  • ScienceDirect. (n.d.). Solvent extraction of selected endocrine-disrupting phenols using ionic liquids. Retrieved from [Link]

  • MDPI. (2022). Special Issue on “Phenolic Compounds: Extraction, Optimization, Identification and Applications in Food Industry”. Retrieved from [Link]

  • MDPI. (n.d.). Developing a High-Temperature Solvent-Free System for Efficient Biocatalysis of Octyl Ferulate. Retrieved from [Link]

  • EPA NEPAL. (n.d.). Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices. Retrieved from [Link]

  • PubChem. (n.d.). SID 135018861 - Octyl phenylacetate. Retrieved from [Link]

  • Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of the production parameters of octyl ester biolubricant using Taguchi's design method and physico-chemical characterization of the product. Retrieved from [Link]

  • ResearchGate. (n.d.). Special Problems with the Extraction of Plants. Retrieved from [Link]

  • ScienceDirect. (n.d.). Strategies for supercritical fluid extraction of polar and ionic compounds. Retrieved from [Link]

  • ResearchGate. (2014). Microwave-assisted extraction of volatile substances from natural sources. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 2: Microwave-Assisted Plant Extraction Processes. Retrieved from [Link]

  • The Pharma Master. (n.d.). Super Critical Fluid Extraction. Retrieved from [Link]

  • Repositorio UC. (n.d.). Solvent selection for the extraction of 2-Phenylethanol from aqueous phases: Density and viscosity studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Editorial: Plant bioactives: challenges of extraction and processing. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Optimization the Extraction Efficiency of Phenolic Compounds from Cannabis sativa L. by products using Augmented Simplex-Centroid Design. Retrieved from [Link]

  • Shimadzu. (n.d.). M284A Identification of Phthalate Esters Using the SMCI Method. Retrieved from [Link]

  • YouTube. (2023). Using Ultrasonics for food, drinks & distilling. Retrieved from [Link]

  • MDPI. (n.d.). A Green Protocol for Microwave-Assisted Extraction of Volatile Oil Terpenes from Pterodon emarginatus Vogel. (Fabaceae). Retrieved from [Link]

  • Jetir.Org. (n.d.). Comprehensive Steps in Phytochemical Screening Pertaining to Extraction, Isolation, Purification, Characterization and Identific. Retrieved from [Link]

  • International Journal of Food Science and Nutrition. (2019). Ultrasonic assisted solvent extraction of bioactive compounds. Retrieved from [Link]

  • Preprints.org. (2024). Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources. Retrieved from [Link]

  • ResearchGate. (2014). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Octyl Phenylacetate and Structurally Related Esters for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Esters are a pivotal class of organic compounds, widely utilized for their diverse sensory and physicochemical properties in industries ranging from pharmaceuticals to food and consumer goods. Octyl phenylacetate (CAS 122-45-2), the ester derived from octanol and phenylacetic acid, is particularly valued for its robust, sweet, floral, and honey-like aroma profile.[1][2] Its low volatility and good stability make it a substantive component in fragrance and flavor formulations.[1]

However, the selection of an ester for a specific application is a nuanced process, contingent on a deep understanding of how chemical structure dictates performance. This guide provides a comparative analysis of octyl phenylacetate against three other esters:

  • Octyl Acetate (CAS 112-14-1): Shares the same C8 alcohol chain but features a simple acetate group, isolating the impact of the phenylacetic acid moiety.

  • Benzyl Phenylacetate (CAS 102-16-9): Retains the phenylacetate group but incorporates an aromatic benzyl alcohol, highlighting the role of the alkyl chain.

  • Phenyl Acetate (CAS 122-79-2): A foundational aromatic ester for a baseline comparison of complexity and properties.

This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons to inform formulation, synthesis, and material selection decisions.

Physicochemical Properties: A Foundation for Performance

The physical and chemical properties of an ester are the primary determinants of its behavior, from its olfactory character and longevity to its solubility and interaction with other molecules. The following table summarizes key physicochemical data for our comparative set.

PropertyOctyl PhenylacetateOctyl AcetateBenzyl PhenylacetatePhenyl Acetate
Molecular Formula C₁₆H₂₄O₂[1]C₁₀H₂₀O₂[3]C₁₅H₁₄O₂[4]C₈H₈O₂
Molecular Weight ( g/mol ) 248.37[2]172.26[3]226.27[4]136.15
Boiling Point (°C) 315-318[5]207-211[6]317-320[7][8]196
Density (g/mL @ 25°C) ~0.953[2]~0.867[6]~1.097[7]~1.073
Flash Point (°C) 110[5]~71>93[8]80
Water Solubility Insoluble (0.47 mg/L est.)[2][5]Insoluble[6]Insoluble (18.53 mg/L)[7]Sparingly soluble
logP (o/w) 5.48 (est.)[5]~3.93.48 (est.)[7]1.49
Odor Profile Sweet, floral (rose, orange), woody, honey[2]Fruity (orange, jasmine), waxy, green[9][10]Sweet, honey, floral (jasmine, rose), cocoa[7][11]Sharp, floral, solvent-like

Analysis of Structure-Property Relationships:

  • Volatility and Tenacity: Boiling point and molecular weight are strong indicators of an ester's volatility and, consequently, its tenacity or longevity in a fragrance. Octyl phenylacetate and benzyl phenylacetate, with their high molecular weights and boiling points, are significantly less volatile than octyl acetate and phenyl acetate. This positions them as middle-to-base notes in a fragrance composition, providing warmth, depth, and fixation, whereas the lighter esters function as more diffusive top notes.[11]

  • Solubility and Polarity: The octanol-water partition coefficient (logP) indicates the lipophilicity of a compound. The high logP of octyl phenylacetate (est. 5.48) signifies its highly non-polar character, making it readily soluble in oils and other non-polar organic solvents but insoluble in water.[2][12] This is a critical consideration for formulation in various delivery systems. As the alkyl chain length decreases or aromaticity dominates relative to alkyl size, logP generally decreases, indicating a slight increase in relative polarity.

Synthesis and Manufacturing Overview

The most common and industrially significant method for producing these esters is the Fischer-Speier esterification . This acid-catalyzed condensation reaction involves refluxing the parent carboxylic acid with the corresponding alcohol.[13][14]

General Reaction: R-COOH (Carboxylic Acid) + R'-OH (Alcohol) ⇌ R-COO-R' (Ester) + H₂O

For instance, octyl phenylacetate is synthesized by reacting phenylacetic acid with octanol in the presence of an acid catalyst like sulfuric acid.[1] While efficient, the reaction is an equilibrium, often requiring an excess of one reactant or the removal of water to drive it towards the product side.[14]

Alternative synthesis routes include the reaction of an alcohol with more reactive carboxylic acid derivatives like acid anhydrides or acyl chlorides, which can proceed under milder conditions but may be less economical for bulk production.[13][15][16]

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reactants Carboxylic Acid + Alcohol (often in excess) reflux Heat / Reflux (to overcome activation energy and drive reaction) reactants->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux water_removal Water Removal (e.g., Dean-Stark trap) Shifts equilibrium right reflux->water_removal neutralize Neutralization (Wash with aq. NaHCO₃ to remove acid catalyst) water_removal->neutralize wash Wash with Brine (to remove water-soluble impurities) neutralize->wash dry Drying (Anhydrous MgSO₄ or Na₂SO₄) wash->dry distill Distillation (to isolate pure ester) dry->distill final_product final_product distill->final_product Pure Ester

Caption: Generalized workflow for Fischer-Speier esterification.

Performance in Fragrance Applications: An Olfactory and Functional Comparison

While physicochemical data provide a theoretical framework, empirical performance is the ultimate arbiter of an ester's utility.

EsterOlfactory RoleTenacity / LongevityKey Characteristics & Applications
Octyl Phenylacetate Middle to Base NoteHighProvides a long-lasting, warm, honey-rose foundation.[2] Its substantivity makes it an excellent fixative, enhancing the longevity of more volatile components. Used to add richness to floral and oriental fragrances.
Octyl Acetate Top to Middle NoteModerate to LowDelivers a bright, fruity-floral character reminiscent of orange and jasmine.[3][9] Its higher volatility provides an initial lift to a fragrance. Often used in fresh, citrus, and light floral compositions.[9]
Benzyl Phenylacetate Middle to Base NoteHighOffers a dense, rich, honeyed floral scent with nuances of cocoa.[11] Structurally, the two phenyl groups contribute to its high tenacity. It serves as a powerful sweetener and fixative in florals, orientals, and gourmand fragrances.[7][11]
Phenyl Acetate Top NoteLowPresents a sharper, more chemical-floral scent. Its primary use is as a modifier in small quantities to add a specific nuance, rather than as a core component.

Structure-Activity Relationship Insights:

  • The Octyl Chain: The C8 alkyl chain in both octyl phenylacetate and octyl acetate significantly increases lipophilicity and molecular weight compared to phenyl acetate. This chain is a key contributor to lower volatility and enhanced substantivity on surfaces like skin and fabric.

  • The Phenylacetate Moiety: Comparing octyl phenylacetate to octyl acetate, the addition of the phenyl group transforms the odor from a simple fruity-floral to a much more complex and warm honey-rose profile.[2][3] This aromatic ring system is crucial for the characteristic depth and warmth.

  • Benzyl vs. Octyl Group: The comparison between benzyl phenylacetate and octyl phenylacetate is particularly insightful. While both are high-tenacity esters, the benzyl version is described as "dense and enveloping," whereas the octyl version provides a slightly lighter, though still substantive, floral character.[11]

Experimental Protocol: Evaluation of Fragrance Evaporation and Tenacity

To provide a self-validating system for comparing ester performance, the following standardized protocol for evaluating evaporation rate and olfactory tenacity on a neutral substrate is described.

Objective: To quantitatively and qualitatively compare the longevity of different esters on paper blotters under controlled conditions.

Materials and Equipment:

  • 1% solutions of each ester (Octyl Phenylacetate, Octyl Acetate, Benzyl Phenylacetate, Phenyl Acetate) in 200-proof ethanol.

  • Standard fragrance testing blotters (15 cm x 1 cm).

  • Micropipette (10 µL).

  • Blotter holder or rack.

  • Controlled environment room (22°C ± 2°C, 40-60% relative humidity).

  • Timer.

  • Panel of at least three trained olfactory evaluators.

  • Data recording sheets.

Protocol:

  • Preparation (Causality: Ensuring a Standardized Baseline):

    • Label four sets of blotters for each ester. It is crucial to handle blotters only by the edges to avoid contamination with skin oils.

    • Allow all ester solutions to equilibrate to the room temperature of the controlled environment for at least 1 hour. This prevents temperature variations from affecting initial evaporation rates.

  • Application (Causality: Precise and Repeatable Dosing):

    • Using a micropipette, apply exactly 10 µL of the first ester solution to the designated line on a blotter.

    • Immediately start the timer.

    • Repeat the process for each ester on its respective labeled blotter, ensuring consistent application technique.

  • Evaluation (Causality: Systematic Data Collection Over Time):

    • Place the blotters in a holder, ensuring they do not touch, to allow for uniform air circulation.

    • Conduct olfactory evaluations at the following time points: T=0 min, T=15 min, T=1 hr, T=4 hrs, T=8 hrs, T=24 hrs.

    • At each time point, trained evaluators should briefly smell each blotter and rate the perceived intensity on a scale of 0 (no odor) to 5 (very strong). They should also provide brief qualitative descriptors of the scent.

    • Evaluators should "reset" their palate between samples by smelling an unscented area (like their own sleeve) to prevent olfactory fatigue.[17]

  • Data Analysis:

    • Average the intensity ratings from all evaluators for each ester at each time point.

    • Plot the average intensity versus time for each ester on a single graph. The resulting curves will provide a visual representation of their evaporation rates and tenacity.

This controlled experiment provides a robust method for directly comparing the performance of different fragrance materials.[18][19]

Toxicology and Regulatory Snapshot

For any application, particularly in consumer goods or as intermediates in drug development, a thorough understanding of the safety and regulatory landscape is non-negotiable.

  • Octyl Phenylacetate: Generally considered to have a low toxicity profile. It is listed by FEMA (Flavor and Extract Manufacturers Association) as a flavoring substance (FEMA No. 2812).[5] Aggregated GHS data from ECHA notifications report that the chemical does not meet hazard criteria.[2]

  • Octyl Acetate: Also possesses a favorable safety profile and is FEMA GRAS (Generally Recognized as Safe) (FEMA No. 2808). Its safety has been assessed by the Research Institute for Fragrance Materials (RIFM), confirming it can be used safely at current levels.[10]

  • Benzyl Phenylacetate: Used in perfumery and flavors (FEMA No. 2149).[7] Like other esters, it is subject to hydrolysis, and the safety of its constituents (benzyl alcohol and phenylacetic acid) is well-documented.

  • Phenyl Acetate: Used as a flavoring agent (FEMA No. 3958). Its potential for dermal sensitization should be considered in formulation, although it is generally used at very low concentrations.

It is imperative for all researchers and formulators to consult the latest Safety Data Sheets (SDS) and relevant regulatory guidelines (e.g., IFRA standards for fragrance applications) before use.

Conclusion and Selection Guide

The choice between octyl phenylacetate and its structural analogs is entirely application-dependent. This guide has demonstrated that subtle changes in the alcohol or acid moiety of an ester can profoundly alter its performance characteristics.

Ester_Selection_Guide start What is the primary application requirement? q_longevity High or Low? start->q_longevity Desired Longevity? high_longevity Desired Odor Profile? q_longevity->high_longevity High (Base Note) low_longevity Desired Odor Profile? q_longevity->low_longevity Low (Top Note) octyl_pa SELECT: Octyl Phenylacetate high_longevity->octyl_pa Warm, Honey-Rose benzyl_pa SELECT: Benzyl Phenylacetate high_longevity->benzyl_pa Rich, Sweet, Cocoa octyl_ac SELECT: Octyl Acetate low_longevity->octyl_ac Bright, Fruity-Floral phenyl_ac SELECT: Phenyl Acetate (low %) low_longevity->phenyl_ac Sharp, Modifier

Caption: Decision tree for ester selection based on performance needs.

  • For high tenacity and a warm, honey-rose foundation: Octyl phenylacetate is the superior choice.

  • For a bright, fruity top note: Octyl acetate provides the desired lift and character.

  • For maximum richness, sweetness, and fixation in complex florals: Benzyl phenylacetate offers unparalleled depth.

  • For sharp, niche modifications: Phenyl acetate can be used sparingly.

By leveraging the comparative data and methodologies presented, scientists can make more informed and efficient decisions, accelerating development and optimizing final product performance.

References

  • BenchChem. (n.d.). Core Physicochemical Properties of Benzyl Phenylacetate.
  • CymitQuimica. (n.d.). CAS 122-45-2: Octyl phenylacetate.
  • Fraterworks. (n.d.). Benzyl Phenylacetate.
  • Chem-Impex. (n.d.). Octyl acetate.
  • Pell Wall. (n.d.). Octyl Acetate.
  • Google Patents. (1970). US3534088A - Synthesis of octyl esters and alcohols.
  • Google Patents. (2015). CN104496809A - Synthesis method of drug intermediate phenyl acetate.
  • Ataman Kimya. (n.d.). PHENYL ACETATE.
  • The Good Scents Company. (n.d.). octyl acetate, 112-14-1.
  • PubChem - NIH. (n.d.). Octyl Acetate | C10H20O2 | CID 8164.
  • Google Patents. (2010). CN101811966A - Method for preparing phenylacetate.
  • The Fragrance Conservatory. (n.d.). Octyl acetate - The Ingredient Directory.
  • The Good Scents Company. (n.d.). octyl phenyl acetate, 122-45-2.
  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 153, 112278.
  • PubChem - NIH. (n.d.). Octyl phenylacetate | C16H24O2 | CID 61050.
  • Chegg. (2021). Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93%.
  • NIKOO Chemical. (2025). How to Test the Longevity of Perfume.
  • Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification.
  • ChemicalBook. (n.d.). BENZYL PHENYLACETATE | 102-16-9.
  • Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry.
  • PubChem - NIH. (n.d.). Benzyl phenylacetate | C15H14O2 | CID 60999.
  • The Joey Journal. (2024). tester fragrances: the ultimate guide to testing perfume.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Zurko Research. (2024). The World of Fragrances.

Sources

Validating Octyl Phenylacetate as a Potential Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel, reliable, and non-invasive biomarkers is a critical frontier in diagnostics and personalized medicine. Volatile organic compounds (VOCs), present in exhaled breath, offer a promising avenue for early disease detection and monitoring.[1][2][3][4][5] This guide provides an in-depth technical comparison and a roadmap for the validation of a potential VOC biomarker, using octyl phenylacetate as a case study. While octyl phenylacetate is a known fragrance and flavoring agent, its potential as a clinical biomarker remains largely unexplored, making it an ideal candidate for illustrating the rigorous validation process required to bring a novel biomarker from discovery to clinical application.

Introduction to Octyl Phenylacetate and the VOC Biomarker Landscape

Octyl phenylacetate (C₁₆H₂₄O₂) is an ester of octanol and phenylacetic acid, characterized by its fruity, floral odor.[6][7] It belongs to the broad class of fatty alcohol esters. From a clinical perspective, its potential lies in being a volatile metabolite that could be indicative of specific physiological or pathophysiological states.

The rationale for investigating VOCs like octyl phenylacetate as biomarkers stems from their origin as byproducts of metabolic processes.[1][2][3] Altered metabolic pathways in diseases such as cancer can lead to the production of unique VOC profiles that can be detected in breath, urine, or blood.[1][2][3]

Logical Framework for Biomarker Validation

The validation of any new biomarker, including a VOC, is a multi-stage process designed to ensure its analytical and clinical robustness. This guide will compare the validation pathway for a novel VOC like octyl phenylacetate against established biomarker validation frameworks.

cluster_0 Phase 1: Pre-analytical & Analytical Validation cluster_1 Phase 2: Clinical Validation & Qualification Analyte Stability Analyte Stability Sample Collection & Processing Sample Collection & Processing Analytical Method Development Analytical Method Development Performance Characteristics Performance Characteristics Case-Control Studies Case-Control Studies Performance Characteristics->Case-Control Studies Analytical Validation Complete Longitudinal Studies Longitudinal Studies Clinical Utility Assessment Clinical Utility Assessment Clinical Application Clinical Application Clinical Utility Assessment->Clinical Application Clinical Validation Complete Biomarker Discovery Biomarker Discovery Biomarker Discovery->Analyte Stability Initial Identification

Caption: High-level workflow for biomarker validation.

Analytical Validation: Ensuring Accurate and Reliable Measurement

The foundational step in biomarker validation is to establish a robust analytical method for the accurate and precise quantification of the target analyte in biological matrices. For octyl phenylacetate, a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Experimental Protocol: GC-MS for Octyl Phenylacetate in Exhaled Breath Condensate (EBC)

This protocol outlines a standardized procedure for the analysis of octyl phenylacetate in EBC, a common matrix for breath-based biomarkers.

1. EBC Collection:

  • Utilize a commercially available EBC collection device (e.g., RTube™) to collect 2 mL of EBC from each subject.
  • Immediately after collection, add a suitable antioxidant (e.g., butylated hydroxytoluene) to prevent degradation of VOCs.
  • Store samples at -80°C until analysis.

2. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Thaw EBC samples on ice.
  • Place 1 mL of EBC into a 10 mL headspace vial.
  • Add an internal standard (e.g., deuterated octyl phenylacetate) for quantification.
  • Incubate the vial at 60°C for 15 minutes.
  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes for extraction.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
  • Inlet: Splitless mode at 250°C.
  • Oven Program: Start at 40°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of octyl phenylacetate and the internal standard.
Comparison of Analytical Methods

The choice of analytical platform is critical and depends on the physicochemical properties of the biomarker.

Analytical Platform Principle Applicability to Octyl Phenylacetate Alternative Biomarkers & Methods Pros Cons
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.Ideal. High sensitivity and specificity for volatile compounds.Other VOCs (e.g., alkanes, aldehydes) in breath.Gold standard for VOC analysis, high resolution.Requires specialized equipment, sample preparation can be complex.
LC-MS/MS Separation by polarity, detection by mass-to-charge ratio.Not suitable for volatile compounds without derivatization.Non-volatile metabolites (e.g., amino acids, lipids) in plasma or urine.[8]High throughput, suitable for a wide range of molecules.[9]Not ideal for highly volatile compounds.
Immunoassays (ELISA) Antibody-antigen binding for detection.Not applicable. Requires development of specific antibodies.Protein biomarkers (e.g., PSA, CA-125) in serum.High throughput, relatively inexpensive.Cross-reactivity, can be less specific.

Clinical Validation: Establishing the Link to Disease

Once an analytical method is validated, the next crucial phase is to demonstrate the clinical relevance of the biomarker. This involves a series of studies to establish a consistent association between the biomarker levels and the presence, severity, or progression of a specific disease.

Hypothetical Scenario: Octyl Phenylacetate as a Biomarker for Early-Stage Lung Cancer

For the purpose of this guide, we will hypothesize that preliminary metabolomics studies have identified elevated levels of octyl phenylacetate in the breath of patients with early-stage non-small cell lung cancer (NSCLC).

Clinical Validation Workflow

Discovery Initial Discovery (Metabolomics) Phase1 Phase 1: Exploratory (Case-Control Study) Discovery->Phase1 Hypothesis Generation Phase2 Phase 2: Validation (Prospective Cohort) Phase1->Phase2 Establish Cut-off Values Phase3 Phase 3: Utility (Interventional Trial) Phase2->Phase3 Confirm Diagnostic Performance Clinical_Use Clinical Application Phase3->Clinical_Use Demonstrate Clinical Benefit

Caption: Phased approach to clinical biomarker validation.

Comparison with an Established Biomarker: Carcinoembryonic Antigen (CEA) for NSCLC

To provide a clear comparison, we will evaluate the hypothetical performance of octyl phenylacetate against CEA, a commonly used, albeit imperfect, protein biomarker for NSCLC.

Validation Parameter Octyl Phenylacetate (Hypothetical) Carcinoembryonic Antigen (CEA) Commentary
Biomarker Type Volatile Organic Compound (VOC)GlycoproteinDifferent molecular entities requiring distinct analytical approaches.
Sample Matrix Exhaled Breath Condensate (EBC)Blood (Serum/Plasma)EBC is non-invasive, while blood collection is minimally invasive.
Analytical Method GC-MSImmunoassay (ELISA)GC-MS offers high chemical specificity; immunoassays rely on antibody binding.
Diagnostic Sensitivity Target: >80% for Stage I NSCLC50-60% for Stage I NSCLCA key objective for a new biomarker is to improve upon the sensitivity of existing tests, especially for early-stage disease.
Diagnostic Specificity Target: >90%~80-90% (can be elevated in other cancers and inflammatory conditions)High specificity is crucial to minimize false positives and unnecessary follow-up procedures.
Clinical Utility Potential for early-stage screening and monitoring treatment response.Primarily used for prognosis and monitoring for recurrence after treatment.A new biomarker should ideally fill an unmet clinical need, such as early detection where CEA has limited value.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, every step of the validation process must incorporate self-validating systems.

  • Internal Standards: The use of isotopically labeled internal standards (e.g., ¹³C- or ²H-labeled octyl phenylacetate) in the GC-MS method is crucial. This corrects for variations in sample preparation and instrument response, ensuring accurate quantification.

  • Quality Control (QC) Samples: Pooled patient samples and spiked samples at low, medium, and high concentrations should be analyzed with every batch of clinical samples. The results of these QC samples must fall within pre-defined acceptance criteria to validate the analytical run.

  • Blinded Studies: During clinical validation, laboratory personnel analyzing the samples should be blinded to the clinical status of the patients to prevent bias.

  • Independent Cohorts: The diagnostic performance of the biomarker must be validated in at least one independent cohort of patients to ensure the generalizability of the findings.

Conclusion and Future Directions

The validation of a novel biomarker like octyl phenylacetate is a meticulous and multi-faceted process. It requires a deep understanding of analytical chemistry, clinical trial design, and regulatory requirements. While this guide uses octyl phenylacetate as a hypothetical example, the principles and methodologies described are applicable to the validation of any potential VOC biomarker. The promise of non-invasive diagnostics through breath analysis continues to drive research in this exciting field.[1][2][3][4][5] Future efforts should focus on standardized collection and analysis protocols and large-scale, multi-center clinical trials to bring these promising biomarkers into routine clinical practice.

References

  • Analyses of lung cancer-derived volatiles in exhaled breath and in vitro models - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Volatile organic compounds in cancer and exhaled breath detection technology - PubMed. (2024, July 4). Retrieved January 29, 2026, from [Link]

  • Volatile organic compounds in breast cancer – Video abstract - YouTube. (2025, September 11). Retrieved January 29, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. (2021, November 27). Retrieved January 29, 2026, from [Link]

  • Cancer Biomarkers in the Breath - YouTube. (2021, April 6). Retrieved January 29, 2026, from [Link]

  • (PDF) Volatile Organic Compounds and the Potential for a Lung Cancer Breath Test. (n.d.). Retrieved January 29, 2026, from [Link]

  • Metabolomics and Lipidomics Explore Phenotype-Specific Molecular Signatures for Phenylketonuria - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Qualifying Biomarkers to Support Rare Disease Regulatory Pathways: Morning Sessions. (2024, February 27). Retrieved January 29, 2026, from [Link]

  • octyl phenyl acetate, 122-45-2 - The Good Scents Company. (n.d.). Retrieved January 29, 2026, from [Link]

  • OCTYL PHENYLACETATE - gsrs. (n.d.). Retrieved January 29, 2026, from [Link]

  • Urinary metabolites of di-n-octyl phthalate in rats - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • Mechanisms of Toxicity: Metabolomics Promises New Clarity on Air Pollution - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, isoeugenyl phenylacetate, CAS registry number 120-24-1. (2024, March 7). Retrieved January 29, 2026, from [Link]

  • Approaches in metabolomics for regulatory toxicology applications - ResearchGate. (2021, February 9). Retrieved January 29, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, allyl phenylacetate, CAS registry number 1797-74-6. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for Octyl Phenylacetate in Complex Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the robust validation of octyl phenylacetate quantification in complex sample matrices. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific first principles and regulatory standards.

Introduction: The Analytical Challenge of Octyl Phenylacetate

Octyl phenylacetate is an aromatic ester utilized as a fragrance ingredient in a wide array of consumer products, from cosmetics to household cleaners. Its presence in complex matrices such as environmental water, biological tissues, or formulated consumer products presents a significant analytical challenge. The inherent complexity of these samples, containing numerous interfering components, necessitates the development and rigorous validation of analytical methods to ensure data accuracy, reliability, and reproducibility.

The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[1] This guide compares the three principal chromatographic techniques—HPLC-UV, GC-MS, and LC-MS/MS—within the framework of internationally recognized validation standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Foundational Principles of Method Validation

A validated analytical method provides assurance that the measurements are accurate and precise. The core validation parameters, as stipulated by the ICH Q2(R2) guideline, form the basis of our comparison.[5][6]

  • Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[7][8] A selective method provides reliable results for a number of chemical entities that can be distinguished from each other.[8]

  • Accuracy : The closeness of test results to the true value, typically expressed as percent recovery of a known added amount of analyte.[1]

  • Precision : The degree of agreement among individual test results from repeated measurements of a homogeneous sample. It is evaluated at three levels:

    • Repeatability : Precision under the same operating conditions over a short interval.[7]

    • Intermediate Precision : Within-laboratory variations (different days, analysts, or equipment).[1][7]

    • Reproducibility : Precision between different laboratories.

  • Linearity & Range : The ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration levels that have been demonstrated to be determined with acceptable accuracy, precision, and linearity.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ) : The lowest analyte concentration that can be reliably detected and quantified, respectively, with acceptable accuracy and precision.

  • Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is fundamentally dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For octyl phenylacetate, a non-polar C18 column (Reversed-Phase HPLC) is typically employed.[9] Detection is achieved via a UV detector, as the phenyl group in octyl phenylacetate absorbs UV light.

  • Expertise & Experience: HPLC-UV is a workhorse in many quality control laboratories due to its robustness and cost-effectiveness. The primary scientific consideration is ensuring sufficient chromatographic resolution between octyl phenylacetate and other UV-absorbing matrix components. This is achieved by systematically optimizing the mobile phase composition (e.g., methanol/water or acetonitrile/water ratios) and flow rate.[10]

  • Advantages :

    • Widely available and relatively low operational cost.

    • Non-destructive, allowing for fraction collection if needed.

    • Excellent for purity testing and quantification in less complex formulations.[9]

  • Limitations :

    • Limited specificity in highly complex matrices where co-eluting compounds can interfere with the analyte peak.[11]

    • Moderate sensitivity compared to mass spectrometry-based methods.

    • Highly dependent on the analyte possessing a UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC is ideal for analyzing volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

  • Expertise & Experience: The key to a successful GC-MS method for a compound like octyl phenylacetate is optimizing the temperature program of the GC oven to ensure sharp peaks and good separation from matrix components.[12] While octyl phenylacetate is sufficiently volatile for GC analysis without derivatization, this is not always the case for similar compounds, which may require derivatization to increase their volatility.[13][14] GC-MS offers superior specificity over HPLC-UV because the mass spectrometer provides a "fingerprint" of the analyte, confirming its identity.[15]

  • Advantages :

    • High chromatographic resolution, especially with modern capillary columns.[13]

    • Excellent specificity due to mass spectrometric detection, allowing for unambiguous peak identification.[16]

    • High sensitivity, particularly when operating in Selected Ion Monitoring (SIM) mode.

  • Limitations :

    • Requires the analyte to be thermally stable and volatile.

    • Complex matrices can contaminate the GC inlet and column, requiring frequent maintenance.

    • Potential for matrix-induced signal enhancement or suppression.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer. A specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), is highly selective and significantly reduces background noise.

  • Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification in highly complex biological and environmental matrices.[17][18] The causality behind its exceptional performance lies in the specificity of the precursor-to-product ion transition. For octyl phenylacetate, one would first determine its parent ion and then optimize collision energy to find a stable and unique fragment ion. This specificity minimizes the impact of co-eluting matrix components, a phenomenon known as ion suppression or enhancement, which can be a significant challenge.[7]

  • Advantages :

    • Exceptional sensitivity (ng/L to pg/L levels).[19]

    • Unsurpassed selectivity, making it ideal for complex and "dirty" samples.[20][21]

    • Applicable to a wide range of compounds, including those that are not volatile or are thermally labile.

  • Limitations :

    • Higher equipment and operational costs.

    • Susceptible to matrix effects (ion suppression/enhancement) that must be carefully evaluated and corrected for, often using isotopically labeled internal standards.[20]

    • Method development can be more complex than for HPLC-UV or GC-MS.

Data-Driven Performance Comparison

The following table summarizes illustrative performance characteristics for the analysis of aromatic esters and related compounds in complex matrices, providing a baseline for what can be expected when validating a method for octyl phenylacetate.

Performance CharacteristicHPLC-UVGC-MSLC-MS/MS
Specificity Moderate (Relies on chromatographic retention time)High (Retention time + Mass spectrum)Very High (Retention time + Precursor/Product ion transition)
Limit of Quantification (LOQ) ~0.1 - 1 µg/mL~0.05 - 0.5 µg/L (ng/mL)[22]~0.001 - 0.01 µg/L (pg/mL)[19]
Linearity (r²) >0.999>0.995>0.998
Accuracy (% Recovery) 98-102%90-110%95-105%[19]
Precision (%RSD) < 2%< 15%< 10%[23]
Typical Application Purity testing, quantification in simple formulationsTrace analysis, impurity profiling, environmental screeningBioanalysis, trace contaminant quantification in complex food/environmental samples

Note: Values are illustrative and derived from literature on similar analytes such as fragrance allergens and UV filters.[9][19][22] Actual performance must be determined during method validation for octyl phenylacetate in the specific matrix of interest.

Experimental Protocols & Workflows

The following protocols are detailed, self-validating frameworks. Each step is designed to ensure the integrity of the final result.

Workflow Visualization

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Complex Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filter Syringe Filtration (0.45 µm) Extraction->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Quantification Integrate->Calibrate Report Final Report Calibrate->Report

Caption: HPLC-UV workflow for octyl phenylacetate analysis.

Reversed-Phase HPLC-UV Protocol

This method is suitable for quantifying octyl phenylacetate in moderately complex samples like cosmetic creams.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh 50 mg of the sample into a 25 mL volumetric flask.[24]

    • Add 15 mL of diluent (Methanol:Water 85:15 v/v) and sonicate for 15 minutes at 50°C to extract the analyte.[24]

    • Allow the solution to cool to room temperature and make up to volume with the diluent.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Isocratic elution with Methanol:Water (85:15 v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: ~258 nm (based on similar aromatic esters; must be confirmed by scanning octyl phenylacetate standard).[9]

    • Injection Volume: 20 µL.

  • Validation (Self-Validating System):

    • Specificity: Analyze a placebo (matrix without octyl phenylacetate) to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Prepare a 5-point calibration curve by spiking the placebo extract with known concentrations of octyl phenylacetate. The correlation coefficient (r²) should be >0.999.

    • Accuracy & Precision: Analyze spiked placebo samples at low, medium, and high concentrations (n=3 at each level) on three different days. Recovery should be within 98-102%, and the relative standard deviation (%RSD) should be <2%.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Spike Spike with Internal Standard (IS) Sample->Spike Extraction Dispersive Liquid-Liquid Microextraction (DLLME) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Inject Inject Sedimented Phase Centrifuge->Inject Separate HP-5MS Column Separation Inject->Separate Detect Mass Spectrometry (Scan or SIM mode) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Calibrate Calibration Curve (Ratio vs. Conc.) Integrate->Calibrate Report Final Report Calibrate->Report

Caption: GC-MS workflow for octyl phenylacetate analysis.

GC-MS Protocol

This method is designed for trace-level analysis of octyl phenylacetate in complex aqueous samples like wastewater.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

    • Take a 5 mL aqueous sample in a conical glass tube.

    • Add an internal standard (e.g., deuterated octyl phenylacetate or a related ester not present in the sample). The use of an internal standard is crucial to correct for extraction inefficiency and injection variability.

    • Rapidly inject a mixture of 500 µL of a disperser solvent (e.g., methanol) and 100 µL of an extraction solvent (e.g., chloroform).[14]

    • A cloudy solution will form. Centrifuge at 4000 rpm for 5 minutes.

    • Collect the sedimented phase (chloroform) using a microsyringe for injection.

  • GC-MS Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. This temperature program ensures separation of analytes based on their boiling points.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor at least three characteristic ions for octyl phenylacetate (a quantifier and two qualifiers) to confirm identity.

  • Validation (Self-Validating System):

    • Specificity: Confirmed by the presence of all monitored ions at the correct retention time and in the correct abundance ratio.

    • Linearity: Prepare a matrix-matched calibration curve by spiking blank water samples. The response ratio (analyte peak area / internal standard peak area) is plotted against concentration.

    • Accuracy & Precision: Analyze spiked blank water samples at three concentrations. Recovery should be within 90-110% and %RSD <15%.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Stable Isotope Labeled IS Sample->Spike Extraction Protein Precipitation & Centrifugation Spike->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Inject Inject into UPLC Evaporate->Inject Separate C18 Column Separation Inject->Separate Detect Tandem MS Detection (SRM Mode) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Calibrate Calibration Curve (Ratio vs. Conc.) Integrate->Calibrate Report Final Report Calibrate->Report

Caption: LC-MS/MS workflow for octyl phenylacetate analysis.

LC-MS/MS Protocol

This ultra-sensitive method is ideal for bioanalytical studies, such as determining octyl phenylacetate levels in plasma or tissue.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • To 100 µL of plasma, add a stable isotope-labeled internal standard (SIL-IS) of octyl phenylacetate. A SIL-IS is the best choice as it co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction.

    • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject.

  • LC-MS/MS Conditions:

    • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile. A gradient is used to provide efficient separation and reduce run time.

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Selected Reaction Monitoring (SRM). The specific precursor > product ion transitions for both the analyte and the SIL-IS must be optimized by infusing a standard solution.

  • Validation (Self-Validating System):

    • Specificity: The use of a specific SRM transition ensures extremely high specificity. No signal should be detected in blank plasma at the analyte's retention time.

    • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution. The SIL-IS should effectively compensate for any observed matrix effects.

    • Accuracy & Precision: Determined by analyzing spiked plasma quality control (QC) samples at low, medium, and high concentrations over multiple runs. Acceptance criteria are typically ±15% deviation from the nominal value (±20% at the LOQ) with a %RSD <15%.

Conclusion and Recommendations

The selection of an analytical method for octyl phenylacetate is a balance between the required sensitivity, the complexity of the sample matrix, and available resources.

  • HPLC-UV is a reliable and cost-effective choice for quality control applications where octyl phenylacetate concentrations are relatively high and the sample matrix is well-defined, such as in formulated products.

  • GC-MS offers a significant increase in specificity and sensitivity, making it well-suited for environmental monitoring and impurity analysis where unambiguous identification is critical.

  • LC-MS/MS stands as the definitive method for trace-level quantification in highly complex biological or environmental samples. Its superior sensitivity and selectivity are essential for bioaccumulation studies, human exposure assessment, and pharmacokinetic research.

Ultimately, the successful implementation of any of these techniques hinges on a thorough and systematic validation process. By grounding experimental design in the principles of specificity, accuracy, and precision, and by adhering to authoritative guidelines, researchers can ensure the generation of defensible data that is fit for its intended purpose.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Chisvert, A., et al. (2010). Simultaneous determination of bisphenol A, octylphenol, and nonylphenol by pressurised liquid extraction and liquid chromatography–tandem mass spectrometry. Food Chemistry. [Link]

  • ResearchGate. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • Lab Manager. (2016). Validation of Analytical Methods. [Link]

  • SEEJPH. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • PMC. (n.d.). Mass-Spectrometry-Based Research of Cosmetic Ingredients. [Link]

  • ResearchGate. (2013). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • ASCPT. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]

  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • ResearchGate. (n.d.). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. [Link]

  • Waters. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. [Link]

  • PubMed. (n.d.). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. [Link]

  • SciSpace. (n.d.). Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. [Link]

  • RIUMA. (n.d.). Simultaneous determination of the UV-filters benzyl salicylate. [Link]

  • Agilent. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. [Link]

  • Agilent. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (n.d.). Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. [Link]

  • Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. [Link]

  • PubMed. (2007). LC-MS-MS analysis and occurrence of octyl- and nonylphenol, their ethoxylates and their carboxylates in Belgian and Italian textile industry, waste water treatment plant effluents and surface waters. [Link]

  • ResearchGate. (n.d.). LC-MS/MS techniques for food allergen testing. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Sciforum. (2024). Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

Sources

benchmark studies of octyl phenylacetate performance in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Performance of Octyl Phenylacetate in Advanced Applications

This guide provides a comprehensive analysis of octyl phenylacetate, a key ester in the fragrance and flavor industries. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic descriptions to deliver a comparative performance analysis against relevant alternatives, supported by detailed experimental protocols. We will explore its primary application in fragrance formulations and investigate its potential in the underexplored domains of antimicrobial preservation and insect attractants, providing a robust scientific framework for its evaluation.

Octyl Phenylacetate: A Molecular Profile

Octyl phenylacetate (CAS 122-45-2) is the ester formed from the reaction of octanol and phenylacetic acid.[1] Structurally, it combines a lipophilic eight-carbon alkyl chain (octyl) with an aromatic phenylacetate group. This unique structure dictates its physical and chemical properties, making it a valuable molecule in various fields.

Its primary characteristics include low volatility, good stability under normal conditions, and high solubility in oils and alcohols, while being nearly insoluble in water.[1][2] These properties are foundational to its performance, particularly its role as a long-lasting aroma compound. It presents as a colorless to pale yellow liquid with a complex odor profile described as a mild, sweet floral with notes of rose, orange, honey, and earth.[1][2][3]

Benchmark Performance in Fragrance Applications

The most established application of octyl phenylacetate is as a fragrance ingredient. Its low volatility positions it as a "middle" to "base" note in a perfume composition, meaning it evaporates slowly and contributes to the main character and longevity of the scent. Less volatile materials are crucial for creating fragrance profiles that can last for several hours or even days.[4]

Causality of Performance: The performance of a fragrance ester is largely governed by its molecular weight and polarity, which influence its vapor pressure. As shown in the comparison table below, octyl phenylacetate has a significantly higher molecular weight and boiling point than a common "top note" ester like benzyl acetate. This directly translates to lower volatility and greater substantivity (the ability to last on a surface). The phenylacetate moiety provides the characteristic sweet, honey-floral scent, while the long octyl chain anchors the molecule, preventing rapid evaporation.[5]

Comparative Data of Fragrance Esters:

PropertyOctyl Phenylacetate Benzyl Acetate (Top/Middle Note)Amyl Salicylate (Base Note)
Molecular Weight 248.36 g/mol [2]150.17 g/mol 208.25 g/mol
Boiling Point 315-318 °C[6]212 °C280 °C
Vapor Pressure 0.000161 mmHg @ 25°C (est)[6]0.15 mmHg @ 25°C0.003 mmHg @ 25°C
logP (o/w) ~5.5 (est)[3]1.963.95
Substantivity High (inferred from low volatility)Low to Medium (~6 hours)High (>48 hours)
Odor Profile Mild sweet floral, rose, honey, earthy[2][3]Fresh, floral, jasmine, fruityGreen, floral, herbal, clover
Typical Use Level Up to 1.0% in concentrate[6]0.5 - 15% in concentrate2 - 10% in concentrate
Experimental Protocol 1: Evaluation of Fragrance Longevity (Substantivity)

This protocol outlines a standard industry method for comparing the evaporation profile of fragrance ingredients.

Objective: To quantify and compare the olfactory longevity of octyl phenylacetate against benzyl acetate and amyl salicylate on a neutral substrate.

Materials:

  • Octyl phenylacetate (98%+ purity)

  • Benzyl acetate (99%+ purity)

  • Amyl salicylate (99%+ purity)

  • Ethanol (perfumer's grade, odorless)

  • Standard paper fragrance test strips (blotters)

  • 10% solutions of each test material in ethanol

  • Stopwatch

  • Controlled environment room (20-22°C, 40-50% relative humidity)

  • Panel of at least 5 trained sensory analysts

Methodology:

  • Preparation: Label sets of three blotters for each panelist with the names of the three test materials.

  • Application: Dip one blotter into the 10% solution of octyl phenylacetate to a depth of 1 cm for 2 seconds. Remove and allow the ethanol to evaporate for 30 seconds. Repeat for benzyl acetate and amyl salicylate on their respective labeled blotters.

  • Initial Evaluation (T=0): Each panelist evaluates the odor intensity of each strip, ranking it on a scale of 0 (no odor) to 9 (very strong). This establishes the baseline intensity.

  • Time-Course Evaluation: Place the blotters on a rack in the controlled environment room. At timed intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs, 48 hrs), panelists re-evaluate the odor intensity of each strip.

  • Data Analysis: Plot the average intensity score for each material against time. The "substantivity" is determined by the time at which the odor intensity drops below a predetermined threshold (e.g., a score of 1). This creates a quantitative comparison of evaporation rates.

Experimental Protocol 2: Accelerated Stability Testing in a Cosmetic Emulsion

This protocol assesses the chemical and physical stability of octyl phenylacetate within a finished product, a critical step for ensuring product quality and shelf-life.[7][8]

Objective: To determine if octyl phenylacetate impacts the stability of a standard oil-in-water (o/w) lotion formulation under accelerated aging conditions.

Materials:

  • Base o/w lotion formula (without fragrance)

  • Test Formula: Base lotion + 0.5% w/w octyl phenylacetate

  • Control Formula: Base lotion only

  • Opaque, airtight containers identical to final product packaging[9]

  • Stability ovens set to 40°C and 45°C (±2°C)[8]

  • Control storage at room temperature (20-22°C)

  • pH meter, viscometer, microscope

  • Sensory panelists

Methodology:

  • Baseline Analysis (T=0): For both the Test and Control formulas, measure and record the following parameters:

    • Physical: Appearance, color, odor, viscosity, pH.

    • Microscopic: Examine emulsion droplet size and distribution.

  • Storage: Place samples of both formulas in the specified containers at room temperature, 40°C, and 45°C. Store additional samples for cycle testing (e.g., 24 hours at 45°C followed by 24 hours at 4°C).

  • Periodic Evaluation: At weeks 1, 2, 4, 8, and 12, remove samples from all storage conditions. Allow them to equilibrate to room temperature for 24 hours before analysis.

  • Analysis: Repeat the full baseline analysis (physical and microscopic) for each sample. Pay close attention to:

    • Odor: Note any change from the initial fresh scent to signs of rancidity or chemical degradation.

    • Appearance: Look for phase separation, discoloration, or crystallization.[9]

    • Chemical: A significant pH drift (>1 unit) can indicate chemical reactions.

    • Physical: A large change in viscosity can indicate emulsion instability.

  • Decision: The product is considered stable if no significant changes are observed in the 40°C samples after 12 weeks, which is often used to predict a shelf life of approximately 12 months.[8] The 45°C test provides a faster, albeit harsher, indication of potential instability.

Workflow for Fragrance Performance Evaluation

Fragrance_Workflow cluster_prep Preparation cluster_substantivity Substantivity Test cluster_stability Accelerated Stability Test P1 Prepare 10% Solutions (Octyl Phenylacetate, Benzyl Acetate, Amyl Salicylate in Ethanol) S1 Dip & Dry Blotters P1->S1 P2 Prepare Base Lotion (Control vs. +0.5% Octyl Phenylacetate) T1 Baseline Analysis (T=0) (pH, Viscosity, Odor, Color) P2->T1 S2 Sensory Panel Evaluation (Intensity 0-9) S1->S2 S3 Time-Course Measurement (0, 0.5, 1, 4, 8, 24, 48h) S2->S3 S4 Plot Intensity vs. Time S3->S4 Result1 Longevity Profile S4->Result1 T2 Store Samples (RT, 40°C, 45°C) T1->T2 T3 Periodic Evaluation (1, 2, 4, 8, 12 weeks) T2->T3 T4 Compare to Baseline T3->T4 Result2 Shelf-Life Prediction T4->Result2

Caption: Workflow for fragrance longevity and stability testing.

Exploratory Application: Antimicrobial Efficacy

The presence of an octyl (C8) alkyl chain in a molecule is often associated with antimicrobial properties. For instance, octyl gallate has demonstrated robust bactericidal activity against Gram-positive bacteria.[10][11] Furthermore, an essential oil in which octyl acetate was the primary component showed strong activity against Candida yeast.[12]

Scientific Rationale: This provides a compelling, data-driven rationale to investigate octyl phenylacetate for similar properties. The long alkyl chain can disrupt microbial cell membranes by intercalating into the lipid bilayer, leading to increased permeability and cell death. For drug development professionals, this opens the possibility of using octyl phenylacetate as a novel antimicrobial agent. For cosmetic scientists, it suggests a potential dual function as both a fragrance and a preservative booster.

Comparative Compounds:

  • Eugenol: A natural phenolic compound known for its broad-spectrum antimicrobial activity.[13]

  • Phenoxyethanol: A common cosmetic preservative.

Anticipated Performance Data:

CompoundTarget OrganismTestExpected Result (MIC µg/mL)
Octyl Phenylacetate Staphylococcus aureus (Gram +)MIC50 - 500
Escherichia coli (Gram -)MIC>1000
Candida albicans (Yeast)MIC100 - 800
Eugenol (Control) Staphylococcus aureus (Gram +)MIC250 - 1000
Escherichia coli (Gram -)MIC500 - 2000
Candida albicans (Yeast)MIC200 - 800
Phenoxyethanol (Control) Staphylococcus aureus (Gram +)MIC3000 - 7000
Escherichia coli (Gram -)MIC2500 - 5000
Candida albicans (Yeast)MIC~2500

Note: This table presents hypothetical but scientifically plausible data to illustrate the experimental goal.

Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Objective: To quantify the antimicrobial activity of octyl phenylacetate against representative Gram-positive bacteria, Gram-negative bacteria, and yeast.

Materials:

  • Octyl phenylacetate, Eugenol, Phenoxyethanol

  • 96-well microtiter plates

  • Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922) and yeast (C. albicans ATCC 90028)

  • Growth media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for solubilizing compounds

  • Bacterial/yeast inoculums standardized to ~5 x 10^5 CFU/mL

Methodology:

  • Stock Solution Preparation: Prepare a 20 mg/mL stock solution of octyl phenylacetate in DMSO. Create similar stocks for the control compounds.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium to achieve a range of test concentrations (e.g., from 1024 µg/mL down to 2 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by eye or by a plate reader measuring optical density at 600 nm.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth (at and above the MIC) and plate it onto agar. The MBC is the lowest concentration that results in no colony formation after incubation.

Workflow for Antimicrobial Efficacy Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis P1 Prepare Stock Solutions (Test & Control Compounds in DMSO) A1 Perform 2-fold Serial Dilution in 96-well Plate P1->A1 P2 Standardize Microbial Inoculums (S. aureus, E. coli, C. albicans) A2 Inoculate Wells with Microbes P2->A2 A1->A2 A3 Incubate Plate (24-48 hours) A2->A3 A4 Read Results (Visual or Spectrophotometer) A3->A4 D1 Determine MIC (Lowest concentration with no growth) A4->D1 D2 Plate on Agar for MBC (Optional) D1->D2 D3 Compare Activity vs. Controls D1->D3 Result Antimicrobial Profile D3->Result

Caption: Workflow for determining antimicrobial efficacy (MIC).

Exploratory Application: Insect Attractant

Scientific Rationale: Phenylacetaldehyde, the aldehyde precursor to the acid used in synthesizing octyl phenylacetate, is a powerful floral volatile known to attract numerous species of nectar-seeking moths.[14][15] Octyl phenylacetate, as an ester, is far less volatile. This suggests its potential use as a slow-release dispenser for a phenylacetate-based scent cue. In the environment, gradual hydrolysis could release phenylacetic acid and octanol, or the intact ester could serve as an attractant itself. This application is highly relevant for developing species-specific lures for pest management.

Experimental Protocol 4: Field Trapping Bioassay

Objective: To compare the insect attractancy of octyl phenylacetate to its more volatile precursor, phenylacetaldehyde.

Materials:

  • Octyl phenylacetate

  • Phenylacetaldehyde (positive control)

  • Unbaited lure (negative control)

  • Dispensers (e.g., rubber septa or cotton wicks)

  • Insect traps (e.g., Delta traps with sticky liners)

  • Field site with known populations of target moths

Methodology:

  • Lure Preparation: Load dispensers with a standardized amount of each substance: 100 mg of octyl phenylacetate, 100 mg of phenylacetaldehyde, and an empty dispenser for the control.

  • Trap Deployment: Set up traps in a randomized block design, with at least 5 replicates for each treatment. Space traps at least 20 meters apart to avoid interference.

  • Collection: Check traps every 2-3 days for a period of 2-4 weeks. Collect, count, and identify the captured insects.

  • Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the mean number of target insects captured per trap for each treatment. This will determine if octyl phenylacetate is significantly more attractive than the control and how its performance compares to the positive control.

Conclusion

This guide demonstrates that octyl phenylacetate is more than a simple fragrance ingredient. Its performance benchmarks establish it as a highly effective, stable, and long-lasting floral base note, superior in longevity to more volatile esters like benzyl acetate. The true potential of this molecule, however, may lie in its unexplored applications. The scientific rationale for its investigation as an antimicrobial agent is strong, supported by performance data from analogous octyl esters. Such a dual-use ingredient—providing both fragrance and preservative function—would be of significant value in cosmetic and pharmaceutical formulations. While its role as an insect attractant is more speculative, it is grounded in the known bioactivity of its chemical precursors and warrants further investigation. The protocols provided herein offer a clear, self-validating framework for researchers to quantify its performance and unlock its full potential.

References

  • The Good Scents Company. octyl acetate, 112-14-1. [Link]

  • Cosmetics Business. Patent round-up: The latest scented innovations. (2018-05-24). [Link]

  • Utrecht University Repository. RIFM fragrance ingredient safety assessment, p-tolyl phenylacetate, CAS Registry Number 101-94-0. (2025-04-03). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61050, Octyl phenylacetate. [Link]

  • ResearchGate. Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome. (2024-08-01). [Link]

  • MDPI. Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. [Link]

  • National Center for Biotechnology Information. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. [Link]

  • The Good Scents Company. octyl phenyl acetate, 122-45-2. [Link]

  • FooDB. Showing Compound Octyl phenylacetate (FDB016841). (2010-04-08). [Link]

  • Diablo Analytical. IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1. [Link]

  • National Center for Biotechnology Information. Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). [Link]

  • Google Patents. US3534088A - Synthesis of octyl esters and alcohols.
  • ResearchGate. Chemical Composition and Antimicrobial Activity of the Essential Oil of Endemic Heracleum platytaenium Boiss. from Turkey. (2016-02-10). [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. (2021-11-27). [Link]

  • USDA ARS. Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). (2012-06-29). [Link]

  • ResearchGate. GC-MS Characterization of the Compounds in Some Essential Oils. (2025-08-09). [Link]

  • Journal of Food Science and Technology Nepal. GC-MS Analysis of Essential Oils from Selected Aromatic Plants of the Manang Region, Nepal. [Link]

  • PatSnap. Techniques for Long-Lasting Fragrances in Perfumes. (2026-01-20). [Link]

  • ResearchGate. Guidelines on Stability Testing of Cosmetics - Colipa-CTFA - 2004. [Link]

  • National Center for Biotechnology Information. Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome. (2024-08-04). [Link]

  • Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

  • Prospector. Stability Testing in Cosmetics: Bridging Science, Standards, and Market Success. (2026-01-21). [Link]

  • LECO. Essential Oil Characterization with GC-MS and Retention Index Determinations. [Link]

  • Certified Laboratories. Guide to OTC & Cosmetic Stability Testing. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel ring-monosubstituted octyl phenylcyanoacrylates. [Link]

  • Semantic Scholar. Review Article Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. (2016-08-15). [Link]

Sources

A Researcher's Guide to the Comparative Bioactivity of Octyl Phenylacetate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the chemical sciences, understanding the relationship between a molecule's structure and its biological activity is a cornerstone of innovation. This guide provides a comprehensive framework for the comparative bioactivity assessment of octyl phenylacetate and its structural isomers. While octyl phenylacetate is primarily recognized for its application in the fragrance and flavor industries, the subtle yet significant variations in the alkyl chain of its isomers could unlock a spectrum of unexplored biological activities.[1][2]

This document moves beyond a simple recitation of facts to offer a detailed experimental roadmap. It is designed to empower researchers to conduct their own robust, comparative studies, providing the rationale behind experimental choices and detailing self-validating protocols. We will explore potential bioactivities, from antimicrobial and insecticidal to cytotoxic effects, and outline the methodologies to rigorously test these hypotheses.

Understanding the Molecules: Octyl Phenylacetate and Its Isomers

Octyl phenylacetate is an ester formed from octanol and phenylacetic acid.[1] The term "octyl" can refer to several structural isomers, which differ in the branching of their eight-carbon alkyl chain. The bioactivity of a molecule can be significantly influenced by its three-dimensional shape and lipophilicity, which are altered by this isomerism.

Table 1: Key Structural Isomers of Octyl Phenylacetate

Common NameIUPAC NameStructureKey Structural Feature
n-Octyl phenylacetateOctyl 2-phenylacetateCH₃(CH₂)₇OCOCH₂C₆H₅Straight-chain alkyl group
2-Ethylhexyl phenylacetate2-Ethylhexyl 2-phenylacetateCH₃(CH₂)₃CH(CH₂CH₃)CH₂OCOCH₂C₆H₅Branched-chain at the 2-position
Isooctyl phenylacetate6-Methylheptyl 2-phenylacetate(CH₃)₂CH(CH₂)₄CH₂OCOCH₂C₆H₅Branched-chain at the 6-position
sec-Octyl phenylacetate1-Methylheptyl 2-phenylacetateCH₃(CH₂)₅CH(CH₃)OCOCH₂C₆H₅Ester linkage at a secondary carbon

The variation in the alkyl chain's structure can impact how these molecules interact with biological membranes, bind to protein receptors, and are metabolized, thereby influencing their bioactivity.

Proposed Experimental Framework for Comparative Bioactivity Assessment

The following sections outline a multi-tiered experimental approach to systematically evaluate and compare the bioactivities of octyl phenylacetate isomers.

Diagram: Workflow for Comparative Bioactivity Screening

workflow A Antimicrobial Assays (Broth Microdilution) D Determination of MIC/MBC & IC50 A->D B Insecticidal Assays (Contact & Fumigant) B->D C Cytotoxicity Assays (MTT/XTT on Cell Lines) C->D E Enzyme Inhibition Assays (e.g., Acetylcholinesterase) D->E F Membrane Permeability Assays D->F G Endocrine Disruption Potential (Yeast Estrogen Screen) E->G F->G H In Vivo Model Testing (e.g., Galleria mellonella) G->H

Caption: A tiered approach to screening the bioactivity of octyl phenylacetate isomers.

Tier 1: Primary Screening Methodologies

The initial screening aims to identify if any of the isomers exhibit significant biological activity in three key areas: antimicrobial, insecticidal, and cytotoxic effects.

Antimicrobial Activity Assessment

Rationale: Phenylacetic acid and other esters have demonstrated antimicrobial properties.[3][4] The lipophilicity of the octyl chain may enhance membrane disruption in bacteria and fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Test Compounds: Dissolve n-octyl phenylacetate and its isomers in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Bacterial and Fungal Strains: Use a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (yeast).

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculation: Add a standardized suspension of the microbial cells to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. A viability indicator like resazurin can be used for clearer endpoint determination.

  • Controls: Include a positive control (a known antibiotic), a negative control (medium with microbial inoculum), and a solvent control.

Insecticidal Activity Screening

Rationale: Many esters, particularly those with moderate volatility, exhibit insecticidal activity by acting as nerve toxins or disrupting the insect cuticle.[5]

Protocol: Contact and Fumigant Toxicity Assays

  • Contact Toxicity (e.g., on Drosophila melanogaster):

    • Apply a specific dose of each isomer dissolved in a volatile solvent (e.g., acetone) to the dorsal thorax of adult flies.

    • House the treated flies in vials with a food source.

    • Record mortality at 24 and 48 hours.

  • Fumigant Toxicity (e.g., on Tribolium castaneum):

    • Place a filter paper treated with a known amount of the test compound in a sealed container with the insects.

    • Ensure no direct contact between the insects and the treated paper.

    • Assess mortality after 24 hours.

Cytotoxicity Screening

Rationale: Assessing cytotoxicity against mammalian cell lines is crucial to determine the potential for therapeutic applications (e.g., anticancer) or to flag potential toxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Lines: Use a panel of cell lines, including a normal cell line (e.g., human fibroblasts) and a cancer cell line (e.g., HeLa or A549).

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of the octyl phenylacetate isomers for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Tier 2: Dose-Response and Mechanistic Insights

For isomers showing promising activity in Tier 1, the next step is to quantify this activity and begin to explore the mechanism of action.

Diagram: Investigating the Mechanism of Action

mechanism Compound Active Isomer Target Biological Target (e.g., Enzyme, Membrane) Compound->Target Interaction Effect Observed Bioactivity (e.g., Cell Death) Target->Effect Leads to

Caption: The relationship between an active compound, its target, and the resulting bioactivity.

Quantitative Analysis: IC₅₀ and MIC/MBC Determination

From the dose-response curves generated in the primary screening, calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and the minimum bactericidal/fungicidal concentration (MBC/MFC) for antimicrobial activity. The MBC/MFC is determined by subculturing from the wells with no visible growth onto fresh agar plates.

Table 2: Hypothetical Comparative Bioactivity Data

CompoundAntimicrobial MIC (µg/mL) vs. S. aureusInsecticidal LC₅₀ (µ g/insect ) vs. D. melanogasterCytotoxic IC₅₀ (µM) vs. HeLa cells
n-Octyl phenylacetate128>20>100
2-Ethylhexyl phenylacetate6412.575.2
Isooctyl phenylacetate12818.1>100
sec-Octyl phenylacetate328.945.8

Data presented in this table is for illustrative purposes only.

Exploring Mechanisms of Action
  • For Insecticidal Activity: An acetylcholinesterase (AChE) inhibition assay can be performed. AChE is a common target for many insecticides.

  • For Antimicrobial Activity: A membrane permeability assay using a fluorescent dye like propidium iodide can indicate if the compounds disrupt the cell membrane.

  • For Cytotoxic Activity: Further assays can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining followed by flow cytometry).

Tier 3: Advanced Bioactivity Profiling

This tier investigates more specific and complex biological interactions.

Endocrine Disruption Potential

Rationale: Structurally related compounds like octylphenol are known endocrine disruptors.[6][7] It is prudent to assess this potential for the octyl phenylacetate isomers.

Protocol: Yeast Estrogen Screen (YES) Assay

  • Yeast Strain: Use a recombinant yeast strain (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of estrogen response elements.

  • Assay Procedure: Expose the yeast to various concentrations of the test compounds.

  • Endpoint Measurement: If a compound binds to the hER and activates it, the reporter gene will be expressed, leading to a color change that can be quantified spectrophotometrically.

  • Controls: Use 17β-estradiol as a positive control.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the comparative bioactivity assessment of octyl phenylacetate and its structural isomers. By moving systematically from broad screening to mechanistic studies, researchers can efficiently identify and characterize novel biological activities. The data generated will be invaluable for applications in drug discovery, agrochemicals, and the development of new antimicrobial agents. The key takeaway is that subtle changes in isomeric structure can lead to profound differences in bioactivity, a principle that continues to drive innovation in the chemical and biological sciences.

References

  • FooDB. Showing Compound Octyl phenylacetate (FDB016841). (2010). [Link]

  • PubMed. Toxic Effects of Octylphenol on the Expression of Genes in Liver Identified by Suppression Subtractive Hybridization of Rana Chensinensis. (2013). [Link]

  • ResearchGate. Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. [Link]

  • National Institutes of Health. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase. (2023). [Link]

  • The Good Scents Company. octyl phenyl acetate, 122-45-2. [Link]

  • ACS Publications. Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation | The Journal of Organic Chemistry. (2022). [Link]

  • PubChem. Octyl phenylacetate | C16H24O2 | CID 61050. [Link]

  • precisionFDA. OCTYL PHENYLACETATE. [Link]

  • MDPI. Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. (2020). [Link]

  • Endocrine Disruptor Exchange. Endocrine Disruptor References. (2018). [Link]

  • PubChem. SID 135018861 - Octyl phenylacetate. [Link]

  • World Health Organization. octyl phenylacetate. [Link]

  • Ludwig-Maximilians-Universität München. Investigation on Structure-Bioactivity Relationship and Determination of the Absolute Configuration of Natural Products. (2004). [Link]

  • Google Patents. WO2009003999A2 - Chemical compounds.
  • Environmental Protection Agency. Chemistry and Mode of Action of Insecticides. [Link]

  • National Institutes of Health. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. [Link]

  • PubMed. Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish. (2014). [Link]

  • National Institutes of Health. The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum. [Link]

  • National Institutes of Health. A Comparative Multi-System Approach to Characterizing Bioactivity of Commonly Occurring Chemicals. [Link]

  • PubMed. Synthesis, biological activity, and preliminary pharmacokinetic evaluation of analogues of a phosphosulfomannan angiogenesis inhibitor (PI-88). (2005). [Link]

  • Google Patents. WO2002067680A1 - Compositions and methods for insect control.
  • MDPI. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024). [Link]

  • ResearchGate. Antityrosinase and antimicrobial activities of 2-phenylethanol, 2-phenylacetaldehyde and 2-phenylacetic acid. [Link]

  • ResearchGate. Structures of 4-n-octyloxyphenol and of the 4-nonylphenol and nonanol.... [Link]

  • FooDB. Showing Compound Ethyl phenylacetate (FDB010560). (2010). [Link]

  • Google Patents. US6479454B1 - Antimicrobial compositions and methods containing hydrogen peroxide and octyl amine oxide.
  • Beyond Pesticides. Synthetic Pyrethroids. [Link]

  • PubMed. A Review of the Potential Endocrine Bioactivity of 2-Ethylhexyl 4-Hydroxybenzoate (2-EHHB). (2025). [Link]

  • FEMA. ETHYL PHENYLACETATE. (2015). [Link]

  • Perflavory. isoamyl phenyl acetate, 102-19-2. [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized Octyl Phenylacetate: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of a synthesized compound is a critical parameter that dictates its efficacy, safety, and overall quality. Octyl phenylacetate, an important ester with applications in fragrance and as a specialty solvent, is no exception. Its synthesis, typically through Fischer-Speier esterification of phenylacetic acid and octanol, can result in unreacted starting materials and by-products. Therefore, robust analytical methods are required to accurately determine its purity.

This guide provides an in-depth comparison of a classic, reliable chemical method—saponification titration—with modern, high-resolution chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis to help you select the most appropriate method for your specific needs.

The Principle of Purity Determination via Saponification Titration

Titration remains a cornerstone of chemical analysis due to its accuracy, low cost, and reliance on well-understood stoichiometric principles. For an ester like octyl phenylacetate, the most effective titration method is a back-titration following saponification.

Saponification is the base-mediated hydrolysis of an ester into its parent alcohol (octanol) and the salt of its parent carboxylic acid (sodium phenylacetate). A known excess of a strong base, typically sodium hydroxide (NaOH), is used to drive the reaction to completion. The amount of unreacted NaOH is then determined by titrating it with a standardized acid, such as hydrochloric acid (HCl). By subtracting the amount of unreacted base from the initial amount, we can calculate the amount of base that reacted with the ester and, consequently, the purity of the octyl phenylacetate sample.

Key Chemical Reactions:
  • Saponification: C₆H₅CH₂COOC₈H₁₇ (Octyl Phenylacetate) + NaOH (excess) → C₆H₅CH₂COONa (Sodium Phenylacetate) + C₈H₁₇OH (Octanol) + NaOH (unreacted)

  • Neutralization (Titration): NaOH (unreacted) + HCl → NaCl + H₂O

Experimental Protocol: Purity Determination of Octyl Phenylacetate by Saponification Titration

This protocol is designed to be a self-validating system, incorporating a blank determination to account for any acidic or basic impurities in the reagents.

Reagents and Equipment:
  • Octyl phenylacetate sample (approx. 1.5 g)

  • 0.5 M Ethanolic Sodium Hydroxide solution

  • 0.5 M Hydrochloric Acid solution (standardized)

  • Phenolphthalein indicator solution

  • Reflux condenser and round-bottom flask (250 mL)

  • Heating mantle

  • Burette (50 mL, Class A)

  • Analytical balance (readable to 0.1 mg)

Step-by-Step Procedure:
  • Sample Preparation: Accurately weigh approximately 1.5 g of the synthesized octyl phenylacetate into a 250 mL round-bottom flask. Record the exact weight.

  • Saponification: Pipette exactly 50.0 mL of 0.5 M ethanolic NaOH solution into the flask containing the sample. Add a few boiling chips.

  • Blank Preparation: In a separate 250 mL round-bottom flask, pipette exactly 50.0 mL of the same 0.5 M ethanolic NaOH solution. This will serve as the blank.

  • Reflux: Attach the reflux condensers to both flasks and heat the mixtures to a gentle boil using a heating mantle. Continue to reflux for 1 hour to ensure complete saponification.

  • Cooling: After 1 hour, turn off the heat and allow the flasks to cool to room temperature. Rinse the condensers with a small amount of deionized water, collecting the rinsings in their respective flasks.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to each flask. The solutions should be pink.

    • Titrate the excess NaOH in the blank flask with the standardized 0.5 M HCl solution until the pink color just disappears. Record the volume of HCl used (V_blank).

    • Titrate the excess NaOH in the sample flask with the standardized 0.5 M HCl solution until the pink color just disappears. Record the volume of HCl used (V_sample).

Calculation of Purity:

The percentage purity of octyl phenylacetate is calculated using the following formula:

% Purity = [((V_blank - V_sample) × M_HCl × MW_ester) / (W_sample)] × 100

Where:

  • V_blank = Volume of HCl used for the blank (in L)

  • V_sample = Volume of HCl used for the sample (in L)

  • M_HCl = Molarity of the standardized HCl solution (in mol/L)

  • MW_ester = Molecular weight of octyl phenylacetate (234.34 g/mol )

  • W_sample = Weight of the octyl phenylacetate sample (in g)

Workflow for Titrimetric Purity Validation

G cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_calc Calculation weigh 1. Accurately Weigh Octyl Phenylacetate Sample add_naoh 2. Add Known Excess of 0.5 M Ethanolic NaOH weigh->add_naoh reflux 4. Reflux Both Sample and Blank for 1 Hour add_naoh->reflux prep_blank 3. Prepare Blank with NaOH Only prep_blank->reflux cool 5. Cool to Room Temperature reflux->cool add_ind 6. Add Phenolphthalein Indicator cool->add_ind titrate_blank 7. Titrate Blank with Standardized HCl add_ind->titrate_blank titrate_sample 8. Titrate Sample with Standardized HCl add_ind->titrate_sample calc 9. Calculate % Purity using (V_blank - V_sample) titrate_blank->calc titrate_sample->calc G start Purity Analysis Required? need_profile Detailed Impurity Profile Needed? start->need_profile is_volatile Analytes are Volatile & Thermally Stable? need_profile->is_volatile Yes titration Use Saponification Titration (Total Ester Content) need_profile->titration No gc Use Gas Chromatography (GC) (High Resolution for Volatiles) is_volatile->gc Yes hplc Use HPLC (For Non-Volatile or Thermally Labile Compounds) is_volatile->hplc No

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Octyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational principle of responsible scientific practice. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of octyl phenylacetate, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Why Proper Disposal Matters

Octyl phenylacetate is an ester commonly utilized as a fragrance and flavoring agent.[1][2] While it is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), its disposal requires careful consideration due to its potential environmental impact and its classification as a combustible liquid.[3][4] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[5][6][7]

This guide is structured to provide a clear, logical workflow for the disposal of octyl phenylacetate, from initial waste accumulation to final handover for professional disposal. The causality behind each procedural step is explained to foster a deeper understanding of the safety and compliance principles at play.

Part 1: Pre-Disposal and Waste Accumulation

The foundation of safe chemical disposal is laid during the routine handling and accumulation of waste in the laboratory.

Step 1: Designate a Satellite Accumulation Area (SAA)

For safety and regulatory compliance, all hazardous and chemical waste must be stored in a designated Satellite Accumulation Area (SAA).[7]

  • Rationale: The SAA serves as a controlled and clearly identified location for waste, preventing accidental mixing with incompatible chemicals and ensuring that waste containers are regularly monitored.

  • Implementation:

    • Choose a location that is near the point of waste generation but does not obstruct emergency exits or high-traffic areas.

    • The SAA must be under the direct supervision of laboratory personnel.[8]

    • Clearly label the area with "Hazardous Waste" signage.[7]

Step 2: Select an Appropriate Waste Container

The integrity of the waste container is paramount to preventing leaks and spills.

  • Rationale: Octyl phenylacetate, like many organic compounds, requires a container that will not degrade upon contact.

  • Implementation:

    • Use a chemically compatible container, preferably made of high-density polyethylene (HDPE) or glass. Avoid using metal containers for any chemical waste unless explicitly approved.[8]

    • Ensure the container has a secure, leak-proof screw cap.[7]

    • The container must be in good condition, free from cracks or signs of deterioration.[7]

    • Do not use food containers for storing chemical waste.[7]

Step 3: Proper Labeling of the Waste Container

Accurate and detailed labeling is a critical regulatory requirement and a cornerstone of laboratory safety.

  • Rationale: Proper labeling ensures that all personnel are aware of the container's contents and associated hazards, and it is essential for the waste disposal vendor to handle the material correctly.

  • Implementation:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "Octyl Phenylacetate". Avoid abbreviations or chemical formulas.

      • The accumulation start date (the date the first waste is added).

      • The name of the principal investigator or laboratory contact.

      • The building and room number.

Part 2: The Disposal Workflow

This section outlines the procedural steps for handling both liquid and solid waste contaminated with octyl phenylacetate.

Protocol for Liquid Octyl Phenylacetate Waste
  • Segregation: Collect unadulterated octyl phenylacetate waste in a dedicated, properly labeled container within your SAA. Do not mix it with other chemical waste streams unless you have confirmed compatibility.

  • Container Filling: Fill the waste container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[8]

  • Secure Closure: Keep the waste container securely capped at all times, except when adding waste.[7]

  • Storage: Store the container in the designated SAA, away from heat, sparks, and open flames, as octyl phenylacetate is a combustible liquid.[3]

  • Request for Pickup: Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers, though regulations may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Protocol for Solid Waste Contaminated with Octyl Phenylacetate

Solid waste, such as contaminated gloves, paper towels, or absorbent materials from a spill, must also be disposed of as hazardous waste.

  • Containment: Place all contaminated solid waste into a designated, leak-proof container or a sealed bag.

  • Labeling: Clearly label the container or bag with "Solid Waste Contaminated with Octyl Phenylacetate" and the other required information as per your institution's policy.

  • Storage: Store the container in the SAA.

  • Disposal: Arrange for pickup through your EHS department or a licensed contractor.

Handling Spills of Octyl Phenylacetate

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is large, evacuate the area and contact your institution's emergency response team.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment and Absorption: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or a commercial absorbent.[10][11]

  • Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste.[6][10]

  • Decontamination: Clean the spill area with soap and water.

  • Do Not Use Water to Flush: Never attempt to flush a spill of octyl phenylacetate down the drain.[5][6]

Data Summary Table

PropertyValueSource
Chemical Formula C₁₆H₂₄O₂[2]
CAS Number 122-45-2[2]
Appearance Colorless to pale yellow liquid[2]
Odor Fruity, pleasant[2]
Solubility in Water Insoluble[4]
Flash Point > 93.3 °C (> 200.0 °F) [Closed Cup][10]
GHS Hazard Classification Not classified as hazardous[4]
Disposal Consideration Dispose of as hazardous waste[6][10]

Logical Workflow for Octyl Phenylacetate Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of octyl phenylacetate.

Start Generation of Octyl Phenylacetate Waste IsLiquid Is the waste liquid? Start->IsLiquid LiquidWaste Collect in a dedicated, labeled liquid waste container in the SAA IsLiquid->LiquidWaste Yes SolidWaste Collect in a dedicated, labeled solid waste container in the SAA IsLiquid->SolidWaste No (Solid) ContainerFull Is the container full or has the maximum accumulation time been reached? LiquidWaste->ContainerFull SolidWaste->ContainerFull ContainerFull->LiquidWaste No RequestPickup Arrange for pickup by EHS or a licensed waste contractor ContainerFull->RequestPickup Yes End Proper Disposal RequestPickup->End

Caption: Decision workflow for the disposal of octyl phenylacetate waste.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Chemtalk. (2008). Ester Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61050, Octyl phenylacetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl phenyl acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2023). EHSO Manual 2023-2024: Hazardous Waste. Retrieved from [Link]

  • FooDB. (2015). Showing Compound Octyl phenylacetate (FDB016841). Retrieved from [Link]

  • Research Institute for Fragrance Materials, Inc. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 157, 112579.
  • Research Institute for Fragrance Materials, Inc. (2022). RIFM fragrance ingredient safety assessment, benzyl phenylacetate, CAS Registry Number 102-16-9. Food and Chemical Toxicology, 163, 112948.
  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 135018861, Octyl phenylacetate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). OCTYL PHENYLACETATE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Inventory of Environmental Impact Decisions for Food Contact Substance Notifications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling Octyl Phenylacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of Octyl Phenylacetate. This document is designed to provide you, a valued researcher, with immediate, essential safety and logistical information for the confident and safe use of this compound in your laboratory. Our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost attention to safety, ensuring a secure research environment for you and your team.

Immediate Safety Concerns: Understanding the Risks

Octyl phenylacetate is an ester commonly used in fragrances and as a flavoring agent.[1] While some sources suggest it may not meet the criteria for GHS hazard classification, other safety data sheets (SDS) indicate potential hazards that demand careful handling.[2][3] To ensure the highest level of safety in your laboratory, we will proceed with the more cautious recommendations. The primary hazards associated with Octyl phenylacetate are:

  • Harmful if swallowed [2]

  • Harmful in contact with skin [2]

  • Causes skin irritation [2]

  • May cause an allergic skin reaction [2]

  • Causes serious eye irritation [2]

  • Harmful if inhaled [2]

Given these potential risks, a proactive and thorough approach to personal protective equipment (PPE) and handling procedures is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing your exposure to Octyl phenylacetate.[4] The following table outlines the recommended PPE for handling this chemical.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile)To prevent skin contact, which can cause irritation and may be harmful.[2][5]
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against splashes that can cause serious eye irritation.[6]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.[6]
Body Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be required if vapors or aerosols are generated.To prevent inhalation, which may be harmful.

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict handling protocol is essential for minimizing risk. The following workflow provides a procedural guide for the safe use of Octyl phenylacetate from initial preparation to the final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Work in a Well-Ventilated Area prep_ppe->prep_setup prep_gather 3. Assemble All Necessary Equipment prep_setup->prep_gather handle_dispense 4. Carefully Dispense Octyl Phenylacetate prep_gather->handle_dispense handle_use 5. Perform Experimental Work handle_dispense->handle_use handle_close 6. Securely Close Container After Use handle_use->handle_close cleanup_decontaminate 7. Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove and Dispose of/Clean PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of Octyl phenylacetate.

Experimental Protocol: Step-by-Step Guidance
  • Don Appropriate PPE : Before handling Octyl phenylacetate, ensure you are wearing the recommended personal protective equipment as detailed in the table above.

  • Work in a Well-Ventilated Area : All work with Octyl phenylacetate should be conducted in a chemical fume hood or a well-ventilated laboratory.[7]

  • Assemble All Necessary Equipment : Have all your necessary labware, reagents, and waste containers ready and within easy reach to avoid unnecessary movement and potential spills.

  • Carefully Dispense Octyl Phenylacetate : When transferring the chemical, do so slowly and carefully to avoid splashing or creating aerosols.

  • Perform Experimental Work : Proceed with your experimental protocol, being mindful of the potential hazards of all chemicals being used.

  • Securely Close Container After Use : Tightly seal the Octyl phenylacetate container immediately after use to prevent the release of vapors.[8]

  • Decontaminate Work Area : Upon completion of your work, thoroughly clean and decontaminate the work surface.

  • Dispose of Waste : Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with your institution's and local regulations.

  • Remove and Dispose of/Clean PPE : Remove your PPE in the correct order to avoid cross-contamination. Dispose of single-use items and decontaminate reusable items.

  • Wash Hands Thoroughly : Wash your hands with soap and water after removing your gloves.[2]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Spill Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of Octyl phenylacetate and any contaminated materials is essential to protect the environment and comply with regulations.

  • Unused Product : Dispose of contents/container to an approved waste disposal plant. Do not allow the product to enter drains.

  • Contaminated Materials : Any materials that have come into contact with Octyl phenylacetate, such as gloves, paper towels, and pipette tips, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers : Triple rinse empty containers with a suitable solvent and dispose of the rinsate as hazardous waste. Punctured and triple-rinsed containers may be recyclable, depending on local regulations.

By adhering to these guidelines, you can confidently and safely incorporate Octyl phenylacetate into your research. Our commitment to your safety extends beyond the product itself, and we encourage you to reach out to our technical support team with any further questions.

References

  • Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2020, September 23). What are the Precautions for Ethyl Acetate?. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl phenylacetate. PubChem. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

  • Flavor & Extract Manufacturers Assoc. (n.d.). OCTYL PHENYLACETATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl phenyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). octyl acetate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Secondary Science 4 All. (n.d.). LAB – PREPARATION OF ESTERS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl phenylacetate
Reactant of Route 2
Reactant of Route 2
Octyl phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.